4-Ethyl-4-methylmorpholin-4-ium bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133318. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-ethyl-4-methylmorpholin-4-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO.BrH/c1-3-8(2)4-6-9-7-5-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQZVWGQFXXTIX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCOCC1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886304 | |
| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |
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Molecular Weight |
210.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65756-41-4 | |
| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65756-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065756414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 65756-41-4 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |
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| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |
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| Record name | 1-ethyl-1-methylmorpholinium bromide | |
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Foundational & Exploratory
4-Ethyl-4-methylmorpholin-4-ium bromide chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-4-methylmorpholin-4-ium Bromide
Introduction
This compound, a quaternary ammonium salt, represents a significant compound within the class of morpholinium-based ionic liquids.[1][2] Its unique molecular architecture, combining a stable heterocyclic cation with a simple halide anion, imparts a range of desirable physicochemical properties. This guide offers a comprehensive exploration of these properties, grounded in established scientific principles and experimental data. We will delve into its synthesis, structural characteristics, thermal behavior, and diverse applications, providing researchers, chemists, and drug development professionals with a detailed understanding of its scientific and practical utility. The narrative is designed to not only present data but to explain the causal relationships between the compound's structure and its function, thereby offering actionable insights for its application in laboratory and industrial settings.
Chemical Identity and Molecular Structure
At its core, this compound is an ionic compound consisting of a positively charged 4-ethyl-4-methylmorpholin-4-ium cation and a negatively charged bromide anion. The permanent positive charge on the nitrogen atom, a defining feature of quaternary ammonium salts, makes its cationic state independent of pH and is fundamental to its chemical behavior.[3]
Key Identifiers and Properties:
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 65756-41-4 | [4][5] |
| Molecular Formula | C₇H₁₆BrNO | [1][5] |
| Molecular Weight | 210.12 g/mol | [1][5] |
| Appearance | White to light yellow crystalline powder | [1][5] |
| Melting Point | 177 - 187 °C | [5] |
| Purity | ≥ 97% | [1][5] |
Molecular Structure Diagram:
The structure features a central morpholine ring where the nitrogen atom is quaternized by both a methyl and an ethyl group. This arrangement results in a stable, somewhat bulky cation.
Caption: Chemical structure of the 4-Ethyl-4-methylmorpholin-4-ium cation and Bromide anion.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a direct quaternization reaction, a classic and efficient method for preparing quaternary ammonium salts.[3] This process involves the alkylation of a tertiary amine.
Synthesis Pathway:
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of N-methylmorpholine attacks the electrophilic ethyl group of an ethylating agent, typically ethyl bromide.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-methylmorpholine (1.0 equivalent) in a suitable solvent such as acetonitrile or acetone.
-
Alkylation: Add ethyl bromide (1.1 equivalents) dropwise to the solution at room temperature. The slight excess of the alkylating agent ensures the complete conversion of the tertiary amine.
-
Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 40-50 °C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: As the product forms, it will often precipitate out of the solvent as a white solid. Cool the reaction mixture to enhance precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with a cold, non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization from a solvent system like ethanol/ethyl acetate.
-
Drying: Dry the purified white crystalline powder under vacuum to remove residual solvent.
Characterization Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the synthesized product.
-
Sample Preparation: Dissolve 5-10 mg of the dried product in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Spectral Interpretation (Expected Signals):
-
¹H NMR: Distinct signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the morpholine ring protons (two multiplets) are expected. The integration of these signals should correspond to the number of protons in each group.
-
¹³C NMR: Signals for the unique carbon atoms of the ethyl, methyl, and morpholine ring moieties will be observed.
-
Physicochemical & Thermal Properties
The properties of this compound are characteristic of many ionic liquids, including high thermal stability and low volatility.[3][6] Morpholinium-based ionic liquids are known for their favorable electrochemical stability and moderate ionic conductivities.[7]
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and phase behavior of the compound.
-
TGA: This technique measures the change in mass of a sample as a function of temperature, revealing its decomposition temperature (Td). Morpholinium salts are generally found to be thermally stable to high temperatures.[8] The stability is influenced by the nature of both the cation and the anion.[9]
-
DSC: This analysis identifies thermal transitions such as melting point (Tm) and glass transition temperature (Tg). For many ionic liquids, a glass transition is observed instead of a sharp melting point.[7]
Experimental Workflow: Thermal Analysis
Caption: Experimental workflow for TGA and DSC thermal analysis.
Applications in Science and Industry
The versatile properties of this compound have led to its use in a wide array of applications.[5]
-
Electrolyte Solutions: Its ionic nature makes it an effective electrolyte for electrochemical applications, including in the development of high-performance batteries and supercapacitors.[5]
-
Phase Transfer Catalyst: As a quaternary ammonium salt, it can facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic), enhancing reaction rates and yields in organic synthesis.[5][10][11]
-
Pharmaceutical Development: It is utilized in drug formulation processes, where it can act to improve the solubility and stability of active pharmaceutical ingredients (APIs).[5][10]
-
Green Chemistry: Its low volatility and potential for recyclability position it as a more environmentally friendly alternative to traditional volatile organic solvents in certain chemical processes.[5]
-
Corrosion Inhibition: The compound can be applied in coatings and treatments to protect metal surfaces from corrosion, a valuable application in the automotive and aerospace industries.[5]
-
Antimicrobial Formulations: Like many quaternary ammonium compounds, it exhibits antimicrobial properties, making it a candidate for use in disinfectants and biocides.[5][11]
Safety and Toxicological Profile
As with any chemical compound, proper handling and awareness of potential hazards are paramount.
GHS Hazard Information:
| Pictogram | Signal Word | Hazard Statement |
| GHS08 | Danger | H340/H341: May cause/Suspected of causing genetic defects. |
Toxicological Considerations:
-
General Quaternary Ammonium Compounds (QACs): QACs as a class can be irritants to the skin and eyes.[12][13]
-
Morpholine Derivatives: The parent amine, morpholine, is known to be a skin and eye irritant.[13][14] While the toxicological profile of the quaternized form may differ, caution is warranted.
-
Handling: Due to the suspected mutagenicity, it is critical to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Conclusion
This compound is a versatile quaternary ammonium salt with a compelling profile of chemical and physical properties. Its straightforward synthesis, high thermal stability, and utility as a catalyst, electrolyte, and formulation aid underscore its importance in both academic research and industrial innovation. From advancing green chemistry principles to enabling new technologies in energy storage and pharmaceuticals, its potential is extensive. A thorough understanding of its properties, as detailed in this guide, is the foundation for leveraging its capabilities safely and effectively.
References
- 1. 4-Ethyl-4-methylmorpholinium Bromide | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. m.youtube.com [m.youtube.com]
- 4. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Physicochemical and solution properties of quaternary-ammonium-salt-type amphiphilic trimeric ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01190A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]
- 10. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. researchgate.net [researchgate.net]
Foreword: The Utility of Quaternary Morpholinium Salts in Modern Chemistry
An In-Depth Technical Guide to the Synthesis of 4-Ethyl-4-methylmorpholin-4-ium Bromide
In the landscape of chemical innovation, quaternary ammonium salts (QAS) represent a cornerstone class of compounds with remarkable versatility.[1] Among these, morpholinium-based salts are gaining prominence due to their unique structural and chemical properties. This compound, the subject of this guide, is a prime example. It serves as a highly effective phase transfer catalyst, an electrolyte in electrochemical applications, and a component in the development of ionic liquids and pharmaceutical formulations.[2][3] Its utility stems from the stable, positively charged nitrogen atom within the morpholine ring, which facilitates interactions between different phases and enhances reaction kinetics.[2] This guide provides a comprehensive, field-proven methodology for its synthesis, grounded in fundamental chemical principles and rigorous safety protocols.
Part 1: Mechanistic Rationale and Reagent Selection
The synthesis of this compound is a classic example of the Menshutkin reaction , a process involving the N-alkylation of a tertiary amine with an alkyl halide.[4][5][6] Understanding the underlying mechanism is critical for optimizing reaction conditions and ensuring a high yield of the desired product.
1.1 The Core Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.
-
Nucleophile: N-methylmorpholine, O(CH₂CH₂)₂NCH₃, is a cyclic tertiary amine.[7] The lone pair of electrons on the nitrogen atom acts as the nucleophile, seeking an electron-deficient center. Its tertiary nature prevents unwanted side reactions that can occur with primary or secondary amines.[8]
-
Electrophile: Ethyl bromide (CH₃CH₂Br) serves as the electrophile. The carbon atom bonded to the bromine is electron-deficient due to the high electronegativity of the bromine atom, making it susceptible to nucleophilic attack.
-
Transition State & Product Formation: The nitrogen atom of N-methylmorpholine attacks the electrophilic carbon of ethyl bromide, leading to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond. This forms the quaternary ammonium cation (4-Ethyl-4-methylmorpholin-4-ium) and a bromide anion, which associate to form the final salt product.
1.2 Causality in Reagent and Solvent Selection
The success of the synthesis hinges on the appropriate selection of starting materials and the reaction medium.
| Reagent/Solvent | Role | Key Properties & Selection Rationale |
| N-Methylmorpholine (NMM) | Nucleophilic Tertiary Amine | Formula: C₅H₁₁NOMolar Mass: 101.15 g/mol Appearance: Colorless liquid[7]Rationale: A readily available cyclic tertiary amine.[9] High purity (>98%) is crucial to prevent side reactions. |
| Ethyl Bromide | Ethylating Agent (Electrophile) | Formula: C₂H₅BrMolar Mass: 108.97 g/mol Appearance: Colorless liquid[10]Rationale: An effective and reactive alkylating agent. Must be handled with care due to its volatility and toxicity.[11] |
| Acetonitrile or Methyl Ethyl Ketone (MEK) | Solvent | Rationale: Aprotic polar solvents are ideal for SN2 reactions as they can solvate the cation, stabilizing the transition state without interfering with the nucleophile. They also facilitate the precipitation of the resulting salt, which is often less soluble in these solvents than the starting materials, driving the reaction to completion.[12][13] |
Part 2: Experimental Protocol and Workflow
This section details a self-validating protocol for the synthesis, isolation, and purification of this compound. Adherence to safety precautions is paramount throughout the procedure.
2.1 Safety and Handling Precautions
-
N-Methylmorpholine: Flammable, corrosive, and harmful if swallowed, inhaled, or in contact with skin. Handle in a well-ventilated chemical fume hood.
-
Ethyl Bromide: Highly flammable, toxic, and a suspected carcinogen.[11] All handling must occur within a chemical fume hood. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[10][11]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.
2.2 Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Reagent Charging: In a chemical fume hood, charge the flask with N-methylmorpholine (e.g., 10.1 g, 0.1 mol) and a suitable solvent such as acetonitrile (50 mL).[13]
-
Initiation of Reaction: Begin stirring the solution. Using the dropping funnel, add ethyl bromide (e.g., 12.0 g, 0.11 mol, a slight excess) dropwise to the stirred solution over 20-30 minutes. The reaction may be mildly exothermic.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85°C for acetonitrile) and maintain this temperature for 6-8 hours.[12] As the reaction progresses, a white crystalline solid will precipitate from the solution.
-
Isolation of Crude Product: After the reaction period, cool the flask to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, fresh solvent (e.g., 2 x 15 mL cold acetonitrile) to remove any unreacted starting materials.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.
2.3 Purification by Recrystallization
-
Transfer the dried crude product to an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent in which the salt is soluble (e.g., ethanol or isopropanol) until the solid just dissolves.
-
Slowly add a co-solvent in which the salt is poorly soluble (e.g., diethyl ether or ethyl acetate) until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
2.4 Experimental Workflow Diagram
Caption: A schematic overview of the synthesis and purification workflow.
Part 3: Product Characterization and Validation
Confirming the identity and purity of the final product is a non-negotiable step. The following data provides a benchmark for validation.
3.1 Physical and Chemical Properties
| Property | Expected Value | Source(s) |
| CAS Number | 65756-41-4 | [2][14][15] |
| Molecular Formula | C₇H₁₆BrNO | [2][16] |
| Molecular Weight | 210.12 g/mol | [2][16] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 177 - 187 °C | [2] |
| Purity (Assay) | ≥ 97% (by titration) | [2] |
3.2 Spectroscopic and Analytical Data
While a specific, published spectrum for this exact compound is not available in the initial search, the expected NMR characteristics can be reliably predicted based on the structure and data from analogous morpholinium salts.[17]
| Analysis Method | Expected Results |
| ¹H NMR | Ethyl Group: A triplet signal for the -CH₃ protons and a quartet for the -NCH₂- protons. Methyl Group: A singlet for the -NCH₃ protons. Morpholine Ring: Two distinct multiplets corresponding to the -NCH₂- and -OCH₂- protons of the ring. |
| ¹³C NMR | Signals corresponding to the unique carbon atoms: two for the ethyl group, one for the methyl group, and two for the morpholine ring carbons. |
| Mass Spectrometry (ESI+) | A prominent peak corresponding to the mass of the cation [C₇H₁₆NO]⁺ at m/z ≈ 130.2. |
Conclusion
The synthesis of this compound via the Menshutkin reaction is a robust and scalable process. By understanding the SN2 mechanism, carefully selecting high-purity reagents and appropriate solvents, and adhering to strict safety protocols, researchers can reliably produce this valuable quaternary ammonium salt. The detailed protocol and characterization benchmarks provided in this guide serve as a comprehensive resource for professionals in drug development and chemical synthesis, enabling the consistent and safe production of this versatile compound for a wide array of applications.
References
- 1. Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hnsincere.com [hnsincere.com]
- 7. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 8. aozunasia.com [aozunasia.com]
- 9. atamankimya.com [atamankimya.com]
- 10. ETHYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. prepchem.com [prepchem.com]
- 13. Morpholine quaternary ammonium salt ion liquid and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 14. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Ethyl-4-methylmorpholinium Bromide | CymitQuimica [cymitquimica.com]
- 16. This compound | CymitQuimica [cymitquimica.com]
- 17. CN101157667A - A kind of morpholine quaternary ammonium salt type ionic liquid and preparation method thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 4-Ethyl-4-methylmorpholin-4-ium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-4-methylmorpholin-4-ium bromide, a quaternary ammonium salt, is a compound of increasing interest across various scientific disciplines. Its utility as a phase transfer catalyst, an electrolyte in electrochemical applications, and a component in pharmaceutical formulations underscores the importance of a thorough understanding of its physical properties.[1][2] This guide provides a comprehensive overview of the core physical characteristics of this compound, detailing its structural and physicochemical properties. The information presented herein is intended to support researchers and developers in the effective application and manipulation of this versatile compound.
Chemical Identity and Structure
This compound is identified by the CAS number 65756-41-4.[3][4][5] Its molecular structure consists of a morpholinium cation, where the nitrogen atom is quaternized with both a methyl and an ethyl group, and a bromide anion. This ionic nature is fundamental to many of its physical properties.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Source |
| CAS Number | 65756-41-4 | [3][4][5] |
| Molecular Formula | C₇H₁₆BrNO | [5] |
| Molecular Weight | 210.12 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| SMILES | CC[N+]1(C)CCOCC1.[Br-] | [3] |
| InChI Key | ACQZVWGQFXXTIX-UHFFFAOYSA-M | [3][5][6] |
Physicochemical Properties
The physical state and solubility of this compound are critical parameters for its handling, storage, and application in various experimental and industrial settings.
Appearance and Morphology
At room temperature, this compound presents as a white to light yellow crystalline powder.[2] The crystalline nature suggests a well-ordered lattice structure in the solid state.
Melting Point
The melting point of this compound is reported to be in the range of 177-187 °C.[2] This relatively high melting point is characteristic of ionic compounds, reflecting the strong electrostatic forces between the morpholinium cation and the bromide anion in the crystal lattice.
Solubility
As a quaternary ammonium salt, this compound is soluble in polar solvents. It is explicitly reported to be soluble in water. Its ionic character also suggests solubility in other polar solvents such as ethanol and methanol. This property is crucial for its use in aqueous reaction media and as an electrolyte in non-aqueous battery systems.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound. A study on N-substituted morpholines provides a basis for predicting the chemical shifts.[7][8]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups attached to the nitrogen atom, as well as the protons of the morpholine ring. The protons on the carbons adjacent to the positively charged nitrogen will be deshielded and appear at a lower field.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the ethyl and methyl carbons, and the carbons of the morpholine ring. The carbons directly bonded to the nitrogen atom will exhibit the largest downfield shift due to the electron-withdrawing effect of the quaternary ammonium center.
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound would be characterized by the vibrational modes of the morpholinium cation. Key expected absorptions include C-H stretching vibrations of the alkyl groups and the morpholine ring, as well as C-O-C stretching of the ether linkage within the morpholine ring. The absence of an N-H stretching band confirms the quaternary nature of the nitrogen atom.
Thermal Stability
The thermal stability of quaternary ammonium salts is a critical consideration for applications involving elevated temperatures. The primary decomposition pathway for such compounds is typically the Hofmann elimination reaction. For this compound, heating would likely lead to the formation of N-methylmorpholine, ethene, and hydrogen bromide. The onset of thermal decomposition can be precisely determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Crystallography
While a specific crystal structure determination for this compound has not been found in the reviewed literature, insights can be drawn from the crystal structure of the closely related 4-methylmorpholinium bromide.[9] It is expected that this compound would also crystallize in a well-defined lattice, likely a monoclinic or orthorhombic system. The crystal packing would be dominated by electrostatic interactions between the 4-ethyl-4-methylmorpholin-4-ium cations and the bromide anions. Hydrogen bonding, if any, would be weak and involve the C-H donors of the organic cation and the bromide acceptor.
Safety and Handling
A comprehensive understanding of the safety and handling requirements is paramount when working with any chemical substance.
Hazard Identification
According to safety data sheets, this compound is suspected of causing genetic defects (H341) and is classified under Germ cell mutagenicity, Category 2.[10]
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects |
Recommended Handling Procedures
Given the potential health hazards, stringent safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[11]
-
Engineering Controls: Use in a well-ventilated area, preferably with a local exhaust ventilation system to prevent dust dispersion.[10][11]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[10][11]
-
Storage: Store in a cool, shaded, and dry place in a tightly closed container under an inert atmosphere. The substance should be stored locked up.[10][11]
Experimental Protocols
To provide a practical context for the properties discussed, this section outlines standard methodologies for their determination.
Melting Point Determination
The melting point of this compound can be accurately determined using a Differential Scanning Calorimeter (DSC).
Protocol: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event corresponding to the solid-to-liquid phase transition.
Synthesis
A general method for the synthesis of N-alkyl-N-methylmorpholinium bromides involves the quaternization of N-methylmorpholine with the corresponding alkyl bromide.
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylmorpholine in a suitable solvent such as methyl ethyl ketone.
-
Reagent Addition: Add an equimolar amount of ethyl bromide dropwise to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours.
-
Product Isolation: Upon cooling, the product will crystallize out of the solution. Collect the solid by suction filtration, wash with a small amount of cold solvent, and dry under vacuum.
Logical Relationships and Workflows
The following diagrams illustrate the relationships between the structure and properties of this compound and a typical experimental workflow for its characterization.
Caption: Relationship between molecular structure and physical properties.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This compound is a quaternary ammonium salt with a distinct set of physical properties that make it a valuable compound in various research and industrial applications. Its high melting point, solubility in polar solvents, and predictable spectroscopic characteristics are all direct consequences of its ionic nature. A thorough understanding of these properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization. This guide provides the foundational knowledge for researchers and professionals to confidently work with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 65756-41-4: Morpholinium, 4-ethyl-4-methyl-, bromide (… [cymitquimica.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 65756-41-4 [sigmaaldrich.com]
- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Methylmorpholinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Molecular Structure of 4-Ethyl-4-methylmorpholin-4-ium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure and properties of 4-Ethyl-4-methylmorpholin-4-ium bromide (CAS No. 65756-41-4). While this quaternary ammonium salt is utilized in various applications, including as a phase-transfer catalyst and an ionic liquid precursor, detailed experimental structural data in the public domain is notably scarce. This guide synthesizes available information with established chemical principles to present a robust model of its molecular architecture. We will delve into its covalent framework, predict its three-dimensional conformation, outline a reliable synthetic protocol, and forecast its expected spectroscopic signatures. This document is intended to serve as a foundational resource for researchers employing or investigating this compound and its derivatives.
Introduction and Strategic Context
This compound is a quaternary ammonium salt distinguished by a morpholine core.[1] The central nitrogen atom is rendered permanently cationic through quaternization with both a methyl and an ethyl group, with bromide serving as the counter-ion.[2] This structure imparts properties that make it valuable in several scientific domains. It is recognized as an effective phase-transfer catalyst, facilitating reactions between immiscible phases, and is explored for its potential in developing ionic liquids—a class of salts with low melting points and thermal stability.[3] Furthermore, its applications extend to electrolyte solutions, pharmaceutical development, and biochemical research.[3]
Despite its utility, a comprehensive, publicly available crystal structure analysis for this specific compound has not been reported. This guide, therefore, bridges this knowledge gap by combining catalog data with predictive methodologies based on foundational spectroscopic principles and data from analogous structures.
Molecular Structure and Stereochemistry
The defining feature of this compound is the central, positively charged nitrogen atom, which is covalently bonded to four carbon atoms: two belonging to the morpholine ring, one to a methyl group, and one to an ethyl group.[2]
Covalent Framework
The molecular formula of the cationic component is C₇H₁₆NO⁺, paired with a bromide anion (Br⁻).[4] The core of the cation is a saturated six-membered morpholine ring. This heterocyclic system contains an ether linkage (C-O-C) opposite the nitrogen atom. The nitrogen atom is tetra-substituted, resulting in a permanent positive charge.
Caption: 2D representation of the 4-Ethyl-4-methylmorpholin-4-ium cation.
Predicted Conformation
Saturated six-membered heterocyclic rings, such as morpholine, predominantly adopt a chair conformation to minimize torsional and steric strain. It is highly probable that the morpholine ring in the 4-Ethyl-4-methylmorpholin-4-ium cation also exists in a stable chair form. The substituents on the nitrogen atom (the second ring carbon, the methyl group, and the ethyl group) will occupy axial and equatorial positions. Dynamic ring flipping would occur in solution.
Synthesis Protocol: Quaternization of N-Methylmorpholine
The synthesis of this compound is a classic example of an Sₙ2 reaction, specifically, the quaternization of a tertiary amine. The lone pair of electrons on the nitrogen atom of N-methylmorpholine acts as a nucleophile, attacking the electrophilic ethyl group of ethyl bromide.[5]
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylmorpholine (1.0 eq.) in a suitable solvent such as acetonitrile or acetone.
-
Addition of Alkylating Agent: To the stirred solution, add ethyl bromide (1.0-1.2 eq.) dropwise at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate of reaction. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting amine.
-
Product Isolation: Upon completion, the quaternary ammonium salt, which is often insoluble in the reaction solvent, may precipitate out. If not, the product can be precipitated by adding a non-polar solvent like diethyl ether or hexane.
-
Purification: The resulting solid is collected by vacuum filtration.
-
Washing and Drying: The collected solid is washed with a small amount of cold diethyl ether to remove any unreacted starting materials and then dried under vacuum to yield the final product.
This self-validating protocol relies on the significant polarity difference between the neutral tertiary amine starting material and the ionic quaternary ammonium salt product, allowing for straightforward isolation and purification.
Physicochemical and Spectroscopic Characterization
Due to the absence of published primary spectra, this section details the expected analytical results based on the known molecular structure and data from analogous compounds. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.
Physicochemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 65756-41-4 | [2][3] |
| Molecular Formula | C₇H₁₆BrNO | [3][4] |
| Molecular Weight | 210.12 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 177-187 °C | [3] |
| Purity | ≥ 97% (Typical) | [3] |
| SMILES | CC[N+]1(CCOCC1)C.[Br-] | [2] |
| InChIKey | ACQZVWGQFXXTIX-UHFFFAOYSA-M | [4] |
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl, methyl, and morpholine ring protons.
-
Ethyl Group: A triplet integrating to 3H (for the -CH₃) and a quartet integrating to 2H (for the -N-CH₂-). The quartet will be downfield from the triplet due to the deshielding effect of the adjacent positively charged nitrogen.
-
Methyl Group: A sharp singlet integrating to 3H (for the -N-CH₃). This will be a downfield singlet due to the direct attachment to the cationic nitrogen.
-
Morpholine Ring: The eight protons on the morpholine ring are diastereotopic and will likely appear as complex multiplets. The four protons on the carbons adjacent to the nitrogen (-N-CH₂-) will be further downfield than the four protons on the carbons adjacent to the oxygen (-O-CH₂-).
-
-
¹³C NMR: The carbon NMR spectrum should display six unique signals.
-
Ethyl Group: Two signals, one for the -CH₃ carbon and one for the -N-CH₂- carbon.
-
Methyl Group: One signal for the -N-CH₃ carbon.
-
Morpholine Ring: Two signals for the methylene carbons. The signal for the carbons adjacent to the nitrogen will be downfield compared to the signal for the carbons adjacent to the oxygen.
-
The IR spectrum will be dominated by absorptions corresponding to C-H and C-O bonds.
-
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the ethyl, methyl, and morpholine groups.[6]
-
C-O Stretching: A strong, characteristic absorption in the 1080-1300 cm⁻¹ range due to the C-O-C ether linkage within the morpholine ring.[1]
-
C-N Stretching: This absorption is typically weaker and can be found in the fingerprint region.
As a pre-formed cation, this compound is ideally suited for analysis by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.[3]
-
Expected Ion: The primary ion observed will be the cation [C₇H₁₆NO]⁺.
-
Expected m/z: The calculated monoisotopic mass of the cation is approximately 130.1232 u. The spectrum should show a prominent peak at this mass-to-charge ratio. Fragmentation analysis (MS/MS) could be used to further confirm the structure by observing the loss of the ethyl or methyl groups.
Conclusion
This compound is a structurally straightforward yet functionally significant quaternary ammonium salt. While a definitive solid-state structure via X-ray crystallography is not publicly available, its molecular architecture can be confidently described through an understanding of its covalent bonding, the predictable chair conformation of its morpholine ring, and its straightforward synthesis via amine quaternization. The predicted spectroscopic data provided in this guide offers a valuable framework for the empirical characterization of this compound, enabling researchers to verify its identity and purity in their own applications. This synthesis of known data and predictive analysis provides a solid foundation for any scientist or developer working with this versatile molecule.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. University of Southampton - Mass Spectrometry - Help - Interpretation of Spectre [southampton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 65756-41-4 | Benchchem [benchchem.com]
- 6. eng.uc.edu [eng.uc.edu]
Thermal Stability of 4-Ethyl-4-methylmorpholin-4-ium Bromide: A Methodological and Mechanistic Evaluation
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 4-Ethyl-4-methylmorpholin-4-ium bromide (C₇H₁₆BrNO), a quaternary ammonium salt with significant potential in the development of ionic liquids (ILs) for applications ranging from phase transfer catalysis to electrochemical systems.[1] As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the factors governing the thermal decomposition of morpholinium-based ILs. We present not only the theoretical underpinnings but also detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These protocols are designed as self-validating systems to ensure data integrity and reproducibility. The guide elucidates the causal relationships between molecular structure and thermal behavior, postulates a likely decomposition mechanism, and provides a framework for researchers and drug development professionals to accurately assess the operational limits of this and similar compounds.
Introduction: The Morpholinium Cation in Advanced Applications
This compound is a member of the morpholinium-based ionic liquid family. These compounds are gaining considerable attention due to their unique physicochemical properties, including potential for lower toxicity compared to more common imidazolium or pyridinium cations.[2][3] The core morpholinium structure, combined with the tunability offered by N-alkylation, allows for the design of ILs with specific properties for diverse applications such as organic synthesis, the preparation of nanomaterials, and as electrolytes in electrochemical devices.[2][4] The utility of this compound in these fields is fundamentally linked to its stability under operational stress, with thermal stability being a primary determinant of its viable working temperature range.[5]
The Imperative of Thermal Stability
The thermal stability of an ionic liquid dictates its maximum operating temperature and long-term performance.[6][7] For applications in synthesis, catalysis, or as heat-transfer fluids, a high decomposition temperature is crucial.[5][8] Degradation of the IL not only compromises the process but can also generate volatile and potentially hazardous byproducts. Therefore, a rigorous and nuanced understanding of a candidate IL's thermal limits is a non-negotiable prerequisite for its successful implementation. This involves more than identifying a single decomposition temperature; it requires an appreciation for both short-term (dynamic) and long-term (isothermal) stability.[9][10]
Governing Factors of Thermal Stability in Morpholinium Salts
The thermal stability of an ionic liquid is not an arbitrary value but a consequence of its molecular architecture. The interplay between the cation and anion dictates the strength of the ionic interactions and the susceptibility of the compound to decomposition.[11][12]
Cation Structure: The Role of the Morpholinium Ring and Alkyl Substituents
The morpholinium cation is a saturated heterocyclic structure. Compared to aromatic cations like imidazolium, it lacks resonance stabilization, which can influence its intrinsic stability. The stability is further modulated by the nature of the alkyl substituents on the quaternary nitrogen. Generally, longer alkyl chains can sometimes lead to lower thermal stability.[6] The decomposition of quaternary ammonium salts can be initiated by the cleavage of the N-C bonds.
Anion Influence: The Nucleophilicity of Bromide
The anion is often the primary determinant of an ionic liquid's thermal stability.[11][12] Halide anions, and bromide in particular, are known to be more nucleophilic than larger, charge-delocalized anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or tetrafluoroborate ([BF₄]⁻). This higher nucleophilicity can facilitate decomposition pathways, such as nucleophilic substitution reactions (Sₙ2), where the bromide ion attacks an electrophilic carbon on the cation's alkyl groups.[13][14] Consequently, ILs with halide anions often exhibit lower thermal stability compared to their counterparts with weakly coordinating anions.[15] For some N-alkyl-N-methylmorpholinium bromides, decomposition temperatures have been observed to be below approximately 230°C.[15]
Experimental Framework for Stability Assessment
A dual-technique approach is essential for a complete picture of thermal behavior. Thermogravimetric Analysis (TGA) quantifies thermal stability by measuring mass loss versus temperature, while Differential Scanning Calorimetry (DSC) identifies phase transitions.
Core Methodology: Thermogravimetric Analysis (TGA)
TGA is the definitive technique for determining the decomposition temperature of ILs.[6] A sample is heated at a controlled rate in a specific atmosphere, and its mass is continuously monitored. The resulting data provide key parameters such as the onset decomposition temperature (T_onset), which is a critical indicator of short-term thermal stability.[6][10]
Complementary Technique: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[16] It is used to determine phase transitions such as melting point (Tₘ), crystallization temperature (Tₑ), and glass transition temperature (T₉).[16][17] These parameters define the temperature range in which the material exists in a stable liquid state, which is essential for its application as an ionic liquid.[16] For this compound, a melting point between 177 °C and 187 °C has been reported.[1]
Protocol: High-Fidelity TGA of this compound
This protocol is designed to provide a robust and reproducible measure of the short-term thermal stability of the title compound.
Instrumentation and Materials
-
Thermogravimetric Analyzer: Calibrated, with a high-precision balance.
-
Sample Pans: Platinum or alumina crucibles (100 µL). Inertness is key to prevent catalytic decomposition.
-
Atmosphere: High-purity nitrogen (99.999% or higher). An inert atmosphere is crucial to prevent oxidative decomposition, which can occur at lower temperatures.[6]
-
Sample: this compound, verified for purity (≥97%). Impurities like water or residual solvents can significantly lower the observed decomposition temperature.[11]
Sample Preparation and Validation
-
Drying: Dry the sample under a high vacuum at a temperature well below its melting point (e.g., 60-80 °C) for at least 12 hours to remove any absorbed water or volatile impurities.
-
Handling: Perform all sample handling in an inert atmosphere (e.g., a glovebox) to prevent moisture reabsorption.
-
Sample Mass: Accurately weigh a sample of 5–10 mg into the TGA pan. This mass is large enough to be representative but small enough to minimize thermal gradients within the sample.
Detailed Experimental Workflow
The following workflow ensures high-quality, interpretable data.
-
Purge and Tare: Place the prepared sample crucible into the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 50–100 mL/min for at least 30 minutes to establish an inert environment. Tare the balance.
-
Equilibration: Equilibrate the sample at a starting temperature of 30 °C and hold for 5 minutes to ensure thermal stability before the heating ramp begins.
-
Heating Ramp: Heat the sample from 30 °C to a final temperature well above the expected decomposition (e.g., 600 °C). A heating rate of 10 °C/min is a standard convention that allows for comparison across different studies.[6] Slower rates can provide a more accurate, albeit lower, T_onset, while faster rates can overestimate stability.[6][9]
-
Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.
Data Analysis and Interpretation
-
TGA Curve: Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
Derivative Thermogram (DTG): Plot the first derivative of the TGA curve (d(mass)/dT). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss (T_peak).
-
Onset Temperature (T_onset): Determine the T_onset from the TGA curve. This is typically calculated as the intersection of the tangent drawn from the point of maximum slope on the mass loss curve with the baseline. This value represents the temperature at which significant decomposition begins.[6]
Protocol: DSC Analysis for Phase Transition Identification
This protocol details the procedure for identifying key phase transitions.
Instrumentation and Materials
-
Differential Scanning Calorimeter: Calibrated with high-purity standards (e.g., indium).
-
Sample Pans: Hermetically sealed aluminum pans to prevent any mass loss during heating.
-
Atmosphere: High-purity nitrogen.
-
Sample: this compound, prepared as in section 5.2.
Detailed Experimental Workflow
-
Sample Preparation: Hermetically seal 3–5 mg of the dried sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Thermal Cycle:
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its reported melting point (e.g., 200 °C) at a rate of 10 °C/min. This scan removes the sample's prior thermal history.
-
Cooling Scan: Cool the sample from 200 °C to a low temperature (e.g., -80 °C) at 10 °C/min. This scan will reveal any crystallization (exothermic) or glass transition events.
-
Second Heating Scan: Heat the sample from -80 °C back to 200 °C at 10 °C/min. This scan provides a clearer view of the glass transition (T₉), cold crystallization (T_cc), and melting point (Tₘ).[16]
-
-
Data Analysis: Analyze the heat flow versus temperature curve to identify endothermic (melting) and exothermic (crystallization) peaks, as well as step changes in the baseline (glass transition).
Anticipated Results and Discussion
Based on the known properties of similar morpholinium halide salts, we can anticipate the thermal profile of this compound.
Expected Thermal Profile
The following table summarizes the expected thermal data points for the compound.
| Parameter | Symbol | Anticipated Value | Analysis Method | Significance |
| Melting Point | Tₘ | 177 - 187 °C[1] | DSC | Defines the transition from solid to liquid state. |
| Onset Decomposition Temp. | T_onset | ~200 - 230 °C | TGA | Marks the beginning of significant thermal degradation. |
| Peak Decomposition Temp. | T_peak | ~220 - 250 °C | TGA (DTG) | Temperature of maximum decomposition rate. |
Note: T_onset and T_peak values are estimates based on data for similar N-alkyl-N-methylmorpholinium bromides and the known destabilizing effect of the bromide anion.[15]
Postulated Decomposition Pathway
The primary decomposition mechanism for quaternary ammonium halides at elevated temperatures is often an Sₙ2 reaction, where the halide anion acts as a nucleophile.[13][14] For this compound, the bromide ion (Br⁻) can attack either the methyl or the ethyl group attached to the quaternary nitrogen. Attack at the less sterically hindered methyl group is generally favored.
This leads to two potential primary decomposition reactions:
-
Path A (Major): Nucleophilic attack on the methyl group, yielding N-ethylmorpholine and bromomethane.
-
Path B (Minor): Nucleophilic attack on the ethyl group, yielding N-methylmorpholine and bromoethane.
Both N-ethylmorpholine and N-methylmorpholine are volatile, as are the alkyl bromide products, which accounts for the mass loss observed in TGA.
Safety, Handling, and Storage Considerations
As with any chemical, proper handling of this compound is essential.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[18]
-
Handling: Avoid creating dust and handle in a well-ventilated area or fume hood to avoid inhalation.[18][19] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[19][20] Keep away from heat and oxidizing agents.[19]
-
Decomposition Hazards: Be aware that thermal decomposition will produce volatile organic compounds (N-alkylmorpholines) and toxic alkyl bromides.[18] All thermal analysis should be conducted in a well-ventilated instrument, preferably with an exhaust system.
Conclusion and Future Outlook
This guide has detailed the critical importance of thermal stability for this compound and provided a robust framework for its experimental determination. The stability of this compound is governed by the interplay between the morpholinium cation and the nucleophilic bromide anion, with an anticipated onset of decomposition in the range of 200-230 °C via an Sₙ2 mechanism. The provided TGA and DSC protocols offer a reliable methodology for researchers to validate these properties and establish safe operational limits. For high-temperature applications (above 200 °C), it would be advisable to explore derivatives of this cation paired with more thermally stable, non-coordinating anions such as bis(trifluoromethylsulfonyl)imide. Further research employing techniques like TGA-MS (Mass Spectrometry) would be invaluable to definitively identify the decomposition products and confirm the proposed mechanistic pathways.
References
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- 10. Collection - Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
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- 13. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. angenechemical.com [angenechemical.com]
- 19. fishersci.com [fishersci.com]
- 20. This compound | 65756-41-4 [sigmaaldrich.com]
An In-Depth Technical Guide to the Solubility of 4-Ethyl-4-methylmorpholin-4-ium Bromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Ethyl-4-methylmorpholin-4-ium bromide, a quaternary ammonium salt classified as an ionic liquid. The document is structured to deliver not just theoretical knowledge but also practical insights for laboratory applications. It delves into the molecular determinants of solubility, outlines robust experimental protocols for its quantification, and presents an expected solubility profile in a range of common organic solvents. This guide is intended to be an essential resource for scientists and researchers leveraging the unique properties of this compound in fields such as organic synthesis, pharmaceutical development, and materials science.
Introduction: Understanding the Significance of Solubility
This compound (henceforth referred to as [C₂C₁Morph][Br]) is a member of the morpholinium-based ionic liquids, a class of compounds gaining traction for their favorable properties, including high thermal stability and a wide electrochemical window.[1][2] Its utility as a phase transfer catalyst, an electrolyte in electrochemical applications, and a component in drug formulations is intrinsically linked to its solubility in various media.[3] Understanding and predicting how [C₂C₁Morph][Br] interacts with different organic solvents is paramount for designing, optimizing, and controlling chemical processes.
The solubility of an ionic liquid is not a simple, monolithic property. It is a nuanced interplay of intermolecular forces between the cation-anion pair and the surrounding solvent molecules. This guide will deconstruct these interactions to provide a predictive framework and practical methodologies for assessing the solubility of [C₂C₁Morph][Br].
Theoretical Framework: The Molecular Dance of Dissolution
The dissolution of an ionic liquid like [C₂C₁Morph][Br] in an organic solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of molecular-level interactions. The key factors influencing solubility include:
-
Ionic Nature and Polarity: As a salt, [C₂C₁Morph][Br] is inherently polar. Its solubility is most favorable in polar solvents that can effectively solvate both the 4-ethyl-4-methylmorpholin-4-ium cation and the bromide anion.[4] Generally, ionic compounds exhibit high solubility in polar protic solvents due to strong ion-dipole interactions.[4]
-
Cation and Anion Structure: The morpholinium cation, with its ethyl and methyl substituents, and the bromide anion dictate the strength of the ionic lattice and the nature of solute-solvent interactions. The structure of the cation, including the length of its alkyl chains, can influence hydrophobicity and, consequently, solubility in less polar solvents.[5][6]
-
Solvent Properties: The dielectric constant, dipole moment, and hydrogen bonding capability of the organic solvent are critical determinants of its ability to dissolve an ionic liquid.
-
Polar Protic Solvents (e.g., Alcohols): These solvents, possessing O-H or N-H bonds, are generally excellent solvents for ionic liquids due to their ability to form hydrogen bonds and engage in strong ion-dipole interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have high dipole moments but lack O-H or N-H bonds. They can effectively solvate cations through dipole interactions but are less effective at solvating small anions like bromide compared to protic solvents.[4]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and dipole moments and are generally poor solvents for ionic liquids as they cannot overcome the strong electrostatic forces holding the ionic lattice together.[7]
-
Predictive Models: The Power of In Silico Screening
Given the vast number of possible ionic liquid and solvent combinations, experimental screening can be time-consuming and costly.[8] Computational models like the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) have emerged as powerful tools for predicting the thermodynamic properties of fluid mixtures, including solubility.[7][8][9][10][11] COSMO-RS calculates the chemical potential of a solute in a solvent based on the interaction energies of their molecular surfaces, providing a reliable method for pre-screening suitable solvents for a given ionic liquid.[9][10]
Expected Solubility Profile of [C₂C₁Morph][Br]
| Solvent Class | Example Solvents | Relative Polarity | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | High | Strong hydrogen bonding and ion-dipole interactions effectively solvate both the morpholinium cation and the bromide anion. |
| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Moderate to High | Strong dipole moments allow for good solvation of the cation. Solubility may be slightly lower than in protic solvents due to less effective solvation of the bromide anion. |
| Low Polarity / Halogenated | Dichloromethane, Chloroform | Moderate | Low to Moderate | Moderate polarity may allow for some dissolution, but likely not to the same extent as highly polar solvents. |
| Nonpolar Aromatic | Toluene, Benzene | Low | Very Low / Insoluble | Insufficient polarity to overcome the lattice energy of the ionic liquid. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | Insoluble | Van der Waals forces are too weak to disrupt the strong ionic interactions within the salt. |
Relative polarity values are based on established solvent polarity scales.[3][12]
Experimental Determination of Solubility: A Practical Guide
Accurate determination of solubility requires robust and reproducible experimental methods. This section provides detailed protocols for two common and reliable techniques.
The Isothermal Shake-Flask Method followed by Gravimetric Analysis
This is a classic and straightforward method for determining the equilibrium solubility of a solid in a liquid.
References
- 1. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
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- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. What Is a Calibration Curve in a Spectrophotometer? | HunterLab | HunterLab [hunterlab.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
understanding morpholinium-based ionic liquids
An In-depth Technical Guide to Morpholinium-Based Ionic Liquids
Abstract
Morpholinium-based ionic liquids (ILs) represent a distinct and highly versatile class of molten salts. Characterized by a saturated heterocyclic cation containing an oxygen atom, these compounds offer a unique combination of properties, including high thermal stability, wide electrochemical windows, and tunable solvency. Notably, the presence of the morpholine ring often imparts lower toxicity compared to more traditional imidazolium or pyridinium-based analogues, making them exceptionally promising for applications in sensitive fields such as drug development, biomedicine, and green catalysis. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of morpholinium ILs, offering researchers and industry professionals a detailed understanding of their scientific and practical potential.
The Core Architecture: Understanding the Morpholinium Cation
At the heart of these ionic liquids is the morpholinium cation, derived from morpholine. Unlike aromatic heterocyclic cations, the morpholinium ring is saturated. The most significant feature is the ether oxygen atom at the 4-position relative to the nitrogen atom.[1] This structural element is not merely passive; it fundamentally influences the IL's properties by introducing a site for hydrogen bonding, altering polarity, and potentially enhancing ionic conductivity.[1][2]
The properties of morpholinium ILs can be precisely tuned by modifying the two R groups on the nitrogen atom and by selecting different anions.[3] This "designability" allows for the creation of task-specific ILs with tailored characteristics for a wide range of applications, from catalysis to functional materials.[3][4]
Caption: General structure of a morpholinium-based ionic liquid.
Synthesis Methodologies: Crafting Morpholinium Ionic Liquids
The synthesis of morpholinium ILs is generally straightforward and can be accomplished through several high-yield pathways. The choice of method often depends on the desired anion and whether a protic or aprotic IL is the target.
Quaternization Reaction
This is the most common method for preparing aprotic morpholinium ILs. It involves the N-alkylation of a tertiary amine (e.g., N-methylmorpholine, N-ethylmorpholine) with an alkyl halide.[4] The reaction is typically performed under reflux in a suitable solvent.
Causality: The lone pair of electrons on the tertiary nitrogen atom of the morpholine derivative acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This forms a new carbon-nitrogen bond and results in a positively charged quaternary ammonium salt—the morpholinium cation.
Experimental Protocol: Synthesis of N-Dodecyl-N-methylmorpholinium Iodide [5]
-
Reactant Setup: In a round-bottom flask, combine 4-methylmorpholine (0.181 mol), 1-chlorododecane (0.181 mol), potassium carbonate (K₂CO₃, 0.181 mol), and potassium iodide (KI, 0.090 mol) in acetonitrile.
-
Expert Insight: Potassium iodide is used here to facilitate an in-situ Finkelstein reaction, converting the less reactive 1-chlorododecane to the more reactive 1-iodododecane, thereby improving the overall reaction yield and rate.[5]
-
-
Reaction Conditions: Reflux the mixture at 75–80 °C for 24 hours under a nitrogen atmosphere with continuous stirring. The reaction should be protected from light.
-
Work-up: After cooling, filter the resulting residue. Evaporate the solvent from the filtrate under reduced pressure to obtain a viscous orange solution.
-
Purification: Add the viscous solution dropwise to vigorously stirred, ice-cooled ethyl acetate. This will cause the ionic liquid to precipitate.
-
Final Product: The resulting product, N-dodecyl-N-methylmorpholinium iodide, is isolated after drying. Purity is confirmed via NMR and mass spectrometry.[5]
Neutralization and Metathesis
This approach is highly efficient, cost-effective, and atom-economic, particularly for synthesizing protic ionic liquids (PILs) or for anion exchange.[5][6]
-
For Protic ILs: A simple acid-base neutralization reaction is performed between an N-alkylmorpholine and an acid (e.g., formic acid). The morpholine base is protonated by the acid, forming the morpholinium cation and the corresponding conjugate base as the anion.[6][7]
-
For Anion Exchange (Metathesis): A synthesized morpholinium halide salt (e.g., from quaternization) is reacted with a metal salt of the desired anion (e.g., Li[TFSI]) or passed through an ion-exchange resin. This swaps the initial anion for the desired one. A neutralization metathesis approach can also be used, where a morpholinium hydroxide intermediate is neutralized with the desired acid.[5]
References
- 1. Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01190A [pubs.rsc.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-Ethyl-4-methylmorpholin-4-ium Bromide: From Synthesis to Modern Applications
For Immediate Release
Introduction to a Versatile Quaternary Ammonium Salt
4-Ethyl-4-methylmorpholin-4-ium bromide, also known by synonyms such as N-Ethyl-N-methylmorpholinium bromide, is a quaternary ammonium compound featuring a morpholine ring with ethyl and methyl groups attached to the nitrogen atom.[1][2] This structure imparts a permanent positive charge on the nitrogen, making it a cationic salt.[3] It typically appears as a white to off-white solid and is soluble in polar solvents like water and alcohols due to its ionic nature.[2] The compound is recognized for its role as a phase transfer catalyst and as a component in electrolyte solutions.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 65756-41-4 | [6][7] |
| Molecular Formula | C₇H₁₆BrNO | [1][7] |
| Molecular Weight | 210.12 g/mol | [5][7] |
| Appearance | White to light yellow to dark green powder/crystal | [7] |
| Melting Point | 177 °C | [5] |
| Solubility | Soluble in polar solvents | [2] |
The Genesis of a Modern Catalyst: A Look into its Probable Origins
While the seminal publication detailing the first synthesis of this compound has not been identified in the current body of scientific literature, its emergence can be contextualized within the broader history of quaternary ammonium compounds. The study of these compounds dates back to the early 20th century, with their biocidal properties being a primary focus.[8] The development of various generations of quaternary ammonium salts, with modifications to the alkyl groups to enhance their properties, has been a continuous area of research.[8]
The applications of this compound as a phase transfer catalyst align with the development of this field. Phase transfer catalysis, a technique that facilitates reactions between reactants in different phases, gained prominence in the mid-20th century. Quaternary ammonium salts, due to their ability to transport anions from an aqueous phase to an organic phase, became a cornerstone of this technology. It is plausible that this compound was synthesized and investigated during this period of expanding research into novel phase transfer catalysts.
Synthesis and Characterization: A Methodological Approach
A standard method for the synthesis of this compound involves the quaternization of N-methylmorpholine with ethyl bromide. This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of the morpholine ring attacks the electrophilic carbon of the ethyl bromide.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via quaternization of N-methylmorpholine.
Materials:
-
N-Methylmorpholine
-
Ethyl bromide
-
Anhydrous diethyl ether (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a clean, dry round-bottom flask, dissolve N-methylmorpholine in a suitable solvent such as anhydrous diethyl ether.
-
Slowly add a stoichiometric equivalent of ethyl bromide to the solution while stirring continuously.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, a solid precipitate of this compound will form.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain this compound as a crystalline solid.
Characterization: The identity and purity of the synthesized compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the compound.
Key Applications in Modern Science
This compound has found utility in several key areas of chemical research and development, primarily leveraging its properties as an ionic liquid and a phase transfer catalyst.
Phase Transfer Catalysis
As a phase transfer catalyst, it facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and improving yields.[4] This is particularly valuable in organic synthesis for reactions involving an inorganic nucleophile and an organic substrate.
Caption: Phase transfer catalysis cycle.
Electrochemistry and Ionic Liquids
The compound is also explored for its potential in developing ionic liquids.[4] Ionic liquids are salts with low melting points that are finding increasing use as environmentally friendly solvents and electrolytes due to their low volatility and high thermal stability.[4] In the realm of electrochemistry, this compound can serve as an effective electrolyte in applications such as batteries and supercapacitors, where it enhances performance.[4]
Other Potential Applications
Research has also indicated that this compound exhibits antimicrobial properties, making it a candidate for applications in biocides and disinfectants.[4] Its ability to improve the solubility and stability of certain compounds also suggests its utility in pharmaceutical development and biochemical research.[4]
Conclusion and Future Outlook
This compound stands as a testament to the enduring utility of quaternary ammonium salts in advancing chemical synthesis and technology. While the precise origins of its discovery remain to be fully elucidated, its modern applications are well-documented and continue to be an area of active research. Future investigations may focus on expanding its use in green chemistry, developing novel ionic liquids with tailored properties, and further exploring its potential in pharmaceutical and biomedical applications. The versatility of its structure ensures that this compound will remain a compound of interest for the scientific community.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CAS 65756-41-4: Morpholinium, 4-ethyl-4-methyl-, bromide (… [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]
- 6. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Ethyl-4-methylmorpholinium Bromide | CymitQuimica [cymitquimica.com]
- 8. Quaternary ammoniums for surface disinfection: evolution and uses [proquimia.com]
Spectroscopic Characterization of 4-Ethyl-4-methylmorpholin-4-ium Bromide: An In-depth Technical Guide
Introduction to 4-Ethyl-4-methylmorpholin-4-ium Bromide
This compound is a quaternary ammonium compound featuring a morpholine ring. The nitrogen atom is quaternized by two different alkyl groups, an ethyl and a methyl group, and is associated with a bromide counter-ion. This structure imparts unique chemical and physical properties, making it a subject of interest in various chemical applications. Spectroscopic analysis is paramount in confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The quaternization of the nitrogen atom significantly influences the chemical shifts of the adjacent protons, causing them to appear at a lower field (higher ppm) compared to their non-quaternized morpholine counterparts due to the deshielding effect of the positive charge.
Molecular Structure and Proton Labeling:
A diagram illustrating the proton environments in this compound.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₂- (Ethyl) | ~3.5 | Quartet (q) | 2H | ~7.0 |
| -CH₂- (Morpholine, adjacent to N⁺) | ~3.8 | Triplet (t) | 4H | ~5.0 |
| -CH₂- (Morpholine, adjacent to O) | ~4.1 | Triplet (t) | 4H | ~5.0 |
| -CH₃ (Ethyl) | ~1.4 | Triplet (t) | 3H | ~7.0 |
| -CH₃ (Methyl) | ~3.2 | Singlet (s) | 3H | - |
Rationale for Predictions:
-
The protons on the carbons directly attached to the positively charged nitrogen (-CH₂- of the ethyl group and the morpholine ring) are expected to be the most deshielded.
-
The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons.
-
The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons.
-
The methyl group directly attached to the nitrogen will be a singlet as it has no adjacent protons.
-
The morpholine protons will likely appear as two triplets, assuming free rotation and equivalent environments for the two methylenes adjacent to nitrogen and the two adjacent to oxygen. In reality, these may present as more complex multiplets.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Similar to ¹H NMR, the carbons closer to the positively charged nitrogen will be shifted downfield.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂- (Morpholine, adjacent to N⁺) | ~65 |
| -CH₂- (Morpholine, adjacent to O) | ~62 |
| -CH₂- (Ethyl) | ~58 |
| -CH₃ (Methyl) | ~48 |
| -CH₃ (Ethyl) | ~8 |
Rationale for Predictions:
-
The carbons of the morpholine ring are expected in the 60-70 ppm region. The carbons adjacent to the nitrogen will be slightly more deshielded than those adjacent to the oxygen.
-
The ethyl group carbons will appear further upfield, with the terminal methyl carbon being the most shielded.
-
The methyl carbon directly attached to the nitrogen will be in a similar region to the ethyl methylene carbon.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound is outlined below.
Workflow for NMR Analysis:
A flowchart of the general workflow for NMR data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to differentiate between CH, CH₂, and CH₃ groups.[2]
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Spectral Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to determine the connectivity of the protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from C-H, C-N, and C-O bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2950-3000 | C-H stretching (alkyl) | Strong |
| 1450-1470 | C-H bending (alkyl) | Medium |
| 1100-1150 | C-O-C stretching (ether) | Strong |
| 1000-1050 | C-N stretching | Medium-Strong |
Rationale for Predictions:
-
The C-H stretching vibrations of the ethyl, methyl, and morpholine groups will appear in the 2950-3000 cm⁻¹ region.
-
The characteristic strong absorption for the C-O-C ether linkage in the morpholine ring is expected around 1100-1150 cm⁻¹.
-
The C-N stretching vibrations will also be present, likely in the 1000-1050 cm⁻¹ range.
-
The presence of the quaternary ammonium salt structure may lead to some shifts in the positions and intensities of these bands compared to a neutral morpholine derivative.
Experimental Protocol for IR Data Acquisition
The following protocol outlines the steps for obtaining an IR spectrum of the solid sample.
Workflow for IR Analysis:
A flowchart of the general workflow for IR data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the solid this compound with dry KBr powder and press it into a thin, transparent pellet.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder.
-
Collect the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional group vibrations.
-
Compare the obtained spectrum with reference spectra of similar compounds if available.
-
Conclusion
This technical guide has provided a comprehensive overview of the expected NMR and IR spectroscopic data for this compound. The predicted spectra and peak assignments are based on fundamental spectroscopic principles and data from analogous structures. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This information serves as a valuable resource for the structural confirmation and characterization of this important quaternary ammonium salt in a research and development setting.
References
A Comprehensive Safety and Handling Guide for 4-Ethyl-4-methylmorpholin-4-ium Bromide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical framework for the safe handling, storage, and disposal of 4-Ethyl-4-methylmorpholin-4-ium bromide (CAS: 65756-41-4). As a quaternary ammonium salt and ionic liquid, this compound sees use in various laboratory applications, including as a phase transfer catalyst.[1] However, its significant health hazard profile necessitates a robust and informed approach to safety. This guide moves beyond mere procedural steps to explain the causality behind each recommendation, empowering researchers to work safely and effectively.
Chapter 1: The Core Hazard Profile: Understanding Mutagenicity
The primary and most critical hazard associated with this compound is its classification as a Germ Cell Mutagen, Category 2.[2][3] This is formally communicated through the Hazard Statement H341: "Suspected of causing genetic defects".[2][4][5][6]
Causality and Implication for Researchers:
A germ cell mutagen is a substance that can cause mutations in the germ cells (sperm and ova) of humans, which can then be passed on to offspring.[2] Category 2 classification indicates that there is sufficient evidence from animal studies or mechanistic information to raise concern, although the evidence in humans is insufficient for a more severe classification.[2] For laboratory personnel, this means that any exposure—whether through inhalation of dust, skin contact, or ingestion—carries a potential risk of causing heritable genetic damage. The lack of comprehensive acute toxicity data further underscores the need to treat this compound with the highest degree of caution, operating under the principle that all exposure should be avoided.[2]
This core hazard is the driving principle behind the stringent engineering controls, personal protective equipment (PPE), and handling protocols detailed in this guide. The GHS Health Hazard pictogram (GHS08) is the key visual indicator for this long-term, serious health risk.[2][5][7]
Chapter 2: Chemical & Physical Identity
A clear understanding of a substance's properties is fundamental to its safe use. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4][7] |
| Synonyms | 4-Ethyl-4-methylmorpholinium Bromide, N-Ethyl-N-methylmorpholinium bromide | [2][4] |
| CAS Number | 65756-41-4 | [3][5][7] |
| Molecular Formula | C7H16BrNO | [3][5][7] |
| Molecular Weight | 210.12 g/mol | [3][5] |
| Appearance | White to light yellow crystalline powder or solid | [3][5][8] |
| Chemical Class | Quaternary Ammonium Compound, Ionic Liquid, Morpholinium Salt | [1][5] |
| Melting Point | 177 - 187 °C | [8] |
| Solubility | Soluble in water | [3] |
Chapter 3: The Hierarchy of Controls: From Facility to Individual
Effective risk management follows a "hierarchy of controls," prioritizing systemic solutions over individual actions. This framework is essential when handling a suspected mutagen.
Engineering Controls: The First Line of Defense
Engineering controls are designed to physically isolate the researcher from the hazard.
-
Ventilation: All handling of solid this compound must be conducted within a certified chemical fume hood or a glove box to prevent the inhalation of airborne particles.[2][6] Local exhaust ventilation is mandatory if dust may be generated.[2][6]
-
Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in any laboratory where this compound is handled.[2][6] This is critical for rapid decontamination in the event of accidental skin or eye contact.
Administrative Controls & Safe Work Practices
These are the procedures and policies that minimize exposure risk.
-
Restricted Access: Clearly designate areas where this compound is stored and handled. Access should be limited to trained and authorized personnel only.
-
Training: All personnel must receive specific training on the hazards of this compound, including its mutagenicity, before being permitted to handle it. This training must cover the contents of this guide and the relevant Safety Data Sheet (SDS).[2][6]
-
Hygiene: Wash hands and face thoroughly with soap and water after handling and before leaving the laboratory.[2] Do not eat, drink, or smoke in areas where this chemical is used.[9]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is mandatory to prevent direct contact. The causality is clear: given the suspected mutagenicity and unknown dermal toxicity, no skin or eye contact is permissible.[2]
-
Hand Protection: Wear impervious gloves, such as nitrile gloves. Double-gloving is recommended, especially for extended procedures. Dispose of gloves immediately after handling the compound.[6]
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a splash hazard, a full-face shield should be worn in addition to goggles.[6]
-
Body Protection: A fully buttoned laboratory coat is required. For tasks with a higher risk of contamination, such as cleaning up spills or handling larger quantities, impervious protective clothing or an apron is necessary.[6]
-
Respiratory Protection: If engineering controls (i.e., fume hood) are not available or are insufficient to control dust, a NIOSH-approved respirator with a particulate filter is required.[6]
Caption: PPE Donning and Doffing Workflow.
Chapter 4: Protocols for Safe Handling & Storage
Adherence to standardized protocols is essential for ensuring safety and experimental integrity.
Protocol: Weighing and Handling Solid Compound
-
Preparation: Ensure the chemical fume hood is operational. Don all required PPE as described in Chapter 3.3.
-
Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.
-
Handling: Use dedicated spatulas and weigh boats. Handle the container carefully to avoid generating dust.
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If using an analytical balance outside the hood, use a tared, sealed container to transport the material.
-
Post-Handling: Tightly close the primary container. Decontaminate spatulas and the work surface. Dispose of the liner and any contaminated disposables as hazardous waste.
-
Doffing: Remove PPE in the correct order before leaving the work area. Wash hands immediately.
Protocol: Storage Requirements
The stability and safety of the compound depend on correct storage.
-
Security: The compound must be stored in a designated, locked cabinet or area to prevent unauthorized access (Precautionary Statement P405).[2][5]
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.[2]
-
Atmosphere: Store under a dry, inert gas atmosphere such as argon or nitrogen.[1][2][10] This is crucial because the compound is hygroscopic and moisture can degrade it.
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2] High temperatures can lead to thermal decomposition, releasing hazardous gases like NOx and hydrogen bromide.[3]
Chapter 5: Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm.
First Aid for Exposures
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel (Precautionary Statement P308+P313).[2]
-
Inhalation: Immediately move the affected person to fresh air. Keep them at rest in a position comfortable for breathing. Seek medical attention.[2][6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[2][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][12]
Protocol: Managing Spills
The response depends on the scale of the spill. Only trained personnel with appropriate PPE and spill kits should manage cleanups.
Caption: Decision Tree for Spill Response.
Chapter 6: Decontamination & Waste Disposal
Proper disposal is a legal and ethical requirement, driven by the compound's hazardous nature.
Protocol: Decontaminating Glassware and Surfaces
-
Initial Rinse: Perform an initial rinse of contaminated glassware inside a chemical fume hood. This first rinseate must be collected and disposed of as hazardous waste.[13]
-
Washing: After the initial hazardous rinse, glassware can be washed using standard laboratory procedures.
-
Surfaces: Decontaminate work surfaces by wiping with soap and water. All cleaning materials (e.g., paper towels) must be disposed of as hazardous waste.
Protocol: Waste Segregation and Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Streams: This includes surplus chemical, grossly contaminated PPE (e.g., gloves), spill cleanup debris, and the initial rinseate from glassware.[11]
-
Container: Use a dedicated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, in accordance with all local, regional, and national regulations (Precautionary Statement P501).[2][5][6] Never dispose of this chemical down the drain or in the regular trash.[13]
Conclusion
This compound is a valuable laboratory reagent, but its classification as a suspected germ cell mutagen demands a commensurate level of respect and caution. By understanding the causality behind its hazard profile and rigorously applying the hierarchy of controls—from certified ventilation to meticulous personal protective equipment and handling protocols—researchers can effectively mitigate the risks. Always prioritize avoiding exposure and consult the Safety Data Sheet before commencing any new procedure.
References
- 1. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Ethyl-4-methylmorpholinium Bromide, 25G | Labscoop [labscoop.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | 65756-41-4 [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. calpaclab.com [calpaclab.com]
- 11. ehs.gatech.edu [ehs.gatech.edu]
- 12. schc.org [schc.org]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Toxicological Deep Dive: Unveiling the Data Gaps for 4-Ethyl-4-methylmorpholin-4-ium Bromide
For Immediate Release
Zwijndrecht, Belgium - This technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the current toxicological understanding of 4-Ethyl-4-methylmorpholin-4-ium bromide (CAS No. 65756-41-4). While this quaternary ammonium salt sees use as a laboratory reagent, ionic liquid, and phase transfer catalyst, a critical analysis of available safety data reveals significant knowledge gaps that necessitate a cautious approach and further investigation.[1][2][3]
The primary toxicological concern identified through regulatory classification is its potential for genetic damage.[1] This guide will dissect this known hazard, outline the extensive missing data, and provide a roadmap of essential toxicological studies required for a complete safety profile.
The Known Hazard: Suspected Genetic Defects
This compound is classified under the Globally Harmonized System (GHS) as Germ cell mutagenicity, Category 2 , with the hazard statement H341: "Suspected of causing genetic defects".[1][2][4][5] This classification is a significant red flag, suggesting that the substance may induce heritable mutations in the germ cells of humans.[1]
Table 1: Hazard Classification of this compound
| Hazard Class | GHS Category | Hazard Statement |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |
Source: TCI Chemicals Safety Data Sheet, PubChem[1][5]
The Unseen Risks: Critical Toxicological Data Gaps
A thorough review of publicly available safety data sheets and chemical databases reveals a concerning lack of empirical data for most standard toxicological endpoints.[1] This absence of information makes a comprehensive risk assessment impossible and highlights the urgent need for further testing.
Table 2: Summary of Available vs. Missing Toxicological Data
| Toxicological Endpoint | Data Availability |
| Acute Toxicity (Oral, Dermal, Inhalation) | No information available[1] |
| Skin Corrosion/Irritation | No information available[1] |
| Serious Eye Damage/Irritation | No information available[1] |
| Respiratory/Skin Sensitization | No information available[1] |
| Germ Cell Mutagenicity | Classified as Category 2 [1][5] |
| Carcinogenicity | No information available[1] |
| Reproductive Toxicity | No information available[1] |
| Specific Target Organ Toxicity (Single Exposure) | No information available[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | No information available[1] |
| Aspiration Hazard | No information available |
This lack of data means that the potential for acute harm, long-term health effects from repeated exposure, and reproductive or carcinogenic effects remains unknown.
A Proposed Path Forward: Essential Toxicological Investigations
To address these critical data gaps, a structured toxicological evaluation is essential. The following experimental protocols, based on internationally recognized OECD Guidelines for the Testing of Chemicals, are recommended to build a robust safety profile for this compound.[6][7]
Genotoxicity Assessment: The Ames Test
Given the existing classification for germ cell mutagenicity, a foundational step is to confirm and characterize this potential using a bacterial reverse mutation assay, commonly known as the Ames test.[8][9][10] This test is a rapid and reliable method to evaluate a chemical's potential to induce mutations in DNA.[10]
Principle: The Ames test utilizes specific strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for histidine (or tryptophan), meaning they cannot synthesize this essential amino acid and require it for growth.[8][11] The assay assesses the ability of a test substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[8][10]
Step-by-Step Methodology:
-
Strain Preparation: Cultures of at least five strains of bacteria (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) are grown overnight to a specific cell density.
-
Metabolic Activation (S9 Mix): The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone. This is crucial as some chemicals only become mutagenic after being metabolized.[9]
-
Exposure: In separate tubes, the test substance at various concentrations, the bacterial culture, and either the S9 mix or a buffer are combined.
-
Plating: The mixture is added to molten top agar containing a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutations to be expressed) and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[8][11]
-
Colony Counting: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative (solvent) control.
Diagram 1: Ames Test Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Ethyl-4-methylmorpholinium Bromide | 65756-41-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. oecd.org [oecd.org]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
Environmental Profile of Morpholinium Ionic Liquids: A Guide to Ecotoxicity and Biodegradability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond "Green" Solvents - A Nuanced Environmental Assessment
Ionic liquids (ILs) have garnered significant attention as potential "green" replacements for volatile organic compounds (VOCs) due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] Among the diverse families of ILs, those based on the morpholinium cation have been noted for their relatively low cost and toxicity, making them attractive for a range of applications, from electrolytes and catalysts to specialized herbicidal formulations.[3][4][5] However, the designation of "green" cannot be conferred based on low volatility alone. A comprehensive environmental risk assessment requires a rigorous evaluation of their behavior and impact upon release into aquatic and terrestrial ecosystems.
This technical guide provides an in-depth analysis of the environmental fate of morpholinium-based ionic liquids (MILs). Moving beyond simplistic labels, we will dissect the structural factors that govern their toxicity and biodegradability. This document is designed for researchers and developers, offering not only a synthesis of current knowledge but also the causality behind experimental design and standardized protocols for evaluating the environmental integrity of novel compounds.
Ecotoxicity of Morpholinium Ionic Liquids: Unraveling Structure-Toxicity Relationships
The ecotoxicity of an ionic liquid is not an intrinsic property of the cation class alone but is a complex interplay between the cation's headgroup, the length and functionalization of its alkyl side chains, and the associated anion.[2][6]
Foundational Principles of IL Toxicity
A consistent observation across numerous studies is that the toxicity of ILs is predominantly driven by the cation. The primary mechanism involves the disruption of cell membranes, with the lipophilicity of the cation playing a crucial role. Generally, ILs with aromatic cations, such as imidazolium and pyridinium, exhibit higher toxicity than those with alicyclic (non-aromatic) cations like morpholinium, piperidinium, or pyrrolidinium.[6] This fundamental difference is a key reason for the heightened interest in MILs as potentially safer alternatives.
A second critical principle is the "alkyl chain effect" : for a given cationic headgroup, toxicity increases with the length of the alkyl chain substituent(s).[6][7][8] Longer alkyl chains enhance the lipophilicity of the molecule, facilitating its interaction with and disruption of the lipid bilayers of cell membranes.
Aquatic Toxicity Profile
Aquatic ecosystems are a primary concern for IL contamination due to their potential solubility in water.[6] Standardized tests using a battery of organisms from different trophic levels are essential for a holistic assessment.
Studies on N-alkyl-N-methylmorpholinium ILs have shown that those with short alkyl chains possess a relatively low toxicity to the marine bacterium Vibrio fischeri. However, this toxicity significantly increases as the alkyl chain is lengthened.[7] For instance, while morpholinium ILs are generally less toxic than their imidazolium counterparts, a morpholinium cation with two long decyl side chains ([Dec₂Mor]⁺) can demonstrate high antibacterial activity, whereas one with a single decyl and a short ethyl chain ([DecEtMor]⁺) has a much more limited effect.[8]
The anion's contribution, while often secondary to the cation, cannot be ignored. In a study of morpholinium-based herbicidal ionic liquids (HILs), the toxicity was notably influenced by the herbicidal anion, following the order: [MCPA]⁻ > [MCPP]⁻ > [2,4-D]⁻ > [Dicamba]⁻.[9] The HIL with the MCPA anion was the most toxic, with EC₅₀ values ranging from 60 to 190 mg L⁻¹.[9][10]
Table 1: Aquatic Toxicity Data for Select Morpholinium Ionic Liquids
| Ionic Liquid Cation | Anion | Test Organism | Endpoint | Value (mg L⁻¹) | Reference |
| N-alkyl-N-methylmorpholinium | Various | Vibrio fischeri | EC₅₀ | Low toxicity with short chains, increases with chain length | [7] |
| 4-decyl-4-ethylmorpholinium | MCPA | Mixed Microbiota | EC₅₀ | 60 - 190 | [9][10] |
| 4,4-didecylmorpholinium | MCPA | Mixed Microbiota | EC₅₀ | 60 - 190 | [9][10] |
| [DecEtMor]⁺ | Clopyralid | L. monocytogenes | MIC | 128 | [8] |
| [Dec₂Mor]⁺ | Various | Various Bacteria | MIC | 2 - 48 | [8] |
Note: EC₅₀ (Effective Concentration) is the concentration causing a 50% response in the test population. MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth.
Experimental Protocol: Acute Toxicity Assessment using Vibrio fischeri
The inhibition of bioluminescence in the bacterium Vibrio fischeri (often performed using the Microtox® assay) is a rapid, sensitive, and standardized method for assessing acute aquatic toxicity. It serves as an excellent first-tier screening tool.
Causality of Protocol Choice: V. fischeri is a gram-negative marine bacterium whose natural light emission is directly linked to its metabolic health. A disruption in cellular respiration by a toxicant leads to a rapid and quantifiable decrease in luminescence, providing a sensitive endpoint that reflects cytotoxic effects.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute freeze-dried V. fischeri bacteria in a specially formulated reconstitution solution. Prepare a 2% NaCl solution (osmotic adjustment) and serial dilutions of the test morpholinium IL in this diluent.
-
Acclimatization: Allow the bacterial suspension to stabilize at the test temperature (typically 15°C) for 15-30 minutes.
-
Initial Luminescence Reading: Measure the baseline luminescence (I₀) of the bacterial suspension in each test cuvette before adding the toxicant.
-
Exposure: Add a defined volume of each IL dilution to the corresponding cuvettes containing the bacterial suspension. A control cuvette receives only the 2% NaCl diluent.
-
Incubation and Final Reading: Incubate the cuvettes for a specified contact time (commonly 5, 15, and 30 minutes). After incubation, measure the final luminescence (Iₜ) for each concentration and the control.
-
Data Analysis: Calculate the percent inhibition of luminescence for each concentration relative to the control. The EC₅₀ value is then determined by plotting the inhibition against the logarithm of the concentration and fitting the data to a dose-response curve.
Caption: Workflow for the Vibrio fischeri acute toxicity assay.
Biodegradability of Morpholinium Ionic Liquids: Persistence in the Environment
While low toxicity is desirable, poor biodegradability can lead to persistence and potential bioaccumulation, posing long-term environmental risks.[1][11] The inherent stability that makes ILs attractive for industrial applications often translates to recalcitrance in the environment.
Assessing Biodegradation Potential
Biodegradation is typically assessed as either:
-
Primary Biodegradation: The initial enzymatic alteration of the parent molecule's structure.
-
Ultimate Biodegradation (Mineralization): The complete breakdown of the organic compound by microorganisms into carbon dioxide, water, mineral salts, and biomass.
Standardized tests, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to determine if a substance is "readily biodegradable," a key indicator of low environmental persistence. Studies have shown that many morpholinium ILs do not meet the stringent criteria for ready biodegradability.[7][11]
For example, in 28-day tests, the highest level of biodegradation for N-alkyl-N-methylmorpholinium ILs was found for the ethyl (C2) derivative, yet even this compound did not classify as readily biodegradable.[7] A systematic investigation of various IL cations found that while some representatives could be designed to be inherently biodegradable, many standard morpholinium structures were not readily degraded.[11][12]
Studies on herbicidal MILs revealed that the cations were generally more susceptible to primary biodegradation (41–94%) than the herbicidal anions (0–61%).[9][10] Ultimate biodegradation was limited, with only HILs containing the 2,4-D anion showing some mineralization (9-31%).[9][10] This highlights that even if the parent cation undergoes initial transformation, the complete breakdown of the ionic liquid as a whole may be a very slow process.
Table 2: Biodegradability Data for Select Morpholinium Ionic Liquids (OECD 301F)
| Cation | Anion | Test Duration | % Biodegradation | Classification | Reference |
| N-ethyl-N-methylmorpholinium | Various | 28 days | ~40% | Not readily biodegradable | [7] |
| 4-decyl-4-ethylmorpholinium | 2,4-D | 28 days | 10-31% | Not readily biodegradable | [9][10] |
| 4,4-didecylmorpholinium | 2,4-D | 28 days | 9-20% | Not readily biodegradable | [9][10] |
| C₁CNmmor | Cl | 28 days | ~0% | Not readily biodegradable | [11] |
Experimental Protocol: OECD 301F Manometric Respirometry Test
This method is a gold standard for evaluating ultimate aerobic biodegradability. It provides a direct measure of mineralization by quantifying the oxygen consumed by a microbial inoculum as it metabolizes the test substance.
Causality of Protocol Choice: Measuring oxygen consumption is a direct and robust method for tracking aerobic respiration, the primary process of ultimate biodegradation. A positive result (passing the 60% threshold in the 10-day window) provides strong evidence that the substance will not persist in aerobic environments.
Step-by-Step Methodology:
-
Inoculum Preparation: An activated sludge microbial community is sourced from a wastewater treatment plant. It is washed and aerated to prepare a standardized inoculum.
-
Test Setup: The test is run in sealed vessels equipped with manometers or pressure sensors. Each vessel contains a defined volume of mineral salt medium, the inoculum, and the test substance (typically at 100 mg/L).
-
Controls: Three types of controls are run in parallel:
-
Blank Control: Inoculum and medium only (to measure endogenous respiration).
-
Reference Control: A readily biodegradable substance like sodium benzoate or benzoic acid (to verify the viability of the inoculum).
-
Toxicity Control: Test substance plus the reference compound (to check if the test substance is inhibitory to the microorganisms).
-
-
Incubation: The vessels are incubated in the dark at a constant temperature (20-24°C) with continuous stirring for 28 days. A CO₂ trap (e.g., potassium hydroxide) is placed inside each vessel to absorb the produced carbon dioxide.
-
Measurement: The pressure change in the headspace, resulting from oxygen consumption, is measured at regular intervals.
-
Data Analysis: The biochemical oxygen demand (BOD) is calculated from the pressure change. The percentage of biodegradation is determined by dividing the measured BOD by the theoretical oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.
Caption: A potential pathway for the primary biodegradation of a morpholinium cation.
Designing Environmentally Benign Morpholinium Ionic Liquids
The knowledge gained from toxicity and biodegradability studies allows for a more rational, proactive approach to designing safer ILs. The goal is to decouple performance from environmental harm.
Key Design Principles:
-
Limit Lipophilicity: Minimize the length of alkyl chains on the morpholinium cation to reduce toxicity. The "cutoff effect," where toxicity plateaus or decreases after a certain chain length, is less pronounced and reliable than simply using shorter chains.[7][8]
-
Incorporate Biodegradable Moieties: Introduce functional groups that are susceptible to enzymatic attack, such as ester or ether linkages in the side chains. These can act as "Achilles' heels," promoting primary biodegradation.[11]
-
Select Benign Anions: Choose anions that are known to be less toxic and more readily biodegradable. While the cation is often the primary driver of toxicity, the anion's contribution is not negligible.[9][10]
Caption: Key structural factors influencing the environmental impact of MILs.
Conclusion and Future Perspectives
Morpholinium ionic liquids represent a step forward from the more toxic first-generation imidazolium and pyridinium ILs. Their alicyclic structure generally imparts lower baseline ecotoxicity. However, they are not inherently "green." The research clearly indicates that:
-
Toxicity is highly dependent on the length of the alkyl side chains , with longer chains significantly increasing aquatic and microbial toxicity.
-
Ultimate biodegradability is often poor , with most MILs failing to meet the criteria for being "readily biodegradable." This raises concerns about their environmental persistence.
For drug development professionals and researchers, this means that a case-by-case evaluation is not just recommended, but essential. The environmental profile of each new MIL must be rigorously assessed using standardized ecotoxicological and biodegradation protocols. The future of sustainable IL chemistry lies in the intelligent design of molecules that incorporate features for reduced toxicity and enhanced biodegradability, ensuring that their utility in the lab and industry does not come at the cost of environmental integrity.
References
- 1. Emerging impacts of ionic liquids on eco-environmental safety and human health - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute toxicity and biodegradability of N-alkyl-N-methylmorpholinium and N-alkyl-DABCO based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparative study on the biodegradability of morpholinium herbicidal ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study on the biodegradability of morpholinium herbicidal ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Biodegradability of 27 pyrrolidinium, morpholinium, piperidinium, imidazolium and pyridinium ionic liquid cations under aerobic conditions | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for 4-Ethyl-4-methylmorpholin-4-ium Bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethyl-4-methylmorpholin-4-ium bromide is a quaternary ammonium salt, classified as an ionic liquid, that holds potential as a phase transfer catalyst and a green solvent in organic synthesis. Its structure, featuring a morpholinium cation, suggests utility in enhancing reaction rates and yields, particularly in heterogeneous reaction mixtures. This document provides an overview of its chemical properties, explores its theoretical applications based on its chemical class, and presents a generalized protocol for its use in nucleophilic substitution reactions. It is important to note that while the properties of this compound suggest various applications, specific, peer-reviewed examples of its use in synthetic organic chemistry are not extensively documented in current literature. This guide, therefore, serves as a starting point for researchers looking to explore the potential of this and related morpholinium-based ionic liquids.
Introduction to this compound
This compound, with the CAS number 65756-41-4, is a salt consisting of a quaternary morpholinium cation and a bromide anion. As an ionic liquid, it possesses a low melting point, negligible vapor pressure, and high thermal stability, making it an attractive candidate for applications in green chemistry. Its salt-like nature allows it to dissolve in polar solvents, while the organic cation can provide solubility in less polar organic media, enabling it to act as a phase transfer catalyst.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 65756-41-4 | |
| Molecular Formula | C₇H₁₆BrNO | |
| Molecular Weight | 210.12 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 177 - 187 °C | |
| Purity | ≥97% |
Theoretical Applications in Organic Synthesis
Based on its structure as a quaternary ammonium salt and an ionic liquid, this compound is anticipated to be most effective in two primary roles: as a phase transfer catalyst and as a reaction solvent.
Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The mechanism involves the quaternary ammonium cation forming an ion pair with the anionic reactant, transporting it from the aqueous phase to the organic phase where the reaction can occur.
Mechanism of Phase Transfer Catalysis
Caption: Generalized workflow of phase transfer catalysis.
Reactions that could benefit from catalysis by this compound include:
-
Nucleophilic Substitutions (Sₙ2): Williamson ether synthesis, cyanation, and alkylation of active methylene compounds.
-
Oxidations: Permanganate or dichromate oxidations of organic substrates in nonpolar solvents.
-
Reductions: Borohydride reductions in non-hydroxylic solvents.
As a Reaction Solvent
The low volatility and high thermal stability of ionic liquids make them environmentally benign alternatives to traditional organic solvents. Morpholinium-based ionic liquids, in particular, have been explored as media for various reactions. Using this compound as a solvent could offer several advantages:
-
Enhanced Reaction Rates: The polar nature of the ionic liquid can stabilize charged intermediates and transition states.
-
Improved Selectivity: The structured environment of the ionic liquid can influence the stereochemical or regiochemical outcome of a reaction.
-
Catalyst Immobilization: For reactions involving metal catalysts, the ionic liquid can serve as a medium to dissolve and immobilize the catalyst, facilitating its recovery and reuse.
Generalized Protocol: Nucleophilic Substitution of an Alkyl Halide
The following is a representative, generalized protocol for the use of this compound as a phase transfer catalyst in a nucleophilic substitution reaction. Disclaimer: This protocol is illustrative and based on the principles of phase transfer catalysis. Researchers should perform their own optimization studies for specific substrates.
Objective: To synthesize an alkyl cyanide from an alkyl bromide using sodium cyanide.
Reaction: R-Br (org) + NaCN (aq) --(Q⁺X⁻)--> R-CN (org) + NaBr (aq)
Materials:
-
Alkyl bromide (e.g., 1-bromooctane)
-
Sodium cyanide (NaCN)
-
This compound
-
Toluene
-
Deionized water
-
Drying agent (e.g., anhydrous MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alkyl bromide (1.0 eq), toluene (2 M solution), and an aqueous solution of sodium cyanide (1.5 eq in water).
-
Catalyst Addition: Add this compound (0.05 - 0.10 eq) to the biphasic mixture.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Experimental Workflow
Caption: Step-by-step workflow for a catalyzed nucleophilic substitution.
Current State of Research and Future Outlook
While the chemical properties of this compound make it a promising candidate for various applications in organic synthesis, there is a notable lack of specific examples in the peer-reviewed scientific literature. Much of the research on morpholinium-based ionic liquids has focused on derivatives with different anions or N-substituents.
The absence of detailed studies on this specific compound presents an opportunity for further research. Investigations into its efficacy in a broader range of organic transformations, detailed kinetic studies, and comparisons with other commercially available phase transfer catalysts would be of significant value to the scientific community. Furthermore, exploring its potential in areas such as biocatalysis, electrochemistry, and materials science could uncover novel applications.
Conclusion
This compound is a versatile quaternary ammonium salt with the potential to serve as an effective phase transfer catalyst and a green reaction medium. While its application in specific, named organic reactions is not yet well-documented, its structural features and the broader utility of morpholinium-based ionic liquids suggest that it could be a valuable tool for synthetic chemists. The generalized protocol provided here serves as a template for researchers to begin exploring the catalytic potential of this compound in their own work.
Application Notes and Protocols for the Synthesis of Metallic Nanoparticles using 4-Ethyl-4-methylmorpholin-4-ium bromide
Introduction: A New Frontier in Nanoparticle Synthesis
The burgeoning field of nanotechnology continues to demand novel, efficient, and controllable methods for the synthesis of nanoparticles. These materials, with their unique size-dependent properties, are at the forefront of innovations in drug delivery, catalysis, and diagnostics. Among the diverse array of synthetic approaches, the use of ionic liquids (ILs) has emerged as a promising green and versatile platform. Ionic liquids, being salts with melting points below 100°C, offer a unique reaction environment due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1]
This guide focuses on a specific morpholinium-based ionic liquid, 4-Ethyl-4-methylmorpholin-4-ium bromide (EMM-Br) . As a quaternary ammonium salt, EMM-Br presents a compelling combination of properties for nanoparticle synthesis.[2][3][4][5][6][7] The morpholinium cation can act as a stabilizing agent, preventing the agglomeration of newly formed nanoparticles, while the bromide anion can play a crucial role in directing the size and shape of the nanocrystals.[2][8][9] This document provides a comprehensive overview and detailed protocols for the synthesis of gold (Au) and silver (Ag) nanoparticles utilizing EMM-Br, tailored for researchers, scientists, and drug development professionals.
The Multifaceted Role of this compound in Nanoparticle Formation
The efficacy of this compound in nanoparticle synthesis stems from its dual functionality as both a stabilizing and a shape-directing agent. This ionic liquid offers a unique "electrosteric" stabilization mechanism, where the charged morpholinium cation forms a protective layer around the nanoparticle surface, preventing aggregation through a combination of electrostatic repulsion and steric hindrance.
The presence of the bromide ion is particularly significant. It is well-documented that halide ions can influence the nucleation and growth kinetics of metallic nanoparticles.[8][9][10][11] Specifically, bromide ions have been shown to selectively adsorb onto certain crystallographic faces of growing nanoparticles, thereby directing their growth in a particular dimension and enabling control over the final morphology, such as the formation of nanorods or other anisotropic shapes.[8][9]
Experimental Protocols
Safety Precautions: Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all chemicals used.[12][13] this compound is suspected of causing genetic defects and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol outlines a one-pot synthesis of gold nanoparticles where this compound acts as a stabilizing agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (EMM-Br)
-
Sodium borohydride (NaBH₄)
-
Deionized water (DI water)
Equipment:
-
Glass vials
-
Magnetic stirrer and stir bars
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM solution of HAuCl₄·3H₂O in DI water.
-
Prepare a 10 mM aqueous solution of this compound.
-
Prepare a fresh, ice-cold 10 mM solution of NaBH₄ in DI water immediately before use.
-
-
Nanoparticle Synthesis:
-
In a clean glass vial, add 10 mL of the 10 mM EMM-Br solution.
-
While stirring vigorously, add 1 mL of the 1 mM HAuCl₄ solution. The solution should be a pale yellow.
-
Continue stirring for 15 minutes to ensure proper mixing and interaction between the gold precursor and the ionic liquid.
-
Rapidly inject 0.5 mL of the freshly prepared, ice-cold 10 mM NaBH₄ solution into the mixture.
-
A rapid color change from yellow to a ruby red or wine-red color should be observed, indicating the formation of gold nanoparticles.
-
Allow the solution to stir for an additional 2 hours to ensure the reaction is complete and the nanoparticles are well-stabilized.
-
-
Purification and Storage:
-
The resulting gold nanoparticle solution can be purified by centrifugation at a high speed (e.g., 10,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in DI water. This washing step can be repeated to remove excess reactants.
-
Store the purified gold nanoparticle solution at 4°C in the dark to prevent aggregation.
-
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)
This protocol details the synthesis of silver nanoparticles, again leveraging the stabilizing properties of EMM-Br in a chemical reduction method.[14][15][16][17][18]
Materials:
-
Silver nitrate (AgNO₃)
-
This compound (EMM-Br)
-
Sodium borohydride (NaBH₄)
-
Deionized water (DI water)
Equipment:
-
Glass vials
-
Magnetic stirrer and stir bars
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM solution of AgNO₃ in DI water.
-
Prepare a 10 mM aqueous solution of this compound.
-
Prepare a fresh, ice-cold 10 mM solution of NaBH₄ in DI water immediately before use.
-
-
Nanoparticle Synthesis:
-
In a clean glass vial, place 10 mL of the 10 mM EMM-Br solution.
-
While stirring vigorously, add 1 mL of the 1 mM AgNO₃ solution.
-
Continue stirring for 15 minutes.
-
Rapidly inject 0.6 mL of the freshly prepared, ice-cold 10 mM NaBH₄ solution.
-
The solution should turn a characteristic yellow-brown color, indicating the formation of silver nanoparticles.
-
Continue stirring for 2 hours to ensure the completion of the reaction.
-
-
Purification and Storage:
-
Purify the silver nanoparticles by centrifugation (e.g., 12,000 rpm for 45 minutes).
-
Remove the supernatant and resuspend the nanoparticle pellet in DI water. Repeat the washing step if necessary.
-
Store the purified silver nanoparticle solution at 4°C in a dark container.
-
Characterization of Synthesized Nanoparticles
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the nanoparticles.
UV-Vis Spectroscopy
-
Principle: Metallic nanoparticles exhibit a phenomenon known as Localized Surface Plasmon Resonance (LSPR), which results in a strong absorption of light at a specific wavelength.[1][3][11][19][20] The position and shape of the LSPR peak are sensitive to the size, shape, and aggregation state of the nanoparticles.
-
Procedure:
-
Dilute a small aliquot of the nanoparticle solution with DI water.
-
Record the UV-Vis absorption spectrum, typically in the range of 300-800 nm.
-
-
Expected Results:
-
Gold Nanoparticles: A single, sharp LSPR peak is expected between 515-530 nm for spherical nanoparticles. A redshift or broadening of the peak can indicate aggregation or the formation of non-spherical particles.[19][20]
-
Silver Nanoparticles: A characteristic LSPR peak should be observed in the range of 400-450 nm for spherical nanoparticles.
-
Dynamic Light Scattering (DLS)
-
Principle: DLS measures the hydrodynamic diameter of nanoparticles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[8][10][21][22][23] It also provides information on the size distribution (polydispersity index, PDI).
-
Procedure:
-
Filter the diluted nanoparticle solution to remove any large aggregates or dust particles.
-
Perform the DLS measurement according to the instrument's instructions.
-
-
Expected Results: The DLS analysis will provide the average hydrodynamic diameter and the PDI, giving an indication of the size and uniformity of the synthesized nanoparticles.
Transmission Electron Microscopy (TEM)
-
Principle: TEM provides high-resolution images of the nanoparticles, allowing for direct visualization of their size, shape, and morphology.[2][4][24][25][26]
-
Procedure:
-
Deposit a drop of the dilute nanoparticle solution onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely.
-
Image the nanoparticles using a TEM.
-
-
Expected Results: TEM images will reveal the actual size and shape of the nanoparticles, which can be compared with the data obtained from UV-Vis and DLS.
Zeta Potential Measurement
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[5][9][27][28][29] Nanoparticles with a high magnitude of zeta potential (positive or negative) are electrically stabilized, while those with low zeta potentials tend to coagulate or flocculate.
-
Procedure:
-
Prepare a dilute suspension of the nanoparticles in DI water or a buffer of known pH and ionic strength.
-
Measure the zeta potential using a suitable instrument.
-
-
Expected Results: The zeta potential measurement will provide insight into the surface charge of the nanoparticles and their long-term stability in suspension. A value greater than +30 mV or less than -30 mV typically indicates good stability.[9]
Data Presentation
| Parameter | Gold Nanoparticles (Expected) | Silver Nanoparticles (Expected) |
| UV-Vis λmax | 515 - 530 nm | 400 - 450 nm |
| Hydrodynamic Diameter (DLS) | 10 - 50 nm | 10 - 60 nm |
| Polydispersity Index (PDI) | < 0.3 | < 0.4 |
| Zeta Potential | Negative (due to adsorbed Br⁻) | Negative (due to adsorbed Br⁻) |
| Morphology (TEM) | Spherical / Near-spherical | Spherical / Near-spherical |
Visualizations
Workflow for Nanoparticle Synthesis
Caption: General workflow for the synthesis and characterization of metallic nanoparticles.
Mechanism of Stabilization
Caption: Stabilization of a nanoparticle by the ionic liquid, this compound.
Conclusion
The use of this compound offers a facile and effective method for the synthesis of gold and silver nanoparticles. The inherent properties of this ionic liquid provide excellent stabilization, while the bromide counter-ion can be leveraged to control the nanoparticle characteristics. The protocols provided herein serve as a robust starting point for researchers to explore the potential of this and other morpholinium-based ionic liquids in the rational design of nanomaterials for a wide range of applications, from targeted drug delivery to advanced catalysis. Further optimization of reaction parameters such as temperature, concentration, and the choice of reducing agent can lead to even greater control over the final nanoparticle properties.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. azonano.com [azonano.com]
- 3. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 4. delongamerica.com [delongamerica.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 65756-41-4 [sigmaaldrich.com]
- 7. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nanocomposix.com [nanocomposix.com]
- 9. Zeta potential measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. solids-solutions.com [solids-solutions.com]
- 11. edinburghanalytical.com [edinburghanalytical.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]
- 14. One-Pot Synthesis of Ag/Quaternary Ammonium Salt Co-Decorated Mesoporous Silica Nanoparticles for Synergistic Treatment of Cancer and Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | One-Pot Synthesis of Ag/Quaternary Ammonium Salt Co-Decorated Mesoporous Silica Nanoparticles for Synergistic Treatment of Cancer and Bacterial Infections [frontiersin.org]
- 16. One-Pot Synthesis of Ag/Quaternary Ammonium Salt Co-Decorated Mesoporous Silica Nanoparticles for Synergistic Treatment of Cancer and Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. One Pot Synthesis of Crystalline Silver Nanoparticles [pubs.sciepub.com]
- 18. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of Gold Nanoparticles by UV-VIS - CD Bioparticles [cd-bioparticles.com]
- 20. cytodiagnostics.com [cytodiagnostics.com]
- 21. horiba.com [horiba.com]
- 22. mdpi.com [mdpi.com]
- 23. research.colostate.edu [research.colostate.edu]
- 24. mdpi.com [mdpi.com]
- 25. Transmission Electron Microscopy as a Powerful Tool to Investigate the Interaction of Nanoparticles with Subcellular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. microscopyinnovations.com [microscopyinnovations.com]
- 27. Zeta Potential Measurement - Charge Titration | MICROTRAC [microtrac.com]
- 28. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. nanocomposix.com [nanocomposix.com]
Application Notes and Protocols for the Use of 4-Ethyl-4-methylmorpholin-4-ium Bromide in the Biginelli Reaction
Introduction: A Modern Approach to a Classic Reaction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, has been a cornerstone in heterocyclic synthesis for over a century, yielding medicinally relevant 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] These scaffolds are integral to a variety of pharmaceuticals, including calcium channel blockers and antihypertensive agents.[1] However, the classical Biginelli protocol often suffers from harsh reaction conditions, long reaction times, and modest yields, particularly with substituted aldehydes.[3][4] In the continuous pursuit of greener and more efficient synthetic methodologies, ionic liquids (ILs) have emerged as promising catalysts and solvents.[5][6] This guide details the application of 4-Ethyl-4-methylmorpholin-4-ium bromide, a quaternary ammonium salt, as a catalyst in the Biginelli reaction, offering a streamlined, environmentally conscious, and high-yielding protocol for the synthesis of DHPMs.
The Role of this compound: A Mechanistic Insight
Quaternary ammonium salts, such as this compound, can function as phase-transfer catalysts or, in this context, as ionic liquids that can significantly influence the reaction environment.[7][8] While not a traditional Brønsted or Lewis acid, the ionic nature of this morpholinium-based salt can stabilize charged intermediates and promote the reaction through noncovalent interactions.[9] The "ionic liquid effect" can tune the reaction mechanism, potentially favoring a specific pathway and accelerating the reaction rate.[10][11][12]
The Biginelli reaction can proceed through several proposed mechanisms.[1] A widely accepted pathway involves the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea.[13] This electrophilic intermediate then reacts with the enol form of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product. This compound is hypothesized to facilitate this process by:
-
Stabilizing Intermediates: The ionic environment helps to stabilize the charged N-acyliminium ion and other polar intermediates, lowering the activation energy of the reaction.[9]
-
Enhancing Reactivity: The cation of the ionic liquid can interact with and activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by urea.[9]
-
Promoting a Favorable Reaction Pathway: The presence of the ionic liquid can direct the reaction through a more efficient mechanistic route, leading to higher yields and shorter reaction times.[10][12]
Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for the Biginelli reaction with this compound.
Experimental Protocol: Synthesis of Dihydropyrimidinones
This protocol provides a general procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using this compound as a catalyst under solvent-free conditions.
Materials and Reagents:
-
Aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Urea
-
This compound (CAS: 65756-41-4)[14]
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and this compound (1 mmol, 10 mol%).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with continuous stirring. The reaction is typically performed under solvent-free conditions.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC using a mixture of ethyl acetate and hexane as the eluent. The reaction is generally complete within 1-2 hours.
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Add 20 mL of cold water to the flask and stir for 15 minutes. The solid product will precipitate.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water.
-
-
Purification:
-
Recrystallize the crude product from hot ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
-
Dry the purified product under vacuum.
-
-
Catalyst Recovery (Optional): The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure to recover the catalyst for subsequent runs. The recovered catalyst can be washed with diethyl ether and dried before reuse.
Data Presentation: Expected Outcomes
The use of this compound is expected to provide high yields of the desired DHPMs with short reaction times. The following table illustrates representative results based on similar ionic liquid-catalyzed Biginelli reactions.
| Entry | Aldehyde | β-Ketoester | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 1.5 | >90 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 1.5 | >92 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 2.0 | >88 |
| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 1.0 | >95 |
| 5 | Benzaldehyde | Methyl acetoacetate | 1.5 | >89 |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of DHPMs.
Troubleshooting and Field-Proven Insights
-
Low Yields: If the yield is lower than expected, ensure all reagents are pure and dry. The reaction temperature might need optimization for specific substrates. Increasing the catalyst loading to 15 mol% may also improve the yield.
-
Incomplete Reaction: If the reaction does not go to completion, extend the reaction time. For less reactive aldehydes, a higher temperature (up to 120 °C) might be necessary.
-
Purification Issues: If the product is difficult to crystallize, a column chromatography on silica gel using an ethyl acetate/hexane gradient may be required for purification.
-
Catalyst Reusability: The efficiency of the recovered catalyst may decrease slightly over multiple cycles. Washing the recovered ionic liquid thoroughly is crucial to remove any residual organic impurities.
Conclusion: A Greener Path to DHPMs
The use of this compound as a catalyst for the Biginelli reaction represents a significant advancement towards a more sustainable and efficient synthesis of dihydropyrimidinones. This protocol offers several advantages, including high yields, short reaction times, mild reaction conditions, and the potential for catalyst recycling.[15] By leveraging the unique properties of ionic liquids, researchers and drug development professionals can streamline the production of these valuable heterocyclic compounds, contributing to the advancement of green chemistry in pharmaceutical synthesis.[6]
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ionike.com [ionike.com]
- 4. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Phase Transfer Catalysis Improved Synthesis of 3,4-Dihydropyrimidinones [scirp.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength | Semantic Scholar [semanticscholar.org]
- 12. Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Biginelli Reaction [organic-chemistry.org]
- 14. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]
- 15. Application of Ionic Liquids in Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-Ethyl-4-methylmorpholin-4-ium Bromide in the Amination of α-Bromo-α,β-Unsaturated Ketones
Introduction: Unlocking Complex Amines through Phase-Transfer Catalysis
The synthesis of α,β-unsaturated amino ketones and related nitrogen-containing scaffolds is a cornerstone of modern medicinal chemistry and drug development. These motifs are prevalent in a wide array of biologically active molecules. The amination of α-bromo-α,β-unsaturated ketones presents a direct and versatile route to these valuable compounds. However, this reaction can be fraught with challenges, including competing side reactions and the need for harsh conditions. This application note details a robust and efficient protocol utilizing 4-Ethyl-4-methylmorpholin-4-ium bromide, a quaternary ammonium salt, as a phase-transfer catalyst to mediate the amination of α-bromo-α,β-unsaturated ketones. This methodology offers a significant improvement in reaction efficiency and yield under mild conditions, making it a valuable tool for researchers and drug development professionals.
This compound serves as a highly effective phase-transfer catalyst (PTC), facilitating the transfer of reactants between immiscible aqueous and organic phases.[1] This catalytic approach enhances reaction rates and allows for the use of milder, more environmentally benign conditions, such as aqueous solvent systems.[2][3] The morpholinium-based structure of this ionic liquid provides a stable and efficient cationic component for facilitating the transfer of anionic species.[4][5]
Mechanism of Action: A Tandem Conjugate Addition-Intramolecular Alkylation Pathway
The reaction between an amine and an α-bromo-α,β-unsaturated ketone in the presence of this compound proceeds through a fascinating tandem sequence of conjugate addition followed by an intramolecular SN2 reaction, ultimately yielding a highly functionalized aziridine ring. The phase-transfer catalyst is crucial for enabling this sequence in a biphasic system.
The proposed mechanism is as follows:
-
Phase Transfer of Hydroxide: In an aqueous-organic biphasic system, the quaternary ammonium cation (Q⁺) of the catalyst, 4-Ethyl-4-methylmorpholin-4-ium, pairs with a hydroxide ion (OH⁻) from the aqueous phase, transferring it into the organic phase where the substrates are dissolved.
-
Deprotonation of the Amine: The transferred hydroxide ion is a strong base in the organic phase and deprotonates the amine nucleophile (R-NH₂), generating the corresponding amide anion (R-NH⁻).
-
Michael Addition: The highly nucleophilic amide anion attacks the β-carbon of the α-bromo-α,β-unsaturated ketone in a 1,4-conjugate addition (Michael addition). This step forms an enolate intermediate.
-
Intramolecular Cyclization: The enolate intermediate then undergoes a rapid intramolecular SN2 reaction. The enolate oxygen attacks the carbon bearing the bromine atom, displacing the bromide ion and forming the final aziridine product.
-
Catalyst Regeneration: The bromide anion pairs with the quaternary ammonium cation and returns to the aqueous phase, thus regenerating the catalyst for the next cycle.
This tandem process is remarkably efficient, leading to high yields of the corresponding bicyclic-α-ketoaziridines.[2]
Caption: Figure 1: Proposed Mechanism of Phase-Transfer Catalyzed Amination.
Experimental Protocol
This protocol is adapted from a general procedure for the phase-transfer catalyzed amination of α-bromo-α,β-unsaturated ketones.[2]
Materials:
-
α-Bromo-α,β-unsaturated ketone (e.g., 2-bromo-2-cyclohexen-1-one) (1.0 mmol)
-
Primary or secondary amine (1.25 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Deionized Water (5 mL)
-
Diethyl ether (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the α-bromo-α,β-unsaturated ketone (1.0 mmol), the amine (1.25 mmol), this compound (0.1 mmol), and deionized water (5 mL).
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (α-bromo-α,β-unsaturated ketone) is consumed. Reaction times may vary depending on the specific substrates used.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure aziridine product.
Data Presentation: Representative Yields
The following table presents representative yields for the synthesis of bicyclic-α-ketoaziridines from various α-bromo-α,β-unsaturated ketones and amines, demonstrating the efficiency of this phase-transfer catalysis protocol.[2]
| Entry | α-Bromo-α,β-unsaturated Ketone | Amine | Product | Yield (%) |
| 1 | 2-Bromo-2-cyclopenten-1-one | Benzylamine | 3-benzyl-3-azabicyclo[3.1.0]hexan-2-one | 92 |
| 2 | 2-Bromo-2-cyclohexen-1-one | Benzylamine | 3-benzyl-3-azabicyclo[4.1.0]heptan-2-one | 96 |
| 3 | 3-Bromo-but-3-en-2-one | Benzylamine | 1-benzyl-3-methyl-1-azabicyclo[1.1.0]butan-2-one | 88 |
| 4 | 2-Bromo-2-cyclohexen-1-one | Cyclohexylamine | 3-cyclohexyl-3-azabicyclo[4.1.0]heptan-2-one | 94 |
Troubleshooting and Key Considerations
-
Catalyst Efficiency: The efficiency of the phase-transfer catalyst is paramount. Ensure the this compound is of high purity.
-
Stirring: Vigorous stirring is essential to ensure efficient mixing of the aqueous and organic phases, which is critical for the phase-transfer process.
-
Substrate Scope: While this method is robust for a variety of primary and secondary amines, aromatic amines and carbamates may be unreactive under these conditions.[2]
-
Reaction Monitoring: Close monitoring of the reaction by TLC is recommended to avoid the formation of byproducts due to prolonged reaction times.
Safety Precautions
-
α-Bromo-α,β-unsaturated ketones are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine used.
-
Quaternary ammonium salts can be irritants.[6] Handle with care and avoid inhalation or skin contact.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
The use of this compound as a phase-transfer catalyst provides a highly efficient, mild, and practical method for the amination of α-bromo-α,β-unsaturated ketones. The protocol, which proceeds via a tandem conjugate addition-intramolecular alkylation pathway, offers excellent yields of valuable aziridine products. This approach represents a significant advancement for researchers and professionals in drug development and organic synthesis, enabling the streamlined construction of complex nitrogen-containing molecules.
References
Application Notes and Protocols for 4-Ethyl-4-methylmorpholin-4-ium Bromide in Vanadium Redox Flow Batteries
Introduction: Addressing the Thermal Stability Challenge in Vanadium Redox Flow Batteries
The Vanadium Redox Flow Battery (VRFB) is a leading technology for large-scale energy storage, prized for its scalability, long cycle life, and safety.[1] However, its widespread adoption is hindered by a significant operational constraint: the limited thermal stability of the vanadium electrolyte.[1][2] Conventional VRFBs operate optimally within a narrow temperature window of 10–40°C.[1] At temperatures exceeding 40°C, the V(V) species in the positive half-cell (catholyte) becomes unstable and precipitates as V₂O₅, leading to a decline in capacity and potential damage to the battery stack.[3] This limitation curtails the geographic locations suitable for VRFB deployment and necessitates complex thermal management systems, thereby increasing operational costs.
To overcome this critical challenge, researchers have explored the use of electrolyte additives.[1][2] Among the most promising candidates are ionic liquids (ILs), which are salts that are liquid at or near room temperature. ILs have demonstrated the potential to significantly enhance the operational temperature range, electrochemical stability, and energy density of VRFBs.[4][5] This application note provides a detailed guide for researchers on the use of a specific ionic liquid, 4-Ethyl-4-methylmorpholin-4-ium bromide (E M M Br) , as a stabilizing additive in VRFB electrolytes. While direct, extensive literature on this specific compound in VRFBs is emerging, this guide synthesizes established protocols for similar ionic liquid additives to provide a robust framework for its evaluation.[4][6][7]
Mechanism of Action: The Postulated Role of this compound
The proposed mechanism by which EMMBr enhances the thermal stability of the vanadium electrolyte is multifaceted, primarily involving the interaction of the morpholinium cation and bromide anion with the vanadium ions.
-
Cationic Shielding and Solvation Shell Modification: The 4-Ethyl-4-methylmorpholin-4-ium cation is hypothesized to form a steric and electrostatic shield around the V(V) species (VO₂⁺). This interaction is believed to inhibit the polymerization of V(V) ions, which is the precursor to V₂O₅ precipitation. The cation may also alter the solvation shell of the vanadium ions, promoting a more stable configuration at elevated temperatures.
-
Anionic Coordination: The bromide anion can potentially coordinate with the vanadium ions, forming complex species that are more resistant to thermal degradation. This complexation can alter the redox potentials of the vanadium couples, which necessitates careful electrochemical characterization.
Experimental Protocols
This section outlines detailed, step-by-step methodologies for the preparation of the modified electrolyte and its subsequent electrochemical and performance evaluation.
Protocol 1: Preparation of Vanadium Electrolyte with EMMBr Additive
This protocol describes the preparation of a standard 1.6 M vanadium electrolyte in 3.0 M H₂SO₄, followed by the addition of EMMBr.
Materials and Equipment:
-
Vanadyl sulfate (VOSO₄)
-
Sulfuric acid (H₂SO₄, concentrated)
-
This compound (EMMBr)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Procedure:
-
Prepare the Sulfuric Acid Solution: In a fume hood, slowly add the required volume of concentrated H₂SO₄ to a beaker of deionized water to achieve a final concentration of 3.0 M. Caution: Always add acid to water, not the reverse, as the dilution process is highly exothermic. Allow the solution to cool to room temperature.
-
Dissolve Vanadyl Sulfate: Gradually add VOSO₄ to the cooled H₂SO₄ solution while stirring continuously until the desired vanadium concentration (e.g., 1.6 M) is reached. Continue stirring until all the VOSO₄ has dissolved, resulting in a clear blue solution.
-
Introduce the EMMBr Additive: Weigh the desired amount of EMMBr to achieve the target concentration (e.g., 0.1 M, 0.5 M, 1.0 M). Slowly add the EMMBr to the vanadium electrolyte solution while stirring.
-
Homogenization: Continue stirring the solution for at least one hour to ensure complete dissolution and homogenization of the additive.
-
Control Electrolyte: Prepare a control electrolyte following steps 1 and 2 without the addition of EMMBr for comparative analysis.
Causality Behind Experimental Choices:
-
A standard vanadium concentration of 1.6 M in 3.0 M H₂SO₄ is a widely used baseline in VRFB research, allowing for comparison with published data.
-
Testing a range of EMMBr concentrations is crucial to identify the optimal loading that maximizes thermal stability without negatively impacting electrochemical performance.
Protocol 2: Electrochemical Characterization
Electrochemical characterization is essential to understand the impact of EMMBr on the redox behavior and kinetics of the vanadium ions.
A. Cyclic Voltammetry (CV)
CV is used to assess the reversibility of the V(IV)/V(V) and V(II)/V(III) redox reactions and to determine the electrochemical window of the modified electrolyte.[8][9]
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or graphite)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Prepared vanadium electrolytes (with and without EMMBr)
-
Inert gas (e.g., nitrogen or argon) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, rinse with deionized water, and dry.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte.
-
Deoxygenation: Purge the electrolyte with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
CV Measurement: Perform CV scans at various scan rates (e.g., 10, 20, 50, 100 mV/s) over a potential range that encompasses the vanadium redox peaks.
-
Data Analysis: Analyze the resulting voltammograms to determine the peak potentials, peak currents, and peak separation for both the anodic and cathodic waves.
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is employed to investigate the charge transfer resistance and mass transport properties of the electrolyte.[10][11]
Procedure:
-
Cell Setup: Use the same three-electrode cell setup as for CV.
-
EIS Measurement: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at the open-circuit potential (OCP).
-
Data Analysis: Plot the impedance data as a Nyquist plot (Z' vs. -Z'') and fit the data to an equivalent circuit model to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and Warburg impedance (related to diffusion).
Protocol 3: VRFB Single-Cell Performance Evaluation
This protocol details the assembly and testing of a laboratory-scale VRFB single cell to evaluate the practical performance of the EMMBr-modified electrolyte.
Materials and Equipment:
-
VRFB single-cell hardware (graphite plates with flow fields, current collectors)
-
Graphite felt electrodes
-
Ion-exchange membrane (e.g., Nafion™)
-
Peristaltic pumps
-
Tubing and reservoirs for anolyte and catholyte
-
Battery cycler/tester
-
Prepared vanadium electrolytes (with and without EMMBr)
Procedure:
-
Cell Assembly: Assemble the VRFB single cell by sandwiching the membrane between two graphite felt electrodes and the flow field plates. Ensure proper sealing to prevent leaks.
-
Electrolyte Circulation: Fill the reservoirs with the anolyte and catholyte and circulate them through their respective half-cells using the peristaltic pumps.
-
Charge-Discharge Cycling: Perform galvanostatic charge-discharge cycling at various current densities (e.g., 50, 100, 150 mA/cm²). Set appropriate voltage cut-offs to prevent overcharging or over-discharging.
-
Performance Metrics Calculation: From the charge-discharge data, calculate the following key performance indicators:
-
Coulombic Efficiency (CE): The ratio of discharge capacity to charge capacity.
-
Voltage Efficiency (VE): The ratio of average discharge voltage to average charge voltage.
-
Energy Efficiency (EE): The product of CE and VE.
-
Causality Behind Experimental Choices:
-
Testing at multiple current densities provides a comprehensive understanding of the battery's performance under different load conditions.
-
CE, VE, and EE are the standard metrics for evaluating the performance of flow batteries, allowing for direct comparison between the control and modified electrolytes.
Protocol 4: Thermal Stability Assessment
This protocol is designed to quantify the improvement in the thermal stability of the V(V) electrolyte with the EMMBr additive.
Materials and Equipment:
-
Prepared V(V) electrolyte (fully charged catholyte) with and without EMMBr
-
Sealed vials
-
Oven or water bath with temperature control
Procedure:
-
Sample Preparation: Place equal volumes of the control and EMMBr-modified V(V) electrolytes into separate sealed vials.
-
Accelerated Aging: Place the vials in an oven or water bath set to a target temperature (e.g., 50°C, 60°C).
-
Visual Inspection: Periodically inspect the vials for the formation of any precipitate (V₂O₅).
-
Time to Precipitation: Record the time it takes for a visible precipitate to form in each sample. A longer time to precipitation indicates enhanced thermal stability.
Data Presentation and Visualization
Quantitative Performance Metrics
Summarize the key performance data in a tabular format for clear comparison.
| Electrolyte Composition | Current Density (mA/cm²) | Coulombic Efficiency (%) | Voltage Efficiency (%) | Energy Efficiency (%) |
| Control (No Additive) | 50 | |||
| 100 | ||||
| 150 | ||||
| 0.5 M EMMBr | 50 | |||
| 100 | ||||
| 150 | ||||
| 1.0 M EMMBr | 100 | |||
| 150 |
Experimental Workflow and Data Analysis Logic
Caption: Experimental workflow for evaluating EMMBr in VRFBs.
Proposed Mechanism of Stabilization
Caption: Hypothesized stabilization mechanism of V(V) ions by EMMBr.
Trustworthiness and Self-Validation
The protocols described herein are designed as a self-validating system. The inclusion of a control electrolyte (without the EMMBr additive) in every experiment is critical. By directly comparing the electrochemical data, performance metrics, and thermal stability results of the modified electrolyte against the baseline, a clear and quantifiable assessment of the additive's impact can be achieved. Reproducibility should be ensured by conducting multiple trials for each experimental condition. Consistency in the observed trends across different characterization techniques (e.g., improved kinetics in CV corresponding to lower charge transfer resistance in EIS and higher voltage efficiency in cell cycling) will further validate the findings.
Conclusion and Future Outlook
The use of this compound as an electrolyte additive presents a promising avenue for enhancing the thermal stability and operational performance of vanadium redox flow batteries. The detailed protocols provided in this application note offer a comprehensive framework for researchers to systematically evaluate its efficacy. Successful demonstration of its stabilizing properties would contribute significantly to the advancement of VRFB technology, enabling its deployment in a wider range of climatic conditions and reducing the reliance on costly thermal management systems. Future work should focus on long-term cycling stability to assess any potential degradation of the additive and its impact on the overall lifespan of the battery.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of Electrolyte Additives in Vanadium Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Next-generation vanadium redox flow batteries: harnessing ionic liquids for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation vanadium redox flow batteries: harnessing ionic liquids for enhanced performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of electrochemical behavior with additives for vanadium redox flow battery electrolyte | Vietnam Journal of Catalysis and Adsorption [jca.edu.vn]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
4-Ethyl-4-methylmorpholin-4-ium bromide as a bromine complexing agent
An In-Depth Guide to 4-Ethyl-4-methylmorpholin-4-ium Bromide as a Bromine Complexing Agent
Introduction
This compound, also known as N-Ethyl-N-methylmorpholinium bromide (MEM-Br), is a quaternary ammonium salt that has garnered significant attention for its versatile applications in electrochemistry and organic synthesis.[1][2] While it serves as an effective phase transfer catalyst and a component in the development of ionic liquids, its most critical role is as a Bromine Complexing Agent (BCA).[1][2][3] In this capacity, MEM-Br effectively sequesters hazardous and volatile molecular bromine (Br₂) by forming stable polybromide salts.[4][5] This action is paramount in enhancing the safety and efficiency of systems that utilize bromine, such as high-energy-density redox flow batteries, and provides a safer, solid-state alternative to liquid bromine for electrophilic bromination reactions in synthetic chemistry.[3][6]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism, applications, and detailed protocols for the use of .
Physicochemical and Safety Data
A thorough understanding of the compound's properties is essential for its safe and effective use.
| Property | Value | Source(s) |
| CAS Number | 65756-41-4 | [7][8][9] |
| Molecular Formula | C₇H₁₆BrNO | [7][9][10] |
| Molecular Weight | 210.12 g/mol | [2][7][9] |
| Appearance | White to light yellow crystalline powder | [2][9] |
| Melting Point | 177 - 187 °C | [2][7] |
| IUPAC Name | This compound | [8] |
| SMILES | CC[N+]1(CCOCC1)C.[Br-] | [7][8] |
| Purity | >97.0% | [9][10][11] |
| Storage | Store in a cool, dry, and shaded area under an inert atmosphere (e.g., Nitrogen). Keep container tightly closed. | [7][11][12] |
| Hazard Statement | H341: Suspected of causing genetic defects. | [8][12][13] |
| Signal Word | Warning | [12][14] |
Mechanism of Action: Bromine Complexation and Polybromide Formation
The efficacy of this compound as a BCA stems from the interaction between its bromide anion (Br⁻) and free molecular bromine (Br₂). This reaction forms polybromide anions, most commonly the tribromide ion (Br₃⁻), which are stabilized by the bulky quaternary ammonium cation ([C₇H₁₆NO]⁺).
The fundamental equilibrium is: [C₇H₁₆NO]⁺Br⁻ (aq) + Br₂ (aq) ⇌ [C₇H₁₆NO]⁺[Br₃]⁻ (aq/oil)
In applications like redox flow batteries where bromine concentrations are high, these polybromide salts often have limited solubility in the aqueous electrolyte.[4] This leads to the formation of a distinct, dense, bromine-rich second liquid phase, often referred to as a fused salt or ionic liquid.[4][5][15][16] This phase separation effectively sequesters the volatile Br₂, significantly reducing its vapor pressure and mitigating the risks of hazardous bromine outgassing.[4][5][15] The electron-donating nature of the alkyl groups (ethyl and methyl) on the nitrogen atom influences the binding strength with bromine, enhancing the stability of the complex.[4]
Application I: Safety and Performance Enhancement in Redox Flow Batteries
In zinc-bromine (Zn/Br₂), vanadium-bromine (V/Br₂), and hydrogen-bromine (H₂/Br₂) redox flow batteries, managing the bromine in the positive electrolyte (posolyte) is a major challenge.[3][4] The use of MEM-Br as a BCA addresses this by:
-
Reducing Bromine Volatility: By complexing Br₂ into a stable, low-volatility polybromide fused salt, the operational safety of the battery is dramatically improved.[4][5]
-
Preventing Crossover: The formation of a separate, dense bromine-rich phase can help mitigate the crossover of bromine from the positive to the negative electrode, which can otherwise lead to catalyst poisoning and reduced cell performance.[4]
-
Increasing Energy Density: The bromine-rich fused salt can store bromine at very high concentrations (up to 13.6 M has been reported for some BCAs), potentially increasing the volumetric energy density of the system.[15][16]
Protocol 1: Conceptual Preparation of a Bromine-Complexed Electrolyte
This protocol is a general guideline for preparing a positive half-cell electrolyte for laboratory-scale battery testing.
-
Electrolyte Preparation: Prepare the base aqueous electrolyte solution (e.g., a solution of HBr, VBr₃/VOBr₂, or ZnBr₂ at the desired molarity).
-
BCA Addition: Dissolve a calculated amount of this compound into the electrolyte. The concentration will depend on the target bromine concentration and desired complexation ratio.
-
Bromine Introduction (Charging Simulation): Introduce molecular bromine (Br₂) to the solution slowly while stirring in a well-ventilated fume hood. This simulates the electrochemical generation of bromine during battery charging.
-
Phase Separation: As the bromine concentration increases, observe the formation of a second, denser, reddish-brown liquid phase at the bottom of the container. This is the polybromide fused salt.
-
Equilibration: Allow the two-phase system to stir gently to reach equilibrium between the aqueous electrolyte and the bromine-rich fused salt.
-
Integration: The resulting two-phase electrolyte is now ready to be used as the posolyte in a redox flow battery system.
Application II: Solid Brominating Agent for Organic Synthesis
The stable, solid nature of 4-Ethyl-4-methylmorpholin-4-ium tribromide ([MEM][Br₃]) makes it an excellent and safe alternative to handling highly corrosive and toxic liquid bromine.[6][17] Quaternary ammonium tribromides are effective reagents for the regioselective bromination of various organic substrates, including phenols, anilines, and other electron-rich aromatic compounds.[6][18] Reactions can often be carried out under mild, solvent-free conditions, aligning with the principles of green chemistry.[6][17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Study of Quaternary Ammonium Cations for Bromine Sequestering Application in High Energy Density Electrolytes for Hydrogen Bromine Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. biosynth.com [biosynth.com]
- 8. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Ethyl-4-methylmorpholinium Bromide | CymitQuimica [cymitquimica.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound | 65756-41-4 [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 4-Ethyl-4-methylmorpholinium Bromide | 65756-41-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. Properties of Bromine Fused Salts Based on Quaternary Ammonium... [publikationen.bibliothek.kit.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Halogenation using quaternary ammonium polyhalides. XX. Bromination of phenols with polymer-bound benzyltrimethylammonium tribromide - Lookchem [lookchem.com]
Application Note: Determination of the Electrochemical Window of 4-Ethyl-4-methylmorpholin-4-ium Bromide
For: Researchers, scientists, and drug development professionals in the fields of electrochemistry, materials science, and sustainable chemistry.
Introduction: The Role of 4-Ethyl-4-methylmorpholin-4-ium Bromide in Modern Electrochemistry
This compound is a quaternary ammonium salt belonging to the morpholinium-based ionic liquids class.[1][2] These compounds are gaining significant attention as electrolytes in various electrochemical applications, including batteries and supercapacitors, owing to their unique properties such as low volatility, high thermal stability, and wide electrochemical window.[3][4][5] The electrochemical window (EW) is a critical parameter for an electrolyte, as it defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction.[6] A wider electrochemical window is highly desirable as it allows for higher operating voltages in energy storage devices, leading to increased energy density. This application note provides a comprehensive guide to understanding and determining the electrochemical window of this compound, offering both theoretical insights and a detailed experimental protocol.
Scientific Principles: Understanding the Electrochemical Window
The electrochemical window is determined by the intrinsic properties of the ions that constitute the ionic liquid. The cathodic (negative) limit is typically dictated by the reduction of the cation, in this case, the 4-Ethyl-4-methylmorpholin-4-ium cation. Conversely, the anodic (positive) limit is determined by the oxidation of the anion, which is the bromide anion. The overall electrochemical window is the potential difference between these two limits.
Cyclic Voltammetry (CV) is the most common technique used to experimentally determine the electrochemical window of an electrolyte.[6] This method involves sweeping the potential of a working electrode in the electrolyte and measuring the resulting current. The limits of the electrochemical window are identified as the potentials at which a significant increase in current is observed, indicating the onset of the electrolyte's reduction or oxidation. The choice of the working electrode material, reference electrode, and scan rate can influence the measured electrochemical window. Therefore, a standardized protocol is crucial for obtaining reliable and comparable results.
Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry
This protocol outlines the steps for determining the electrochemical window of this compound using a standard three-electrode electrochemical setup.
1. Materials and Reagents:
-
This compound (purity ≥ 97%)[7]
-
Anhydrous solvent (e.g., acetonitrile or propylene carbonate, if required for viscosity reduction)
-
Working Electrode: Glassy carbon electrode (GCE)
-
Counter Electrode: Platinum wire or mesh
-
Reference Electrode: Silver/silver ion (Ag/Ag+) non-aqueous reference electrode or a silver pseudo-reference electrode
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Inert gas (Argon or Nitrogen) for purging
-
Glovebox or a controlled atmosphere environment (recommended)
2. Preparation of the Electrolyte:
-
Due to the hygroscopic nature of many ionic liquids, it is crucial to handle and prepare the electrolyte in a dry environment, such as a glovebox, to minimize water content.
-
If using a solvent, prepare a solution of this compound at a specific concentration (e.g., 0.1 M to 1 M) in the chosen anhydrous solvent. For the neat ionic liquid, it can be used directly if its viscosity is low enough for the experiment.
-
Purge the electrolyte with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
3. Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the glassy carbon working electrode, platinum counter electrode, and the Ag/Ag+ reference electrode.
-
Ensure the electrodes are properly positioned and immersed in the electrolyte. The reference electrode tip should be placed close to the working electrode to minimize iR drop.
4. Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Start by scanning the potential from the open-circuit potential (OCP) towards the negative (cathodic) direction to determine the cathodic limit.
-
In a separate experiment, or after returning to the OCP, scan the potential towards the positive (anodic) direction to determine the anodic limit.
-
A typical scan rate for determining the electrochemical window is between 10 mV/s and 100 mV/s.
-
The potential range should be wide enough to observe the sharp increase in current corresponding to the electrolyte's decomposition.
5. Data Analysis and Determination of the Electrochemical Window:
-
The anodic and cathodic limits are determined by the potential at which the current density reaches a predefined cutoff value (e.g., 0.1 mA/cm² or 1 mA/cm²). This cutoff value should be clearly stated when reporting the results.
-
The electrochemical window is calculated as the difference between the anodic potential limit and the cathodic potential limit.
Data Presentation: Electrochemical Window of Morpholinium Bromides
The following table summarizes the reported electrochemical window for N-ethyl-N-methylmorpholinium bromide, which is chemically identical to this compound.
| Ionic Liquid | Cation | Anion | Electrochemical Window (V) | Reference |
| N-ethyl-N-methylmorpholinium bromide | N-ethyl-N-methylmorpholinium | Bromide | 3.4 | |
| N-butyl-N-methylmorpholinium bromide | N-butyl-N-methylmorpholinium | Bromide | 3.6 |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the electrochemical window.
Caption: Experimental workflow for determining the electrochemical window.
Causality and Self-Validation in the Protocol
The protocol is designed to be self-validating by incorporating several key principles. The use of a three-electrode system is fundamental to accurately control the potential of the working electrode, independent of the current flowing through the counter electrode. Purging the electrolyte with an inert gas is a critical step to remove dissolved oxygen, which can undergo reduction and interfere with the determination of the true cathodic limit of the ionic liquid. The choice of a glassy carbon working electrode provides a relatively inert surface with a wide potential window, minimizing contributions from the electrode material itself to the measured current. By reporting the cutoff current density used to define the electrochemical window, researchers can ensure that their results are reproducible and can be compared with data from other laboratories.
Conclusion
The electrochemical window is a paramount parameter for assessing the suitability of this compound as an electrolyte in high-voltage electrochemical devices. A reported value of 3.4 V indicates its potential for such applications. By following the detailed protocol provided in this application note, researchers can reliably and accurately determine this crucial property, facilitating the development and optimization of next-generation energy storage systems and other electrochemical technologies.
References
- 1. Some Considerations about the Anodic Limit of Ionic Liquids Obtained by Means of DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
Application Note: Electrochemical Characterization of 4-Ethyl-4-methylmorpholin-4-ium Bromide via Cyclic Voltammetry
Abstract: This document provides a comprehensive guide for the electrochemical analysis of 4-Ethyl-4-methylmorpholin-4-ium bromide, a morpholinium-based ionic liquid, using cyclic voltammetry (CV). This technique is pivotal for determining the electrochemical stability window, a critical parameter for its application as an electrolyte in various electrochemical devices such as batteries and supercapacitors.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, theoretical background, and data interpretation insights.
Introduction: The Electrochemical Significance of this compound
This compound (C₇H₁₆BrNO) is a quaternary ammonium salt belonging to the class of morpholinium-based ionic liquids.[2][3] These compounds are gaining significant attention due to their unique physicochemical properties, including low volatility, high thermal stability, and wide electrochemical windows.[4][5][6] Specifically, this compound has been explored for its role as a phase transfer catalyst, in antimicrobial formulations, and notably, as an electrolyte solution in electrochemical applications.[1]
The electrochemical stability window (ESW) is a key determinant of an electrolyte's suitability for energy storage devices. It defines the potential range within which the electrolyte remains electrochemically inert, without undergoing oxidation or reduction. A wide ESW is highly desirable as it allows for a larger operating voltage for the electrochemical device. Cyclic voltammetry is a powerful and widely used electroanalytical technique to probe the redox properties of a chemical species and determine its ESW.[7]
This application note will detail the methodology for performing cyclic voltammetry on this compound to elucidate its electrochemical behavior.
Principles of Cyclic Voltammetry
Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time.[7] After reaching a set potential, the sweep direction is reversed. The resulting current at the working electrode is plotted versus the applied potential to generate a cyclic voltammogram. The shape of the voltammogram provides valuable information about the thermodynamics and kinetics of the redox processes occurring at the electrode surface.
A standard CV experiment employs a three-electrode setup within an electrochemical cell:
-
Working Electrode (WE): The electrode where the electrochemical reaction of interest takes place. Glassy carbon is a common choice due to its wide potential window and chemical inertness.
-
Reference Electrode (RE): Provides a stable potential against which the potential of the working electrode is measured. For non-aqueous systems, a silver/silver ion (Ag/Ag⁺) electrode is often used.[8]
-
Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit by passing a current equal and opposite to that of the working electrode. A platinum wire is a typical counter electrode.
Experimental Protocol: CV of this compound
This section outlines the detailed procedure for conducting a cyclic voltammetry study on this compound.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound (>97%) | Electrochemical | e.g., CymitQuimica |
| Acetonitrile (CH₃CN), anhydrous | HPLC or anhydrous | Major Supplier |
| Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Electrochemical | Major Supplier |
| Alumina polishing suspension (0.3 µm and 0.05 µm) | - | Major Supplier |
| Deionized water (18 MΩ·cm) | - | - |
| Nitrogen or Argon gas, high purity | - | - |
Equipment
-
Potentiostat/Galvanostat with CV software
-
Three-electrode electrochemical cell
-
Glassy Carbon Working Electrode (e.g., 3 mm diameter)
-
Platinum Wire Counter Electrode
-
Non-aqueous Ag/Ag⁺ Reference Electrode (e.g., Ag wire in 0.01 M AgNO₃ + 0.1 M TBAPF₆ in acetonitrile)[8]
-
Polishing pads
-
Sonicator
Electrode Preparation: The Foundation of Reliable Data
Proper preparation of the working electrode is crucial for obtaining reproducible and accurate results.
Protocol for Polishing a Glassy Carbon Electrode:
-
Mechanical Polishing:
-
Sonication:
-
Sonicate the electrode in deionized water for 5 minutes to remove any adhered alumina particles.
-
Sonicate in anhydrous acetonitrile for another 5 minutes to remove water and other organic contaminants.
-
-
Drying:
-
Dry the electrode under a stream of high-purity nitrogen or argon gas.
-
Solution Preparation
-
Electrolyte Solution: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.
-
Supporting Electrolyte: Add tetrabutylammonium hexafluorophosphate (TBAPF₆) to the solution to a final concentration of 0.1 M. The supporting electrolyte is essential to minimize iR drop and ensure sufficient ionic conductivity.
Experimental Setup and Measurement
Caption: Experimental workflow for cyclic voltammetry analysis.
Step-by-Step Protocol:
-
Assemble the three-electrode cell with the polished glassy carbon working electrode, platinum wire counter electrode, and Ag/Ag⁺ reference electrode.
-
Add the prepared electrolyte solution to the cell.
-
Purge the solution with high-purity nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of inert gas over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the cyclic voltammetry parameters. For an initial scan, a wide potential window is recommended to identify the stability limits. Based on literature for morpholinium-based ionic liquids, a range of -2.5 V to +2.5 V vs. Ag/Ag⁺ could be a starting point.[5] A typical scan rate is 100 mV/s.
-
Initiate the cyclic voltammetry scan and record the resulting voltammogram.
-
Perform several cycles until a stable voltammogram is obtained.
Data Interpretation and Expected Results
The primary outcome of this study is the determination of the electrochemical stability window (ESW) of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 4-Ethyl-4-methylmorpholinium Bromide | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01190A [pubs.rsc.org]
- 7. ossila.com [ossila.com]
- 8. sciencegears.com.au [sciencegears.com.au]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Ethyl-4-methylmorpholin-4-ium Bromide as a Surfactant in Chemical Processes
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Ethyl-4-methylmorpholin-4-ium bromide as a surfactant in various chemical processes. This quaternary ammonium salt, an ionic liquid, demonstrates significant potential in enhancing reaction rates and yields, particularly in phase transfer catalysis, micellar catalysis, and the synthesis of nanomaterials. This guide elucidates the underlying principles of its surfactant activity, offers detailed experimental protocols, and presents its physicochemical properties. The protocols provided are designed to be self-validating and are grounded in established chemical principles, with in-text citations linking to authoritative sources.
Introduction: Unveiling the Surfactant Potential of a Versatile Ionic Liquid
This compound (CAS 65756-41-4) is a quaternary ammonium salt that exists as a white to light yellow crystalline powder.[1] As an ionic liquid, it possesses low volatility and high thermal stability, making it an attractive component in green chemistry initiatives.[2] Its molecular structure, featuring a polar morpholinium head group and short ethyl and methyl alkyl chains, bestows upon it amphiphilic properties, allowing it to act as a surfactant in aqueous and biphasic systems. This surfactant capability is central to its utility in a range of chemical processes where the solubilization of immiscible reactants is key to reaction efficiency.
The primary mechanism of its surfactant action involves the formation of micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). These micelles are colloidal aggregates with a hydrophobic core and a hydrophilic shell, capable of encapsulating nonpolar organic molecules and facilitating their interaction with water-soluble reagents.[3] This phenomenon is the basis for its application in micellar catalysis. Furthermore, in biphasic systems, it can act as a phase transfer catalyst by transporting anionic species from the aqueous phase to the organic phase.[1][2]
This guide will delve into the practical applications of this compound, providing detailed protocols for its use and highlighting the scientific rationale behind each procedural step.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| CAS Number | 65756-41-4 | [1] |
| Molecular Formula | C₇H₁₆BrNO | [1] |
| Molecular Weight | 210.12 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 177 - 187 °C | [1] |
| Purity | ≥ 97% | [1] |
| Solubility | Soluble in polar solvents like water and alcohols | [4] |
Application I: Phase Transfer Catalysis
As a phase transfer catalyst, this compound facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium cation pairs with the anionic reactant from the aqueous phase, and this ion pair, being more lipophilic, can then migrate into the organic phase to react with the organic-soluble reactant.
Workflow for Phase Transfer Catalysis
Caption: General mechanism of phase transfer catalysis.
Protocol: Alkylation of 2-Naphthol
This protocol describes the O-alkylation of 2-naphthol with benzyl bromide in a biphasic system, a classic example of a reaction significantly enhanced by a phase transfer catalyst.
Materials:
-
2-Naphthol
-
Benzyl bromide
-
Potassium hydroxide (KOH)
-
Toluene
-
This compound
-
Deionized water
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.44 g (10 mmol) of 2-naphthol and 0.105 g (0.5 mmol, 5 mol%) of this compound in 20 mL of toluene.
-
Aqueous Phase Preparation: In a separate beaker, dissolve 1.12 g (20 mmol) of potassium hydroxide in 20 mL of deionized water.
-
Reaction Initiation: Add the aqueous KOH solution to the toluene solution in the reaction flask.
-
Addition of Alkylating Agent: While stirring vigorously, add 1.3 mL (11 mmol) of benzyl bromide to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer with 2 x 20 mL of deionized water and then with 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain 2-(benzyloxy)naphthalene.
Rationale: The 4-Ethyl-4-methylmorpholin-4-ium cation pairs with the phenoxide ion generated from the reaction of 2-naphthol and KOH in the aqueous phase. This ion pair is soluble in toluene, allowing the phenoxide to react with benzyl bromide in the organic phase.
Application II: Micellar Catalysis
In aqueous media, this compound can form micelles that act as nano-reactors, solubilizing organic substrates in their hydrophobic core and thereby accelerating reactions with water-soluble reagents.[3][6] This is particularly useful for reactions that are sluggish in homogeneous aqueous or organic solvents.
Workflow for Micellar Catalysis
Caption: General mechanism of micellar catalysis.
Protocol: Knoevenagel Condensation
This protocol details the Knoevenagel condensation of benzaldehyde with malononitrile in an aqueous micellar solution of this compound.
Materials:
-
Benzaldehyde
-
Malononitrile
-
This compound
-
Deionized water
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Micellar Solution Preparation: In a 50 mL Erlenmeyer flask, dissolve 0.42 g (2 mmol) of this compound in 10 mL of deionized water. Stir until a clear solution is formed. Note: The concentration should be above the CMC, which for this short-chain surfactant may be in the molar range.
-
Addition of Reactants: To the micellar solution, add 0.53 g (5 mmol) of benzaldehyde and 0.33 g (5 mmol) of malononitrile.
-
Reaction Conditions: Stir the mixture vigorously at room temperature for 2-3 hours. The product will precipitate out of the solution as a white solid.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the product with 2 x 10 mL of cold deionized water to remove the surfactant and any unreacted starting materials.
-
Drying: Dry the product in a desiccator or a vacuum oven at 50°C to obtain 2-benzylidenemalononitrile.
Rationale: The micelles of this compound encapsulate the benzaldehyde and malononitrile, increasing their local concentration and facilitating the condensation reaction in the aqueous medium. The cationic nature of the micelle surface can also stabilize the anionic intermediate of the reaction.
Application III: Template in Nanoparticle Synthesis
Surfactants play a crucial role in the synthesis of nanoparticles by controlling their size, shape, and stability. This compound can act as a capping agent, adsorbing to the surface of newly formed nanoparticles and preventing their aggregation.
Protocol: Synthesis of Gold Nanoparticles (AuNPs)
This protocol provides a method for the synthesis of gold nanoparticles using sodium borohydride as a reducing agent and this compound as a stabilizing agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium borohydride (NaBH₄)
-
This compound
-
Deionized water
-
Magnetic stirrer
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Gold Salt Solution: Prepare a 0.25 mM aqueous solution of HAuCl₄·3H₂O.
-
Preparation of Surfactant Solution: Prepare a 10 mM aqueous solution of this compound.
-
Reaction Setup: In a clean glass beaker, add 20 mL of the 10 mM this compound solution.
-
Addition of Gold Precursor: While stirring, add 0.5 mL of the 0.25 mM HAuCl₄ solution to the surfactant solution.
-
Reduction: To this mixture, rapidly add 0.6 mL of ice-cold, freshly prepared 10 mM NaBH₄ solution.
-
Observation: The solution should immediately change color to a ruby red, indicating the formation of gold nanoparticles.
-
Stabilization: Continue stirring for 15-20 minutes to ensure complete reaction and stabilization of the nanoparticles.
-
Characterization: Characterize the synthesized AuNPs using a UV-Vis spectrophotometer. The characteristic surface plasmon resonance peak for spherical AuNPs should be observed around 520 nm.
Rationale: The this compound molecules form a protective layer around the nascent gold nanoparticles, preventing their agglomeration through electrostatic and steric hindrance. The bromide counter-ion may also play a role in the kinetics of the nanoparticle formation.[7]
Conclusion
This compound is a versatile quaternary ammonium salt with significant potential as a surfactant in a variety of chemical processes. Its utility as a phase transfer catalyst, a medium for micellar catalysis, and a template for nanoparticle synthesis makes it a valuable tool for chemists in research and industry. The protocols provided in this guide offer a starting point for the exploration of its applications, with the underlying scientific principles explained to facilitate adaptation and optimization for specific research needs. Further investigation into its surfactant properties, particularly the experimental determination of its critical micelle concentration, will undoubtedly expand its range of applications.
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. chemimpex.com [chemimpex.com]
- 3. acsgcipr.org [acsgcipr.org]
- 4. CAS 65756-41-4: Morpholinium, 4-ethyl-4-methyl-, bromide (… [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The significance of bromide in the Brust–Schiffrin synthesis of thiol protected gold nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-Ethyl-4-methylmorpholin-4-ium Bromide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Role of 4-Ethyl-4-methylmorpholin-4-ium Bromide in Modern Catalysis
This compound is a quaternary ammonium salt that has garnered significant attention as a versatile and efficient phase transfer catalyst (PTC) in a wide array of organic transformations.[1][2] Its unique molecular architecture, combining a morpholinium cation with a bromide anion, imparts a favorable balance of hydrophilicity and lipophilicity, enabling the effective transport of anionic reagents between immiscible aqueous and organic phases.[3][4] This attribute is paramount in accelerating reaction rates, enhancing product yields, and promoting milder reaction conditions, thereby aligning with the principles of green and sustainable chemistry.[1]
This comprehensive guide provides detailed application notes and protocols for the proficient use of this compound in catalysis. We will delve into its synthesis, physicochemical properties, and the underlying mechanism of its catalytic action. Furthermore, this document presents a detailed, step-by-step protocol for a representative nucleophilic substitution reaction, offering a practical template for researchers in organic synthesis and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in catalysis. These properties dictate its solubility, stability, and overall performance as a phase transfer catalyst.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆BrNO | [1][2] |
| Molecular Weight | 210.12 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 177-187 °C | [1][2] |
| Solubility | Soluble in polar solvents like water and alcohols | [5] |
| CAS Number | 65756-41-4 | [1][2] |
Core Directive: The Mechanism of Phase Transfer Catalysis
The catalytic efficacy of this compound lies in its ability to function as a phase transfer catalyst. In a typical biphasic system (e.g., an aqueous and an organic phase), the reactants are often segregated, leading to extremely slow or non-existent reactions. The quaternary ammonium salt overcomes this limitation by facilitating the transport of the reactive anion from the aqueous phase to the organic phase, where the reaction with the organic-soluble substrate occurs.[3][4][6]
The catalytic cycle can be conceptualized as follows:
-
Anion Exchange: In the aqueous phase, the bromide anion of the catalyst is exchanged for the reactive anion (e.g., hydroxide, cyanide, or an alkoxide).
-
Phase Transfer: The newly formed lipophilic ion pair, consisting of the 4-ethyl-4-methylmorpholin-4-ium cation and the reactive anion, migrates into the organic phase.
-
Organic Phase Reaction: In the organic phase, the "naked" and highly reactive anion attacks the organic substrate, leading to the desired product.
-
Catalyst Regeneration: The resulting salt, now containing the bromide anion, migrates back to the aqueous phase, thus completing the catalytic cycle and allowing for the use of the catalyst in substoichiometric amounts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. CAS 65756-41-4: Morpholinium, 4-ethyl-4-methyl-, bromide (… [cymitquimica.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
Application Notes and Protocols for 4-Ethyl-4-methylmorpholin-4-ium Bromide in Battery Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Morpholinium-Based Ionic Liquids in Energy Storage
The quest for safer, more efficient, and higher-performance batteries has led to intensive research into novel electrolyte materials. Ionic liquids (ILs), which are salts that are liquid at or near room temperature, have emerged as promising candidates to replace traditional organic solvent-based electrolytes. Their inherent properties, such as negligible volatility, non-flammability, high thermal stability, and wide electrochemical windows, address key safety and performance limitations of current battery technologies.[1][2]
Among the diverse families of ionic liquids, morpholinium-based ILs are gaining significant attention. The presence of an oxygen atom in the morpholinium ring can enhance ionic conductivity and widen the electrochemical stability window.[3] 4-Ethyl-4-methylmorpholin-4-ium bromide (EMM-Br) is a quaternary ammonium compound within this class that is being explored for its potential in electrochemical applications, including as an electrolyte component in batteries and supercapacitors.[4] Its favorable properties, such as thermal stability and its ability to act as a phase transfer catalyst, make it a compelling subject for investigation in next-generation energy storage systems.[4]
This comprehensive guide provides a detailed experimental setup for utilizing this compound in battery research, with a focus on both lithium-ion and zinc-bromine flow battery configurations. The protocols outlined below are designed to be a robust starting point for researchers, offering insights into the causality behind experimental choices and ensuring a self-validating system for reliable results.
Physicochemical Properties of this compound
A thorough understanding of the material's properties is crucial for its effective application. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 65756-41-4 | [4] |
| Molecular Formula | C₇H₁₆BrNO | [4][5] |
| Molecular Weight | 210.12 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 177 - 187 °C | [4] |
| Purity | ≥ 97% | [4][5] |
PART 1: Application in Lithium-Ion Batteries
In this section, we detail the use of EMM-Br as a component of the electrolyte in a lithium-ion battery. The primary role of EMM-Br in this context is to enhance the safety and thermal stability of the electrolyte.
Experimental Workflow for Lithium-Ion Battery Setup
Caption: Workflow for preparing and testing a lithium-ion battery with a this compound-based electrolyte.
Protocol 1: Electrolyte Preparation
Rationale: The electrolyte is a critical component that facilitates ion transport between the anode and cathode. The addition of a lithium salt to the ionic liquid is necessary to provide the charge carriers (Li⁺ ions). The choice of lithium salt and its concentration can significantly impact the electrolyte's ionic conductivity, viscosity, and electrochemical stability. Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a common choice for ionic liquid-based electrolytes due to its good solubility, high thermal stability, and electrochemical inertness.
Materials:
-
This compound (EMM-Br, ≥ 97% purity)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, battery grade, >99.9%)
-
Propylene carbonate (PC, anhydrous, 99.7%)
-
High-purity argon-filled glovebox (<0.5 ppm H₂O, <0.5 ppm O₂)
-
Magnetic stirrer and stir bars
-
Slightly heated hotplate (optional, for aiding dissolution)
-
Volumetric flasks and pipettes
Procedure:
-
Drying: Dry the EMM-Br and LiTFSI under a dynamic vacuum at 80-100 °C for at least 24 hours to remove any residual moisture. Transfer the dried materials into an argon-filled glovebox without exposure to the ambient atmosphere.
-
Solvent Preparation: Use anhydrous propylene carbonate as a co-solvent to reduce the viscosity of the ionic liquid and improve ionic conductivity at room temperature.
-
Mixing:
-
Inside the glovebox, prepare a 1 M solution of LiTFSI in a mixture of EMM-Br and PC. A common starting ratio is 1:1 by weight of EMM-Br to PC.
-
For example, to prepare 10 mL of electrolyte:
-
Weigh the appropriate amount of LiTFSI for a 1 M concentration.
-
In a volumetric flask, dissolve the LiTFSI in a pre-mixed solution of EMM-Br and PC.
-
Stir the mixture on a magnetic stirrer until the LiTFSI is completely dissolved. Gentle heating (around 40-50 °C) can be applied to facilitate dissolution.
-
-
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.
Protocol 2: Coin Cell Assembly (CR2032)
Rationale: The coin cell is a standard and convenient form factor for testing battery materials. The assembly process must be carried out in an inert atmosphere to prevent reactions between the highly reactive lithium metal anode and air/moisture.
Materials & Equipment:
-
CR2032 coin cell components (casings, spacers, springs)
-
Lithium metal foil (anode)
-
LiFePO₄ coated on aluminum foil (cathode)
-
Celgard 2400 or similar microporous membrane (separator)
-
Prepared EMM-Br based electrolyte
-
Crimping machine for CR2032 cells
-
Precision cutters for electrodes and separator
Procedure (inside an argon-filled glovebox):
-
Electrode and Separator Preparation:
-
Cut the LiFePO₄ cathode and lithium metal anode into circular discs of appropriate diameter (e.g., 15 mm for the cathode, 16 mm for the anode).
-
Cut the separator into a slightly larger disc (e.g., 19 mm) to prevent short-circuiting.
-
-
Assembly Stack:
-
Place the cathode disc in the center of the bottom coin cell casing.
-
Add a few drops of the prepared electrolyte onto the cathode surface to ensure good wetting.
-
Carefully place the separator on top of the wetted cathode.
-
Add a few more drops of electrolyte onto the separator.
-
Place the lithium metal anode on top of the separator.
-
Add a spacer and then the spring on top of the anode.
-
-
Crimping:
-
Carefully place the top casing over the assembly.
-
Transfer the assembled cell to the crimping machine and apply pressure to seal the cell.
-
Clean the exterior of the sealed coin cell before removing it from the glovebox.
-
Protocol 3: Electrochemical Characterization
Rationale: A series of electrochemical tests are performed to evaluate the performance of the electrolyte, including its electrochemical stability, ionic conductivity, and its effect on the battery's cycling performance.
Equipment:
-
Multi-channel battery cycler
-
Potentiostat with impedance spectroscopy capability
a) Formation Cycling:
-
Purpose: To form a stable solid electrolyte interphase (SEI) on the anode surface.
-
Procedure: Cycle the assembled cell at a low current density (e.g., C/20) for 2-3 cycles within a defined voltage window (e.g., 2.5 V to 4.2 V for LiFePO₄).
b) Cyclic Voltammetry (CV):
-
Purpose: To determine the electrochemical stability window of the electrolyte.
-
Procedure:
-
Use a three-electrode setup with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺).
-
Scan the potential at a slow scan rate (e.g., 1 mV/s) over a wide voltage range (e.g., -0.5 V to 5.0 V vs. Li/Li⁺).
-
The onset of significant oxidation and reduction currents defines the electrochemical stability window.
-
c) Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To measure the ionic conductivity of the electrolyte and analyze the interfacial resistance.
-
Procedure:
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
The bulk resistance obtained from the Nyquist plot can be used to calculate the ionic conductivity.
-
d) Galvanostatic Cycling:
-
Purpose: To evaluate the long-term cycling performance, capacity retention, and coulombic efficiency of the battery.
-
Procedure:
-
Charge and discharge the cell at various C-rates (e.g., C/10, C/5, 1C) within the specified voltage limits.
-
Record the charge and discharge capacities for each cycle to assess capacity fade and coulombic efficiency.
-
PART 2: Application in Zinc-Bromine Flow Batteries
In zinc-bromine flow batteries, EMM-Br acts as a bromine complexing agent. During charging, bromine is generated at the positive electrode, and a complexing agent is required to capture the bromine and prevent it from migrating to the negative electrode, which would cause self-discharge.[6]
Experimental Workflow for Zinc-Bromine Flow Battery Setup
Caption: Workflow for preparing and testing a zinc-bromine flow battery using this compound as a complexing agent.
Protocol 4: Electrolyte Preparation for Zinc-Bromine Flow Battery
Rationale: The electrolyte in a zinc-bromine flow battery typically consists of a zinc bromide salt solution. The addition of EMM-Br as a bromine complexing agent is crucial for the battery's performance and cycle life.
Materials:
-
Zinc bromide (ZnBr₂, anhydrous, >98%)
-
This compound (EMM-Br, ≥ 97% purity)
-
Deionized water
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare the Aqueous Electrolyte:
-
Prepare a 2-3 M aqueous solution of zinc bromide by dissolving the required amount of ZnBr₂ in deionized water.
-
-
Add the Complexing Agent:
-
To the zinc bromide solution, add EMM-Br to a concentration of 0.5-1.0 M.
-
Stir the solution until the EMM-Br is fully dissolved. The resulting solution is the electrolyte for both the anolyte and catholyte reservoirs.
-
Protocol 5: Flow Cell Operation and Characterization
Rationale: A lab-scale flow cell is used to evaluate the performance of the electrolyte. The key performance metrics for a flow battery are its coulombic, voltage, and energy efficiencies.
Equipment:
-
Lab-scale flow cell with zinc and carbon felt electrodes
-
Peristaltic pumps
-
Anolyte and catholyte reservoirs
-
Battery cycler
Procedure:
-
Cell Assembly: Assemble the flow cell according to the manufacturer's instructions, ensuring proper placement of the electrodes and membrane.
-
Electrolyte Circulation: Fill the reservoirs with the prepared electrolyte and circulate it through the respective half-cells using the peristaltic pumps.
-
Charge-Discharge Cycling:
-
Perform galvanostatic charge-discharge cycling at a specific current density (e.g., 20-40 mA/cm²).
-
Set appropriate cut-off voltages for charging and discharging.
-
-
Efficiency Calculations:
-
Coulombic Efficiency (CE): The ratio of the total charge extracted during discharge to the total charge supplied during charge.
-
Voltage Efficiency (VE): The ratio of the average discharge voltage to the average charge voltage.
-
Energy Efficiency (EE): The product of the coulombic and voltage efficiencies (EE = CE × VE).
-
Safety and Handling Precautions
-
This compound is suspected of causing genetic defects.[7][8][9] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when handling the powder form, to avoid inhalation.
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7][8]
-
Store the compound in a dry, well-sealed container at room temperature.
-
Dispose of the material and its container according to approved waste disposal regulations.[7][8]
Conclusion
This compound presents a versatile platform for advancing battery technology. Its application as a stabilizing electrolyte component in lithium-ion batteries and as an effective bromine complexing agent in zinc-bromine flow batteries highlights its potential to contribute to the development of safer and more reliable energy storage systems. The detailed protocols provided in this guide offer a solid foundation for researchers to explore and optimize the use of this promising ionic liquid in their own experimental setups. Further research into modifying its structure and combining it with other advanced battery materials will undoubtedly unlock new possibilities in the field of energy storage.
References
- 1. Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01190A [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Recent Advances in Bromine Complexing Agents for Zinc–Bromine Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Performance of Zn/Br Flow Battery Using N-Methyl-N-Propylmorpholinium Bromide as Complexing Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Ethyl-4-methylmorpholin-4-ium Bromide in CO2 Capture Applications
Introduction: The Role of Morpholinium-Based Ionic Liquids in Carbon Capture
The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of climate change, necessitating the development of efficient and sustainable carbon capture technologies.[1] Ionic liquids (ILs), a class of salts with melting points below 100 °C, have emerged as promising solvents for CO₂ capture due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] Among the vast array of potential ILs, morpholinium-based cations are of particular interest due to their chemical stability and potential for favorable interactions with CO₂.
This document provides detailed application notes and protocols for the use of a specific morpholinium-based ionic liquid, 4-Ethyl-4-methylmorpholin-4-ium bromide ([EMM]Br), for CO₂ capture applications. While research on this specific bromide-anion variant is emerging, the protocols and methodologies outlined herein are based on established principles and studies conducted on structurally similar morpholinium and other quaternary ammonium-based ionic liquids.[3] These notes are intended for researchers and scientists in both academic and industrial settings who are exploring novel materials for carbon capture and utilization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of [EMM]Br is crucial for its effective application in CO₂ capture.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆BrNO | [4][5][6] |
| Molecular Weight | 210.12 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 177 °C | [4] |
| Purity | >97% | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a quaternization reaction. This process involves the reaction of N-methylmorpholine with an ethylating agent, in this case, bromoethane.
Protocol: Synthesis of [EMM]Br
Materials:
-
N-methylmorpholine (high purity)
-
Bromoethane (high purity)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylmorpholine in anhydrous acetonitrile.
-
Addition of Ethylating Agent: While stirring the solution, slowly add a stoichiometric equivalent of bromoethane dropwise. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting materials. This washing step should be repeated several times.
-
Drying: Dry the purified this compound under high vacuum for at least 24 hours to remove any residual solvent.
-
Characterization: Confirm the identity and purity of the synthesized ionic liquid using techniques such as ¹H NMR, ¹³C NMR, and Fourier-transform infrared (FTIR) spectroscopy.
CO₂ Capture Mechanism and Experimental Protocols
The capture of CO₂ by ionic liquids can occur through two primary mechanisms: physical absorption and chemical absorption (chemisorption). For aprotic ionic liquids like [EMM]Br, CO₂ absorption is primarily a physical process, driven by intermolecular forces such as van der Waals interactions and Lewis acid-base interactions between the CO₂ molecules and the ions of the IL. The efficiency of this process is influenced by factors like pressure, temperature, and the intrinsic properties of the ionic liquid.
Experimental Setup for CO₂ Absorption Studies
A typical experimental setup for measuring CO₂ solubility in ionic liquids involves a high-pressure reactor, a gas delivery system, and precise temperature and pressure control. The amount of CO₂ absorbed can be determined using gravimetric or volumetric methods.
Diagram: Experimental Workflow for CO₂ Absorption Measurement
References
- 1. Using Ionic Liquids to Improve CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning Functionalized Ionic Liquids for CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with 4-Ethyl-4-methylmorpholin-4-ium Bromide
Welcome to the technical support center for 4-Ethyl-4-methylmorpholin-4-ium bromide (Catalog No. E1166). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile phase-transfer catalyst and ionic liquid. Our goal is to empower you to optimize your reaction conditions, overcome common experimental hurdles, and ensure the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties, handling, and primary applications of this compound.
Q1: What is this compound and what are its primary applications?
This compound is a quaternary ammonium salt.[1][2] Its structure, featuring a morpholinium cation with ethyl and methyl substituents, makes it an effective phase-transfer catalyst (PTC).[3][4] In this role, it facilitates the transfer of reactants between immiscible liquid phases (e.g., aqueous and organic), thereby accelerating reaction rates and increasing yields in a variety of organic syntheses.[3] Beyond its catalytic activity, it is also explored as an ionic liquid, in antimicrobial formulations, and in materials science for applications in electrochemistry and green chemistry.[3]
Q2: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of a catalyst is crucial for proper handling and application. Below is a summary of key data for this compound:
| Property | Value | Source(s) |
| CAS Number | 65756-41-4 | [2] |
| Molecular Formula | C₇H₁₆BrNO | [1][2] |
| Molecular Weight | 210.12 g/mol | [2] |
| Appearance | White to light yellow or dark green powder/crystal | [2] |
| Melting Point | 177 °C | [4] |
| Purity | >97.0% (T) | [2] |
Q3: How should I store and handle this compound?
Proper storage is essential to maintain the integrity of the catalyst. It should be stored at room temperature under an inert atmosphere (e.g., nitrogen or argon).[4] As with many quaternary ammonium salts, it can be hygroscopic, so keeping it in a dry environment is critical. For detailed safety information, including hazard statements and precautionary measures, please refer to the product's Safety Data Sheet (SDS).
Q4: In which solvents is this compound soluble?
As a quaternary ammonium salt, this compound is generally soluble in polar solvents.[5] This includes water and lower alcohols.[5] Its solubility in common organic solvents used in phase-transfer catalysis (such as toluene, dichloromethane, and hexane) is a critical factor for its efficacy. The solubility of quaternary ammonium salts in organic solvents is influenced by the nature of both the cation and the anion, as well as the solvent's dielectric constant.[6] For a given reaction, it is always advisable to perform a preliminary solubility test with a small amount of the catalyst in the chosen organic solvent.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer-based troubleshooting guide for common problems encountered during reactions catalyzed by this compound.
A. Reaction Performance Issues
Q5: My reaction is slow or incomplete. What are the likely causes and how can I improve the reaction rate?
A sluggish reaction is a common issue in phase-transfer catalysis. The root cause often lies in one of the key steps of the catalytic cycle. The following diagram illustrates a decision-making workflow for troubleshooting a slow reaction.
Caption: Troubleshooting workflow for a slow PTC reaction.
-
Causality: The rate of a phase-transfer catalyzed reaction is often limited by the transfer of the anionic reactant from the aqueous phase to the organic phase.[7] This transfer is dependent on several factors:
-
Agitation: Vigorous stirring is crucial to maximize the interfacial surface area between the two phases, which directly enhances the rate of anion transfer.[8]
-
Catalyst Concentration: An insufficient amount of catalyst will result in a lower concentration of the reactant-catalyst ion pair in the organic phase, thus slowing down the reaction.
-
Temperature: Like most chemical reactions, the rate of phase-transfer catalyzed reactions generally increases with temperature.
-
Solvent: The choice of organic solvent can influence both the solubility of the catalyst-reactant ion pair and the intrinsic rate of the reaction in the organic phase.[8] Polar aprotic solvents are often preferred.[8]
-
Base Concentration: In reactions involving a base (e.g., Williamson ether synthesis), a higher concentration of the base in the aqueous phase can drive the equilibrium towards the formation of the active nucleophile.
-
Q6: I am observing significant byproduct formation. What could be the cause?
Byproduct formation can often be attributed to the reaction conditions being too harsh or not selective enough.
-
High Temperatures: While increasing the temperature can increase the reaction rate, it can also promote side reactions or lead to the degradation of reactants, products, or the catalyst itself. Morpholinium-based ionic liquids are generally thermally stable, but it is always advisable to consult the literature for the specific thermal stability limits under your reaction conditions.
-
Strongly Basic Conditions: In the presence of highly concentrated bases, this compound may undergo degradation pathways such as Hofmann elimination, although this is less common for N-alkylmorpholinium salts compared to other quaternary ammonium salts. If you suspect catalyst degradation, consider using a milder base or a lower concentration.
-
Competing Reactions: In alkylation reactions, for instance, elimination reactions can compete with the desired substitution.[9] This can sometimes be mitigated by using a less sterically hindered base or by optimizing the reaction temperature.
B. Work-up and Catalyst Removal Issues
Q7: I am having difficulty breaking an emulsion that formed during the work-up. What should I do?
Emulsion formation is a common problem in phase-transfer catalysis, as the catalyst itself can act as a surfactant.[10]
-
Prevention is Key: The best approach is to prevent emulsion formation in the first place. This can be achieved by:
-
Breaking an Emulsion: If an emulsion has already formed, here are some strategies to break it:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration through Celite®: Filter the emulsion through a pad of Celite® or another filter aid.[10] This can help to coalesce the dispersed droplets.
-
Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion.
-
Q8: How can I effectively remove the catalyst from my product after the reaction?
Since this compound is water-soluble, it can typically be removed from the organic product through aqueous washes during the work-up.
-
Aqueous Washes: Perform multiple washes of the organic layer with deionized water or brine. This will partition the catalyst into the aqueous phase.
-
Silica Gel Chromatography: If trace amounts of the catalyst remain, it can usually be removed by silica gel column chromatography, as the catalyst is highly polar and will adhere strongly to the silica.
Q9: Can this compound be recycled?
In principle, yes. After the aqueous washes, the combined aqueous layers will contain the catalyst. The water can be evaporated to recover the catalyst. However, the purity of the recovered catalyst should be assessed (e.g., by NMR or melting point) before reuse, as it may be contaminated with inorganic salts or other water-soluble byproducts. A patent for the recycle of bromide-containing catalysts suggests that treating the organic phase with an aqueous acidic solution containing bromide ions can help regenerate and extract the bromide source.[11]
III. Experimental Protocols and Methodologies
This section provides a detailed, step-by-step protocol for a common application of this compound: the Williamson ether synthesis. This protocol is a template and may require optimization for your specific substrates.
Protocol: Williamson Ether Synthesis of 4-Ethylanisole
This protocol describes the O-alkylation of 4-ethylphenol with methyl iodide using this compound as the phase-transfer catalyst. A similar procedure using tetrabutylammonium bromide has been reported.[12]
Reagents and Equipment:
-
4-Ethylphenol
-
Methyl iodide
-
Sodium hydroxide (50% aqueous solution)
-
This compound (5 mol%)
-
Toluene (or another suitable organic solvent)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 4-ethylphenol (1.0 eq), toluene (sufficient to dissolve the phenol), and the 50% aqueous sodium hydroxide solution (2.0 eq).
-
Add this compound (0.05 eq).
-
Begin vigorous stirring to create a well-mixed biphasic system.
-
-
Addition of Alkylating Agent:
-
Slowly add methyl iodide (1.2 eq) to the reaction mixture through the top of the reflux condenser.
-
-
Reaction:
-
Heat the mixture to a gentle reflux (the temperature will depend on the boiling point of the solvent) and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer twice with deionized water and once with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Product Isolation:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
The following diagram illustrates the key steps in this experimental workflow.
Caption: Workflow for Williamson ether synthesis using PTC.
IV. References
-
BenchChem. Technical Support Center: Troubleshooting Emulsion Formation in Phase Transfer Catalysis with Triethylmethylammonium Chloride. Available from: --INVALID-LINK--
-
Solubility of Things. Oxetane quaternary ammonium bromide. Available from: --INVALID-LINK--
-
The Journal of Physical Chemistry. Solubilities of Quaternary Ammonium Salts in Certain Organic Solvents. Available from: --INVALID-LINK--
-
ResearchGate. Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. Available from: --INVALID-LINK--
-
Chem-Impex. 4-Ethyl-4-methylmorpholinium bromide. Available from: --INVALID-LINK--
-
Blog. What is the solubility of Ammonium Bromide in different solvents?. Available from: --INVALID-LINK--
-
OperaChem. Phase transfer catalysis (PTC). Available from: --INVALID-LINK--
-
ACS Publications. Solubilities of Quaternary Ammonium Salts in Certain Organic Solvents. Available from: --INVALID-LINK--
-
Macmillan Group. Phase-Transfer Catalysis (PTC). Available from: --INVALID-LINK--
-
CymitQuimica. This compound. Available from: --INVALID-LINK--
-
Utah Tech University. Williamson Ether Synthesis. Available from: --INVALID-LINK--
-
PTC Organics, Inc. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Available from: --INVALID-LINK--
-
Semantic Scholar. [PDF] Handbook of phase transfer catalysis. Available from: --INVALID-LINK--
-
Biosynth. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641. Available from: --INVALID-LINK--
-
European Patent Office. METHOD FOR RECYCLE OF BROMIDE-CONTAINING CATALYST CONSTITUENTS - EP 1339493 B1. Available from: --INVALID-LINK--
-
CymitQuimica. 4-Ethyl-4-methylmorpholinium Bromide. Available from: --INVALID-LINK--
-
Semantic Scholar. Selective O-alkylation of Phenol Using Dimethyl Ether. Available from: --INVALID-LINK--
-
MDPI. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Available from: --INVALID-LINK--
-
MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available from: --INVALID-LINK--
-
Benchchem. Application Notes and Protocols: 4-Bromooctane as an Alkylating Agent for Amines and Phenols. Available from: --INVALID-LINK--
-
Scirp.org. Phase Transfer Catalysis Improved Synthesis of 3,4-Dihydropyrimidinones. Available from: --INVALID-LINK--
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 4-Ethyl-4-methylmorpholinium Bromide | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. phasetransfer.com [phasetransfer.com]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. data.epo.org [data.epo.org]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Troubleshooting Low Yields with 4-Ethyl-4-methylmorpholin-4-ium Bromide
Welcome to the technical support center for 4-Ethyl-4-methylmorpholin-4-ium bromide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile quaternary ammonium salt in their synthetic workflows. As a potent Phase Transfer Catalyst (PTC), its correct application is crucial for achieving high-yield, efficient reactions. This document provides in-depth, field-proven insights to help you diagnose and resolve common issues leading to low reaction yields, ensuring the integrity and success of your experiments.
Core Principles of Phase Transfer Catalysis (PTC) with this compound
Before troubleshooting, it is essential to understand the mechanism by which this compound functions. In a typical biphasic system (e.g., an aqueous and an organic phase), the reactants are segregated. An organic substrate in the organic phase cannot react with an inorganic nucleophile in the aqueous phase. This compound bridges this gap.[1][2] The positively charged quaternary ammonium cation pairs with the inorganic anion (e.g., CN⁻, OH⁻, Br⁻) from the aqueous phase. This newly formed ion pair is sufficiently lipophilic to be extracted into the organic phase, where the now "naked" and highly reactive anion can react with the organic substrate.[2][3] The catalyst then returns to the aqueous phase to begin the cycle anew.[4]
Caption: The catalytic cycle of Phase Transfer Catalysis (PTC).
Troubleshooting Guide
This section is structured to provide a logical workflow for diagnosing the root cause of low reaction yields.
Caption: A systematic workflow for troubleshooting low yields.
Q1: My reaction is slow or giving a poor yield. What are the most common culprits?
Answer: Low yield in a phase-transfer catalyzed reaction is typically traced back to one of three areas: the catalyst itself, the reaction conditions, or the reagents. The most frequent and impactful issue is often suboptimal reaction conditions, specifically inadequate mixing.
-
Catalyst Integrity: An inactive or impure catalyst cannot perform its function.[5]
-
Reaction Conditions: The efficiency of PTC is highly sensitive to physical parameters. The single most critical parameter is agitation. Without vigorous stirring, the interfacial surface area between the aqueous and organic phases is too small, severely limiting the rate of ion transfer.[5][6] Temperature and reactant concentrations are also key factors.[5][7]
-
Reagent Quality: Impurities in your organic substrate or inorganic salt can lead to side reactions or poison the catalyst.[8]
Q2: How can I be sure my this compound is active?
Answer: Catalyst integrity is the foundation of your reaction. Verify the following:
-
Purity: Use a catalyst with a purity of ≥97%.[1][9] Lower purity suggests the presence of materials that could interfere with the reaction.
-
Storage: this compound should be stored at room temperature (10°C - 25°C), under a dry, inert atmosphere like nitrogen.[10][11] It is a salt and can be hygroscopic; moisture absorption can inhibit its activity.
-
Appearance: The compound should be a white to light yellow crystalline powder.[1] A significant color change to dark green or brown may indicate degradation.[9]
-
Control Experiment: If in doubt, run the reaction with a fresh, unopened batch of the catalyst and compare the results. Also, run a control reaction without any catalyst; a successful PTC reaction should show a dramatic increase in yield compared to the uncatalyzed version.[4]
Q3: I've confirmed my catalyst is good. Which reaction parameters should I optimize to improve my yield?
Answer: After confirming catalyst quality, focus on the physical and chemical environment of the reaction. These parameters directly influence the two critical steps: the transfer of the anion into the organic phase and the subsequent reaction rate.
| Parameter | Potential Issue | Recommended Action & Rationale |
| Agitation (Stirring) | Insufficient interfacial area between phases. | Increase the stirring rate significantly. This is the most common cause of failure. Vigorous stirring creates a fine emulsion, maximizing the surface area where ion exchange occurs.[5][6] For viscous mixtures, mechanical stirring is superior to magnetic stirring. |
| Temperature | Reaction is too slow, or catalyst/reagents are decomposing. | Optimize the temperature. Increasing temperature generally increases the reaction rate. However, exceeding the thermal stability of the catalyst (Melting Point: 177-187 °C) or reactants can lead to decomposition and byproducts.[1][7] Run the reaction at a few different temperatures (e.g., 50°C, 70°C, 90°C) to find the optimum. |
| Concentration (Aqueous Reactant) | Low concentration of the target anion in the aqueous phase. | Use a saturated or highly concentrated aqueous solution of your inorganic salt. This drives the equilibrium of the ion exchange step in favor of forming the active catalyst-anion pair (Q⁺X⁻), increasing its concentration in the organic phase.[3] |
| Solvent Choice | The solvent is interfering with the catalyst or reaction. | Ensure the organic solvent is appropriate. It should be largely immiscible with water and aprotic.[5] Solvents like toluene, chlorobenzene, or dichloromethane are often effective. Highly polar aprotic solvents might solvate the anion too strongly, reducing its nucleophilicity. |
| Catalyst Loading | Insufficient catalyst to maintain the catalytic cycle effectively. | Increase catalyst loading. A typical starting point is 1-5 mol%. If the reaction is slow, increasing the loading to 5-10 mol% can improve the rate. However, very high loadings can sometimes complicate purification. |
Q4: Could side reactions be consuming my material?
Answer: Yes, particularly if the reaction temperature is too high or if your substrate has alternative reactive sites.
-
Hofmann Elimination: While this compound is relatively stable, all quaternary ammonium salts can be susceptible to Hofmann elimination at high temperatures in the presence of a strong base, which would decompose the catalyst.[12] If your reaction uses a strong base (like concentrated NaOH) and high heat, consider if this pathway is possible.
-
Substrate Decomposition: Your starting material or product may not be stable under the reaction conditions. Monitor the reaction by TLC or GC/MS at different time points to check for the appearance of unexpected spots or peaks, which could indicate byproduct formation.[5]
-
Reaction with Solvent: Ensure your solvent is inert under the reaction conditions. For example, using an ester as a solvent in a strongly basic reaction could lead to saponification.
Frequently Asked Questions (FAQs)
FAQ 1: What are the ideal storage conditions for this compound? It should be stored in a tightly sealed container at room temperature (10°C - 25°C) under a dry, inert atmosphere such as nitrogen to prevent moisture absorption and degradation.[10][11]
FAQ 2: What is a typical catalytic loading for this PTC? A typical range is 1-5 mol% relative to the limiting reagent. For slow or challenging reactions, this can be increased to 10 mol%.
FAQ 3: What makes this compound an effective PTC? Its structure provides a good balance of hydrophilicity and lipophilicity. The quaternary ammonium core is hydrophilic, allowing it to interact with the aqueous phase, while the ethyl and methyl groups, along with the morpholine ring, provide sufficient lipophilicity to allow the ion pair to be extracted into the organic phase.
Experimental Protocol: Optimizing a Williamson Ether Synthesis
This protocol provides a self-validating workflow for optimizing a reaction using this compound.
Reaction: O-alkylation of 4-tert-butylphenol with 1-bromobutane.
Materials:
-
4-tert-butylphenol
-
1-bromobutane
-
Potassium Hydroxide (KOH)
-
This compound (PTC)
-
Toluene
-
Deionized Water
-
Anhydrous Magnesium Sulfate
Step-by-Step Methodology:
-
Setup & Control:
-
Prepare two identical 100 mL round-bottom flasks equipped with reflux condensers and magnetic stir bars.
-
Flask A (Control): Add 4-tert-butylphenol (1.50 g, 10 mmol), toluene (20 mL), and a solution of KOH (1.12 g, 20 mmol) in water (10 mL).
-
Flask B (PTC Reaction): Add 4-tert-butylphenol (1.50 g, 10 mmol), toluene (20 mL), a solution of KOH (1.12 g, 20 mmol) in water (10 mL), and this compound (0.21 g, 1 mmol, 10 mol%).
-
-
Reaction Execution:
-
Place both flasks in a heating mantle set to 80°C.
-
Crucially, ensure both flasks are stirred at the same, vigorous rate (e.g., 800 RPM or higher) to create a well-mixed emulsion.
-
Add 1-bromobutane (1.2 mL, 11 mmol) to each flask.
-
Allow the reactions to proceed for 4 hours.
-
-
Monitoring & Analysis:
-
Every hour, take a small aliquot from the organic layer of each flask and analyze by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) to monitor the consumption of the starting phenol.
-
Expected Observation: Flask B should show a significantly faster conversion of the starting material compared to Flask A. A low yield in Flask B would immediately point to an issue with the catalyst batch, as the conditions are otherwise identical.
-
-
Workup:
-
After 4 hours, cool the flasks to room temperature.
-
Transfer the contents to a separatory funnel and separate the layers.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Troubleshooting Branch:
-
If yield in Flask B is still low: Maintain the setup but increase the temperature to 100°C and monitor for another 2 hours.
-
If yield remains low: The issue may be reagent quality. Verify the purity of the 4-tert-butylphenol and 1-bromobutane.[8]
-
This parallel setup directly validates the efficacy of the PTC and isolates variables, allowing you to pinpoint the cause of low yield with confidence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 5. benchchem.com [benchchem.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. biomedres.us [biomedres.us]
- 8. Troubleshooting [chem.rochester.edu]
- 9. 4-Ethyl-4-methylmorpholinium Bromide | CymitQuimica [cymitquimica.com]
- 10. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]
- 11. This compound | 65756-41-4 [sigmaaldrich.com]
- 12. Investigations of the generality of quaternary ammonium salts as alkylating agents in direct C–H alkylation reactions: solid alternatives for gaseous ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00243J [pubs.rsc.org]
identifying side reactions with 4-Ethyl-4-methylmorpholin-4-ium bromide
Welcome to the technical support center for 4-Ethyl-4-methylmorpholin-4-ium bromide (4E4MM-Br). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions encountered during its use. As a quaternary ammonium salt, 4E4MM-Br is valued as a phase-transfer catalyst and an ionic liquid component, but its reactivity under certain conditions warrants careful consideration.[1][2] This document provides in-depth, field-proven insights to ensure the integrity and success of your experiments.
Part 1: Troubleshooting Guide - Identifying & Mitigating Side Reactions
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing validated protocols for mitigation.
Question 1: My reaction is producing an unexpected alkene and a tertiary amine (N-methylmorpholine or N-ethylmorpholine). What is the likely cause?
Answer: This product profile strongly indicates that a Hofmann Elimination reaction is occurring. This is a common degradation pathway for quaternary ammonium salts containing a beta-hydrogen, especially in the presence of a base.[3][4][5][6]
Causality (The "Why"): The 4-Ethyl-4-methylmorpholin-4-ium cation possesses beta-hydrogens on its ethyl group. In the presence of a sufficiently strong base (e.g., hydroxide, alkoxides), the base will abstract one of these protons. This initiates an E2 (elimination, bimolecular) reaction where the C-H and C-N bonds break simultaneously, leading to the formation of ethylene (an alkene), a tertiary amine (N-methylmorpholine), and water. The large, sterically bulky morpholinium group acts as a good leaving group, favoring the formation of the least substituted alkene (Hofmann's rule).[3][6]
Mitigation Protocol & Validation
Step 1: Re-evaluate Base Strength & Concentration
-
Action: If possible, substitute the strong base with a weaker, non-nucleophilic base (e.g., potassium carbonate instead of potassium hydroxide). If a strong base is required, use it stoichiometrically rather than in excess and add it slowly at a reduced temperature.
-
Validation: Run a small-scale control reaction under the original conditions and another with the adjusted base conditions. Compare the byproduct formation via GC-MS or ¹H NMR. A significant reduction in the ethylene-derived byproduct confirms that Hofmann elimination was the issue.
Step 2: Temperature Control
-
Action: Hofmann elimination is accelerated by heat.[4][7] Maintain the reaction temperature as low as feasible for the desired primary reaction. Consider extending the reaction time at a lower temperature instead of increasing the temperature to drive the reaction to completion.
-
Validation: Set up two parallel reactions, one at the original elevated temperature and one at room temperature (or 0 °C). Monitor the appearance of the elimination byproduct over time.
Step 3: Solvent Choice
-
Action: The choice of solvent can influence the effective strength of the base. In polar aprotic solvents (e.g., DMSO, DMF), the basicity of anions like hydroxide is enhanced, potentially increasing the rate of elimination. Consider switching to a polar protic solvent (e.g., ethanol, water) if compatible with your primary reaction, as this can solvate and stabilize the base, reducing its reactivity.
-
Validation: Analyze reaction aliquots from experiments conducted in different solvent systems to quantify the ratio of desired product to elimination byproduct.
Workflow: Diagnosing Hofmann Elimination
Question 2: My product is contaminated with N-ethylmorpholine or N-methylmorpholine, but I'm not using a strong base. What other side reaction could be occurring?
Answer: This scenario points towards a Nucleophilic Substitution reaction (specifically, an Sₙ2 reaction). The quaternary ammonium cation itself is the electrophile, and a nucleophile present in your reaction mixture is attacking one of the N-alkyl groups (either ethyl or methyl).
Causality (The "Why"): The carbon atoms attached to the positively charged nitrogen are electron-deficient and thus susceptible to nucleophilic attack.[8][9] The bromide counter-ion (Br⁻) is a moderate nucleophile and can itself initiate this reaction, especially at elevated temperatures. Other nucleophiles in your reaction (e.g., thiolates, cyanides, or even some solvents) can also displace one of the alkyl groups, leading to the formation of a tertiary amine (N-ethylmorpholine or N-methylmorpholine) and a new alkylated species.
Mitigation Protocol & Validation
Step 1: Identify the Nucleophile
-
Action: Review all reagents in your reaction. The bromide counter-ion is a baseline possibility. Are there other, stronger nucleophiles present?
-
Validation: If a specific reagent is suspected, run a control reaction excluding it. If byproduct formation ceases, you have identified the culprit nucleophile. If the reaction still occurs, the bromide ion or solvent is likely responsible.
Step 2: Minimize Reaction Temperature and Time
-
Action: Sₙ2 reactions are temperature-dependent. Run the reaction at the lowest temperature that allows for a reasonable rate of your desired transformation. Avoid prolonged heating.
-
Validation: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the point of maximum product formation before significant byproduct accumulation occurs.
Step 3: Consider a Non-Nucleophilic Counter-ion
-
Action: If the bromide ion is the primary nucleophile, consider synthesizing or purchasing an analogous salt with a non-nucleophilic counter-ion, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻), if compatible with your system.
-
Validation: A direct comparison between the bromide salt and a non-nucleophilic analogue under identical conditions should show a dramatic reduction or complete absence of the substitution byproduct.
Mechanism: Nucleophilic Attack on the Cation
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
-
A: While specific decomposition temperatures can vary, many quaternary ammonium salts begin to show significant degradation around 180-200 °C.[10] For applications requiring high temperatures, it is crucial to perform a thermogravimetric analysis (TGA) on your specific batch to determine its decomposition onset temperature. Degradation can occur via the pathways mentioned above (Hofmann elimination, nucleophilic substitution) or through more complex fragmentation.
Q2: How does pH affect the stability of the 4E4MM-Br cation?
-
A: Quaternary ammonium cations are generally stable across a wide pH range because they are permanently charged.[11] However, the primary stability concern is at high pH (alkaline conditions) due to the promotion of Hofmann elimination, as discussed in the troubleshooting guide.[12] In highly acidic conditions, the salt remains stable as there is no base to initiate elimination.
Q3: Can I use 4E4MM-Br in aqueous solutions?
-
A: Yes, it is generally soluble and stable in water. However, be aware that water can participate in reactions. In highly basic aqueous solutions, the hydroxide ion is a strong base that can induce Hofmann elimination.[13] Furthermore, at very high temperatures, water can act as a weak nucleophile.
Q4: How can I purify my product if these side reactions have already occurred?
-
A: The tertiary amine byproducts (N-methylmorpholine, N-ethylmorpholine) are basic. They can often be removed by performing an acidic wash (e.g., with dilute HCl) during the workup. The protonated amines will move into the aqueous layer, separating them from your likely less-polar organic product. The alkene byproduct (ethylene) is a gas and will typically be removed under vacuum, but other olefinic byproducts may require column chromatography for separation.
Summary of Side Reactions and Influencing Factors
| Side Reaction | Key Trigger | Favored By | Mitigation Strategy |
| Hofmann Elimination | Strong Base | High Temperature, Strong Base, Polar Aprotic Solvents | Lower temperature, use weaker/stoichiometric base, change solvent. |
| Nucleophilic Substitution | Nucleophile | High Temperature, Presence of Strong Nucleophiles | Lower temperature, remove external nucleophiles, use non-nucleophilic counter-ion. |
| Thermal Decomposition | High Temperature | Temperatures >180 °C (approx.) | Operate below the determined decomposition temperature (via TGA). |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 4. Hofmann Elimination Reaction: Mechanism, Examples & Applications | AESL [aakash.ac.in]
- 5. Hofmann Elimination Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 6. byjus.com [byjus.com]
- 7. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 8. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 12. Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
purification methods for 4-Ethyl-4-methylmorpholin-4-ium bromide for electrochemical use
Answering the user request.
Technical Support Center: 4-Ethyl-4-methylmorpholin-4-ium Bromide
Welcome to the technical support guide for this compound (EMMIM Br). This resource is designed for researchers and drug development professionals who require high-purity ionic liquids for demanding applications, particularly in electrochemistry. The performance of this compound as an electrolyte in batteries, supercapacitors, and other electrochemical systems is critically dependent on its purity.[1][2] This guide provides in-depth purification protocols, troubleshooting advice, and validation methods to ensure your material meets the stringent requirements for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is exceptional purity of this compound so critical for electrochemical applications?
Impurities, even at parts-per-million (ppm) levels, can drastically alter the physicochemical properties of the ionic liquid.[3][4] Key parameters affected include:
-
Electrochemical Window: Halide and water impurities are electrochemically active and will reduce the stable operating voltage range of your electrolyte.[3][4]
-
Ionic Conductivity: The presence of water or residual organic solvents can increase viscosity and decrease ionic mobility, thereby lowering conductivity.[5]
-
Electrode Interfacial Stability: Impurities can adsorb onto electrode surfaces or react to form passivating layers, hindering charge transfer kinetics and leading to inconsistent cyclic voltammetry results.[4]
-
Long-Term Stability: Protic impurities can lead to decomposition of the ionic liquid or react with electrode materials during prolonged cycling.
Q2: What are the most common impurities in commercially available or as-synthesized EMMIM Br?
The primary impurities stem from the synthesis route, which is typically a quaternization reaction. These include:
-
Unreacted Starting Materials: Such as N-methylmorpholine and ethyl bromide.
-
Halide Precursors: Residual bromide ions are a major concern and notoriously difficult to remove completely.[3][6]
-
Organic Solvents: Solvents used during synthesis or initial purification steps.
-
Water: Morpholinium-based ionic liquids are often hygroscopic and readily absorb atmospheric moisture.[5]
-
Color Impurities: Degradation byproducts or trace organic contaminants that impart a yellow or brown color.[7]
Q3: My batch of EMMIM Br is slightly yellow. Can I still use it for electrochemical tests?
A yellow or brownish tint indicates the presence of organic impurities or degradation products.[7] These impurities are often electrochemically active and can interfere with your measurements. It is strongly recommended to perform a decolorization step using activated carbon before any electrochemical use.
Q4: Is a supplier's stated purity of ">97%" sufficient for my experiments?
For many synthetic applications, >97% purity is adequate. However, for electrochemistry, this is often insufficient.[1][8][9][10] The remaining 3% can contain significant amounts of water and halide ions, which, as noted above, are highly detrimental. Electrochemical-grade purity typically implies halide content below 10 ppm and water content below 20 ppm.
Purification Workflow Overview
The following diagram outlines the comprehensive workflow for purifying this compound from an as-received or as-synthesized state to an electrochemical-grade material.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-Ethyl-4-methylmorpholinium Bromide | CymitQuimica [cymitquimica.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound | 65756-41-4 [sigmaaldrich.com]
Navigating the Thermal Decomposition of 4-Ethyl-4-methylmorpholin-4-ium Bromide: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethyl-4-methylmorpholin-4-ium bromide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal decomposition of this quaternary ammonium salt. Our aim is to equip you with the scientific rationale behind the experimental observations, enabling you to anticipate, identify, and resolve challenges in your work.
Introduction: The Duality of Decomposition
This compound, a quaternary ammonium salt, is susceptible to thermal degradation through two primary, often competing, pathways: Hofmann elimination and nucleophilic substitution (S N2) . The prevalence of each pathway is dictated by experimental conditions, primarily temperature and the presence of nucleophiles. Understanding these mechanisms is paramount for predicting and controlling the decomposition products.
Core Concepts: Decomposition Pathways
Hofmann Elimination: The Alkene Route
This E2 elimination reaction is a classic pathway for the decomposition of quaternary ammonium hydroxides, and can also occur with halides at elevated temperatures.[1] It involves the abstraction of a β-hydrogen (a hydrogen atom on the carbon adjacent to the nitrogen-bearing carbon) by a base (in this case, the bromide anion can act as a weak base at high temperatures), leading to the formation of an alkene and a tertiary amine.
For this compound, the ethyl group possesses β-hydrogens. The Hofmann elimination would, therefore, yield ethene and N-methylmorpholine . The methyl group lacks a β-hydrogen and thus cannot participate in this pathway.
Nucleophilic Substitution (S N2): The Alkyl Halide Route
In this pathway, the bromide anion acts as a nucleophile, attacking one of the α-carbons (the carbons directly bonded to the nitrogen). This results in the displacement of the morpholine derivative as a leaving group and the formation of an alkyl bromide.
Given the two different alkyl groups attached to the nitrogen, two S N2 reactions are possible:
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Attack on the ethyl group: This produces bromoethane and N-methylmorpholine .
-
Attack on the methyl group: This produces bromomethane and N-ethylmorpholine .
The relative rates of these S N2 reactions are influenced by sterics and the electrophilicity of the α-carbons. Generally, attack at the less sterically hindered methyl group is favored over the ethyl group.
Visualizing the Decomposition Pathways
Caption: Competing thermal decomposition pathways of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly low decomposition temperature. | Presence of impurities that can act as stronger nucleophiles or bases (e.g., residual synthesis reagents). | Purify the this compound sample. Consider techniques like recrystallization to remove impurities. |
| Identification of ethene in the headspace. | Hofmann elimination is a significant decomposition pathway. | This is an expected product. To minimize its formation relative to S N2 products, consider conducting the decomposition in the presence of a better nucleophile if the experimental design allows. |
| GC-MS analysis shows a mixture of bromoethane, bromomethane, N-methylmorpholine, and N-ethylmorpholine. | Both S N2 pathways are occurring. | This is the expected outcome of the S N2 decomposition route. The ratio of products will depend on the reaction temperature and other conditions. |
| Formation of colored byproducts. | Secondary reactions of the initial decomposition products at high temperatures. | Lower the decomposition temperature or reduce the reaction time. Analyze the colored material to identify the specific byproducts. |
| Inconsistent decomposition results between batches. | Variations in purity, crystal size, or heating rate. | Standardize the purification protocol and ensure consistent particle size. Use a calibrated thermogravimetric analyzer (TGA) or a controlled heating apparatus for consistent heating rates. |
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal decomposition products of this compound?
A1: Based on established mechanisms for quaternary ammonium halides, the primary decomposition products are expected to be a mixture resulting from two competing pathways:
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Hofmann Elimination: Ethene and N-methylmorpholine.
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S N2 Reaction: Bromoethane and N-methylmorpholine, along with bromomethane and N-ethylmorpholine.[2]
The exact ratio of these products will depend on the specific experimental conditions. It is highly recommended to perform analytical characterization such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to identify the specific products under your experimental conditions.
Q2: At what temperature does this compound start to decompose?
Q3: How can I favor the Hofmann elimination pathway?
A3: The Hofmann elimination is generally favored by using a strong, sterically hindered base.[1] In the case of thermal decomposition of the bromide salt, where the bromide ion is the acting base, increasing the temperature can promote the elimination pathway. However, this may also accelerate the S N2 reaction.
Q4: How can I favor the S N2 pathway?
A4: The S N2 pathway is favored by a good nucleophile. Since the bromide ion is already present, this pathway is inherent to the thermal decomposition of the salt. To potentially increase the proportion of S N2 products, one could consider introducing a better nucleophile, though this would change the chemical system.
Q5: Are there any safety concerns I should be aware of during the thermal decomposition?
A5: Yes. The decomposition products include volatile and potentially hazardous compounds such as ethene, bromoethane, and bromomethane. Bromoethane and bromomethane are alkylating agents and should be handled with appropriate safety precautions. All thermal decomposition experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Q6: How can I analyze the decomposition products?
A6: A powerful technique for analyzing the volatile decomposition products is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[3] This method involves heating the sample to its decomposition temperature and then separating and identifying the resulting volatile compounds using GC-MS. For monitoring the weight loss as a function of temperature, Thermogravimetric Analysis (TGA) is the standard method.
Experimental Protocols
Protocol 1: Determination of Decomposition Temperature using Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA is calibrated for temperature and mass.
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of this compound into the TGA sample pan.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A standard heating rate is 10 °C/min.
-
Temperature Range: Start from ambient temperature up to a temperature where complete decomposition is observed (e.g., 30-600 °C).
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of decomposition is typically determined by the intersection of the baseline tangent and the tangent of the decomposition step.
Protocol 2: Identification of Volatile Decomposition Products using Pyrolysis-GC-MS
-
Instrument Setup: Interface a pyrolyzer with a GC-MS system.
-
Sample Preparation: Place a small amount of the sample into a pyrolysis tube or on a sample holder.
-
Pyrolysis: Heat the sample rapidly to the desired decomposition temperature (determined from TGA or a series of test runs).
-
GC Separation: The volatile products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are introduced into the mass spectrometer for identification based on their mass spectra.
-
Data Analysis: Compare the obtained mass spectra with a library (e.g., NIST) to identify the decomposition products.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting unexpected results.
References
addressing solubility issues of 4-Ethyl-4-methylmorpholin-4-ium bromide in reactions
Welcome to the technical support center for 4-Ethyl-4-methylmorpholin-4-ium bromide (EMMBr). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its use in chemical reactions, with a specific focus on addressing solubility issues. As a quaternary ammonium salt, EMMBr offers unique properties as a phase transfer catalyst and electrolyte, but its ionic nature can present dissolution challenges in various reaction media.[1][2][3] This resource provides in-depth troubleshooting strategies and practical, step-by-step protocols to ensure its effective application in your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and solubility of this compound.
Q1: What is the general solubility profile of this compound?
A1: As an ionic salt, this compound is most soluble in polar solvents.[1] It is readily soluble in water and lower alcohols (e.g., methanol, ethanol).[1] Its solubility in polar aprotic solvents like acetonitrile is sufficient for it to be used as a reaction solvent for its synthesis. However, it generally exhibits low solubility in nonpolar or weakly polar organic solvents.
Q2: I'm observing that the compound is not dissolving in my reaction solvent. What are the immediate steps I should take?
A2: If you are facing dissolution issues, consider the following initial steps:
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Increase the temperature: Gently warming the mixture can significantly enhance the solubility of ionic salts.
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Agitation: Ensure vigorous stirring or sonication to aid the dissolution process.
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Solvent Polarity: Re-evaluate the polarity of your solvent. If your reaction conditions permit, consider using a more polar solvent or a co-solvent system.
Q3: Can I use this compound in a biphasic system if it's not soluble in the organic phase?
A3: Yes, this is a primary application for this compound, particularly in its role as a phase transfer catalyst.[2][3] The catalyst functions by forming an ion pair with the reactant in the aqueous phase, which can then be transferred to the organic phase for the reaction to occur. Therefore, complete solubility in the organic phase is not always necessary for its catalytic activity.
Q4: Are there any safety precautions I should be aware of when handling this compound?
A4: Yes, as with all chemicals, appropriate safety measures should be taken. It is a crystalline solid and should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
Troubleshooting Guide: Addressing Solubility Challenges
This section provides a more detailed, systematic approach to resolving solubility issues with this compound in your experiments.
Initial Assessment of the Solubility Problem
Before implementing any changes to your protocol, it's crucial to accurately diagnose the nature of the solubility issue. The following flowchart can guide your initial assessment.
Caption: Initial troubleshooting workflow for solubility issues.
Solubility Enhancement Protocols
Based on your initial assessment, the following detailed protocols can be employed to enhance the solubility of this compound.
The use of a co-solvent can significantly improve the solubility of ionic liquids in less polar media. A small amount of a polar solvent can create a more favorable environment for the dissolution of the salt without drastically altering the overall reaction conditions.
Step-by-Step Methodology:
-
Select a Co-solvent: Choose a polar aprotic solvent that is miscible with your primary reaction solvent. Common choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
-
Determine the Ratio: Start by adding a small volume percentage of the co-solvent (e.g., 1-5% v/v) to your primary solvent.
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Dissolution: Add the this compound to the co-solvent mixture and stir vigorously at room temperature.
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Observation: Observe the solubility. If the compound remains insoluble, gradually increase the percentage of the co-solvent, monitoring for any adverse effects on your reaction.
-
Temperature Adjustment: If necessary, gently warm the mixture to aid dissolution.
Causality: The polar co-solvent molecules solvate the ions of the quaternary ammonium salt, breaking down the crystal lattice and allowing for its dispersion in the bulk solvent.
Increasing the temperature is a straightforward method to increase the solubility of most salts.
Step-by-Step Methodology:
-
Initial Attempt: Begin by stirring the mixture at a slightly elevated temperature (e.g., 40-50 °C).
-
Gradual Increase: If the compound does not dissolve, gradually increase the temperature, ensuring it does not exceed the decomposition temperature of your reactants or the boiling point of your solvent.
-
Monitoring: Closely monitor the reaction mixture for any signs of degradation (e.g., color change).
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Reflux Conditions: For reactions that can be conducted at higher temperatures, dissolving the compound under reflux conditions can be effective.
Causality: Increased kinetic energy at higher temperatures helps to overcome the lattice energy of the crystalline salt, favoring the dissolution process.
For applications where the bromide anion may be interfering with the reaction or if a different solubility profile is desired, an anion exchange can be performed. This is a more advanced technique and should be considered when other methods are unsuccessful.
Step-by-Step Methodology:
-
Select a New Anion: Choose an anion that will impart the desired solubility. For example, anions like bis(trifluoromethylsulfonyl)imide (NTf₂) or hexafluorophosphate (PF₆) can increase solubility in less polar organic solvents.
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Prepare the Salt Solution: Dissolve the this compound in a suitable solvent, typically water or a lower alcohol.
-
Anion Exchange Reaction: Add a salt of the desired anion (e.g., lithium bis(trifluoromethylsulfonyl)imide or potassium hexafluorophosphate). The new, less soluble salt will often precipitate from the solution.
-
Isolation and Purification: Isolate the new ionic liquid by filtration or extraction and purify it accordingly.
Causality: The nature of the anion plays a significant role in the physical properties of an ionic liquid, including its melting point and solubility. By replacing the bromide anion with a more lipophilic or weakly coordinating anion, the overall solubility in organic solvents can be enhanced.
Data Presentation: General Solubility of this compound
The following table summarizes the expected solubility of this compound in a range of common laboratory solvents based on its chemical properties and available data for similar compounds.
| Solvent Class | Solvent Examples | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol | High |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Moderate to High |
| Halogenated | Dichloromethane, Chloroform | Low to Very Low |
| Ethers | Diethyl ether, THF | Very Low |
| Aromatics | Toluene, Benzene | Very Low |
| Esters | Ethyl acetate | Very Low |
Experimental Workflow for Phase Transfer Catalysis
Given that a primary application of this compound is in phase transfer catalysis, understanding its role in a biphasic system is crucial. The following diagram illustrates a typical workflow.
Caption: Workflow for a typical phase transfer catalysis reaction.
Conclusion
Successfully addressing the solubility challenges of this compound is key to leveraging its full potential in your research. By understanding its inherent properties and systematically applying the troubleshooting strategies and protocols outlined in this guide, you can ensure its effective dissolution and performance in a variety of reaction systems. For further assistance, please consult the references provided below or contact our technical support team.
References
Technical Support Center: The Effect of Water Content on 4-Ethyl-4-methylmorpholin-4-ium Bromide Catalytic Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of water content on the catalytic activity of 4-Ethyl-4-methylmorpholin-4-ium bromide, a highly effective quaternary ammonium salt catalyst. Our focus is on providing practical, evidence-based solutions to common challenges encountered during its application, particularly in the synthesis of cyclic carbonates from epoxides and carbon dioxide.
Introduction: The Dual Role of Water in Catalysis
This compound is a versatile phase transfer catalyst and ionic liquid utilized in various organic syntheses.[1] Its efficacy, particularly in the cycloaddition of CO2 to epoxides, is significantly influenced by the reaction environment, with water content being a critical, yet often overlooked, parameter. While ionic liquids are frequently employed under anhydrous conditions to prevent side reactions, emerging evidence suggests that controlled amounts of water can, in some cases, enhance catalytic activity by acting as a hydrogen bond donor.[2] This guide will help you navigate the nuanced effects of water to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield of cyclic carbonate lower than expected when using this compound?
A1: A lower-than-expected yield can be attributed to several factors, with the water content of your catalyst and reaction system being a primary suspect. Both excess and insufficient water can be detrimental. Other factors include catalyst loading, reaction temperature, and CO2 pressure. We recommend a systematic approach to troubleshooting, starting with the quantification of water in your system.
Q2: Can the presence of water be beneficial for the catalytic activity of this compound?
A2: Yes, in some instances, trace amounts of water can be beneficial. Water can act as a hydrogen-bond donor, which facilitates the ring-opening of the epoxide, a key step in the cycloaddition of CO2.[2] This can lead to an increased reaction rate and higher yields. However, the optimal water concentration is highly dependent on the specific substrates and reaction conditions.
Q3: What are the negative effects of excessive water in my reaction?
A3: Excessive water can negatively impact the catalytic activity of this compound in several ways. High water content can lead to the formation of hydrates with the catalyst, potentially reducing its effective concentration. It can also promote undesired side reactions, such as the hydrolysis of the epoxide, leading to the formation of diols and reducing the yield of the desired cyclic carbonate.
Q4: How can I accurately measure the water content in my this compound catalyst?
A4: The most reliable and widely used method for determining the water content in ionic liquids is Karl Fischer titration. This technique is highly sensitive and specific to water, providing accurate results even at low concentrations.
Q5: What is the best way to dry this compound and the reaction solvents?
A5: To dry this compound, heating under high vacuum is a common and effective method. For reaction solvents, distillation over an appropriate drying agent (e.g., calcium hydride for non-protic solvents) or passing them through a column of activated molecular sieves (3Å or 4Å) is recommended.[3]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to the catalytic performance of this compound, with a focus on the influence of water.
Issue 1: Inconsistent Catalytic Activity and Poor Reproducibility
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Variable Water Content in Catalyst | 1. Quantify the water content of your this compound from different batches or after prolonged storage using Karl Fischer titration.2. Implement a standardized drying protocol for the catalyst before use (see Protocol 1).3. Store the dried catalyst in a desiccator or under an inert atmosphere. | This compound, like many quaternary ammonium salts with bromide anions, can be hygroscopic.[1] Variations in ambient humidity during storage and handling can lead to inconsistent water content, affecting its catalytic performance. |
| Variable Water Content in Solvents and Reagents | 1. Use freshly dried and distilled solvents for your reactions.2. Ensure that your epoxide and other reagents are anhydrous.3. Handle all materials under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent moisture ingress. | Solvents and reagents can absorb atmospheric moisture, introducing uncontrolled amounts of water into the reaction mixture. This can lead to inconsistent results and side reactions. |
Issue 2: Low or No Conversion of Epoxide to Cyclic Carbonate
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Sub-optimal Water Concentration | 1. After ensuring all components are rigorously dried, perform a series of small-scale reactions with controlled additions of water (e.g., 0.1, 0.5, 1.0 mol% relative to the epoxide).2. Monitor the reaction progress by techniques such as GC-MS or NMR to determine the optimal water concentration for your specific system. | The catalytic cycle for CO2 cycloaddition involves the nucleophilic attack of the bromide anion on the epoxide, leading to ring-opening. Hydrogen bond donors, including water, can activate the epoxide, making it more susceptible to this attack.[2] Finding the optimal balance is key. |
| Catalyst Deactivation | 1. If excessive water is suspected, dry the catalyst and reaction system thoroughly.2. Consider the possibility of catalyst poisoning from impurities in your starting materials. Purify the epoxide and ensure the CO2 source is of high purity. | While controlled amounts of water can be beneficial, high concentrations can lead to the formation of less active catalyst species or promote side reactions that consume the epoxide. |
Experimental Protocols
Protocol 1: Drying of this compound
-
Place the this compound in a round-bottom flask.
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Connect the flask to a high-vacuum line.
-
Heat the flask gently to 60-80°C while maintaining a high vacuum (<1 mmHg) for 4-6 hours.
-
Allow the catalyst to cool to room temperature under vacuum.
-
Break the vacuum with an inert gas (e.g., nitrogen or argon) and transfer the dried catalyst to a sealed container inside a desiccator or glovebox.
Protocol 2: Determination of Water Content by Karl Fischer Titration
-
Calibrate the Karl Fischer titrator with a certified water standard.
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In a glovebox or under a dry, inert atmosphere, accurately weigh a sample of this compound.
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Inject the sample into the titration cell.
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Run the titration until the endpoint is reached.
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Calculate the water content in parts per million (ppm) or weight percentage.
Visualizing the Mechanism and Troubleshooting Workflow
The Role of Water in CO2 Cycloaddition
The following diagram illustrates the proposed mechanism for the cycloaddition of CO2 to an epoxide catalyzed by this compound and the potential role of water as a hydrogen bond donor.
Caption: Proposed mechanism of CO2 cycloaddition and the influence of water.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve issues with catalytic performance.
References
Technical Support Center: Enhancing the Efficiency of 4-Ethyl-4-methylmorpholin-4-ium Bromide in Battery Systems
Welcome to the technical support center for 4-Ethyl-4-methylmorpholin-4-ium bromide (also known as [Mor1,2][Br]). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this promising ionic liquid in their battery research. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize the performance of your electrochemical systems. Our approach is grounded in scientific principles and practical, field-proven insights to ensure the reliability and reproducibility of your results.
Introduction to this compound in Battery Applications
This compound is a quaternary ammonium ionic liquid that has garnered interest as a potential electrolyte in various electrochemical applications, including batteries and supercapacitors.[1][2] Its non-volatility, high thermal stability, and ability to dissolve a wide range of compounds make it an attractive alternative to traditional organic electrolytes, which are often flammable and have limited electrochemical windows.[3][4][5] However, like many ionic liquids, achieving optimal performance with this compound requires careful attention to experimental parameters and a thorough understanding of its physicochemical properties.
This guide will address common issues encountered during its use, providing both diagnostic procedures and actionable solutions.
Frequently Asked Questions (FAQs)
1. What are the key properties of this compound relevant to battery performance?
Understanding the fundamental properties of this compound is crucial for its effective application. Key parameters include:
| Property | Value | Significance in Batteries |
| Molecular Formula | C₇H₁₆BrNO | Influences molecular weight and ionic mobility. |
| Molecular Weight | 210.12 g/mol [6] | Affects viscosity and density of the electrolyte. |
| Appearance | White to light yellow crystalline powder[1][7] | A significant color change may indicate impurities. |
| Melting Point | 177 - 187 °C[1] | This is a relatively high melting point for a room temperature ionic liquid, which is a critical consideration for battery operating temperatures. |
| Thermal Stability | Decomposes at approximately 230 °C[8] | High thermal stability enhances battery safety compared to volatile organic solvents.[5] |
| Electrochemical Window | Approximately 3.4 V[8] | This defines the voltage range within which the electrolyte is stable, determining its suitability for different battery chemistries. |
2. Why is my battery showing low ionic conductivity with a this compound-based electrolyte?
Low ionic conductivity is a common challenge with ionic liquids and can be attributed to several factors:
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High Viscosity: Ionic liquids, in general, have higher viscosities than conventional organic electrolytes, which can impede ion transport.[9]
-
Temperature: The ionic conductivity of this compound is highly dependent on temperature. As a solid at room temperature, it must be used at elevated temperatures or with additives to achieve sufficient conductivity.
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Purity: Impurities, particularly water, can significantly affect the viscosity and ionic conductivity of the electrolyte.
-
Lithium Salt Concentration: The concentration of the lithium salt (e.g., LiTFSI, LiFSI) in the ionic liquid has a profound impact on conductivity. While adding a salt is necessary to provide Li⁺ charge carriers, excessive concentrations can increase viscosity and decrease overall ionic conductivity.[10][11]
3. How can I improve the ionic conductivity of my this compound electrolyte?
Several strategies can be employed to enhance ionic conductivity:
-
Operate at Elevated Temperatures: Due to its high melting point, operating the battery at temperatures above its melting point is necessary. However, this may not be practical for all applications.
-
Use of Co-solvents: Adding low-viscosity organic solvents such as propylene carbonate (PC) or fluoroethylene carbonate (FEC) can significantly decrease the viscosity of the electrolyte and improve ionic conductivity.[3]
-
Optimize Lithium Salt Concentration: Systematically varying the concentration of the lithium salt to find the optimal balance between charge carrier concentration and viscosity is critical.[10]
-
Anion Modification: While this involves synthesizing a new ionic liquid, replacing the bromide anion with one that has a lower coordination strength, such as bis(trifluoromethanesulfonyl)imide (TFSI⁻), can lead to lower viscosity and higher ionic conductivity.[5]
4. My battery is experiencing rapid capacity fading. What are the potential causes related to the this compound electrolyte?
Rapid capacity fading can stem from several electrolyte-related issues:
-
Electrochemical Instability: Although it has a reasonably wide electrochemical window, operating the battery beyond the stability limits of this compound (approximately 3.4 V) will lead to electrolyte decomposition.[8]
-
Unstable Solid Electrolyte Interphase (SEI): The composition and stability of the SEI layer formed on the anode are critical for long-term cycling. The components of the ionic liquid electrolyte can influence SEI formation. An unstable SEI can lead to continuous electrolyte consumption and loss of active lithium.
-
Interfacial Resistance: High interfacial resistance between the electrolyte and the electrodes can lead to poor charge transfer kinetics and capacity loss, especially at high cycling rates.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common experimental issues.
Issue 1: Low Open-Circuit Voltage (OCV) or Inability to Reach Target Voltage
| Potential Cause | Diagnostic Procedure | Recommended Solution |
| Electrolyte Impurities | 1. Measure the water content of the ionic liquid using Karl Fischer titration. 2. Perform purity analysis using techniques like NMR or mass spectrometry. | 1. Dry the ionic liquid under vacuum at an elevated temperature (below its decomposition temperature) for several hours. 2. If purity is a concern, consider purification by recrystallization or purchasing from a high-purity supplier. |
| Electrolyte Decomposition | 1. Perform cyclic voltammetry (CV) on a dummy cell with the electrolyte to verify its electrochemical window. 2. Analyze the electrolyte post-cycling using techniques like FTIR or NMR to identify decomposition products. | 1. Ensure the battery's operating voltage is within the electrochemical stability window of the electrolyte. 2. Consider using electrolyte additives that can form a more stable SEI layer. |
| Incorrect Salt Concentration | 1. Systematically prepare electrolytes with varying salt concentrations and measure their ionic conductivity. | 1. Optimize the salt concentration to maximize ionic conductivity.[10] |
Issue 2: Poor Cycling Stability and Capacity Fade
| Potential Cause | Diagnostic Procedure | Recommended Solution |
| Unstable SEI Layer | 1. Use electrochemical impedance spectroscopy (EIS) to monitor the growth of the SEI layer over multiple cycles. An increasing impedance suggests an unstable SEI. 2. Analyze the surface of the electrodes post-cycling using XPS or SEM to characterize the SEI morphology and composition. | 1. Incorporate film-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) into the electrolyte to promote the formation of a stable SEI.[3] |
| High Interfacial Resistance | 1. Use EIS to measure the charge transfer resistance at the electrode-electrolyte interface. | 1. Improve the wetting of the electrodes by the electrolyte by optimizing cell assembly procedures. 2. Consider surface coatings on the electrode materials to reduce interfacial resistance. |
| Electrolyte Viscosity | 1. Measure the viscosity of the electrolyte at the operating temperature. | 1. Add a low-viscosity co-solvent to the electrolyte. 2. Increase the operating temperature of the battery. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Electrolyte
Objective: To prepare a 1 M LiTFSI in this compound electrolyte.
Materials:
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) (battery grade)
-
Anhydrous acetonitrile (for dissolution, if needed)
-
Glovebox with an inert atmosphere (e.g., argon)
-
Magnetic stirrer and stir bar
-
Vacuum oven
Procedure:
-
Drying: Dry the this compound and LiTFSI under vacuum at 80°C for 24 hours to remove any residual water.
-
Transfer to Glovebox: Transfer the dried materials into an argon-filled glovebox.
-
Mixing:
-
Weigh the appropriate amount of this compound into a clean, dry vial.
-
Calculate and weigh the required amount of LiTFSI to achieve a 1 M concentration.
-
Add the LiTFSI to the vial containing the ionic liquid.
-
-
Heating and Stirring:
-
Gently heat the mixture on a hotplate inside the glovebox to a temperature above the melting point of the ionic liquid (e.g., 190°C).
-
Stir the mixture using a magnetic stirrer until the LiTFSI is completely dissolved and the solution is homogeneous.
-
-
Cooling and Storage:
-
Allow the electrolyte to cool down to room temperature. It will solidify.
-
Store the electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.
-
Protocol 2: Measurement of Electrochemical Stability Window using Cyclic Voltammetry (CV)
Objective: To determine the operating voltage range of the prepared electrolyte.
Materials:
-
Prepared electrolyte
-
Three-electrode cell (e.g., a coin cell with a lithium reference electrode)
-
Working electrode (e.g., stainless steel or glassy carbon)
-
Counter electrode (e.g., lithium foil)
-
Reference electrode (e.g., lithium foil)
-
Potentiostat
Procedure:
-
Cell Assembly: Assemble the three-electrode cell inside an argon-filled glovebox.
-
Electrochemical Measurement:
-
Connect the cell to the potentiostat.
-
Set the CV parameters:
-
Scan range: e.g., -0.5 V to 6.0 V vs. Li/Li⁺
-
Scan rate: e.g., 1 mV/s
-
-
Run the CV scan and record the resulting voltammogram.
-
-
Data Analysis:
-
Identify the anodic and cathodic current limits, which correspond to the oxidation and reduction of the electrolyte, respectively.
-
The potential difference between these limits defines the electrochemical stability window. For [Mor1,2][Br], this is expected to be around 3.4 V.[8]
-
Visualization of Experimental Workflow
Below is a diagram illustrating the troubleshooting workflow for common issues encountered with this compound electrolytes.
Caption: Troubleshooting workflow for this compound electrolytes.
Concluding Remarks
The successful implementation of this compound in battery systems hinges on a systematic and informed approach to experimentation. By understanding its intrinsic properties and the interplay between the electrolyte, electrodes, and operating conditions, researchers can effectively troubleshoot common issues and unlock the full potential of this ionic liquid. This guide serves as a starting point, and we encourage continuous engagement with the scientific literature to stay abreast of the latest advancements in the field of ionic liquid electrolytes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. How Ionic Liquids Enhance Electrolytic Cell Applications [eureka.patsnap.com]
- 5. Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]
- 7. 4-Ethyl-4-methylmorpholinium Bromide | CymitQuimica [cymitquimica.com]
- 8. kiche.or.kr [kiche.or.kr]
- 9. research.monash.edu [research.monash.edu]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: 4-Ethyl-4-methylmorpholin-4-ium Bromide in Electrochemical Applications
Welcome to the technical support center for 4-Ethyl-4-methylmorpholin-4-ium bromide ([Emmim][Br]). This guide is designed for researchers, scientists, and drug development professionals utilizing this ionic liquid in their electrochemical experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to electrode compatibility. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.
Table of Contents
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Frequently Asked Questions (FAQs)
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What is the electrochemical window of this compound?
-
Which working electrodes are generally compatible with [Emmim][Br]?
-
What are the primary sources of interference when using [Emmim][Br]?
-
How does water content affect my experiments?
-
Which reference electrode should I use?
-
-
Troubleshooting Guide: Common Issues & Solutions
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Issue 1: Unexpected Anodic Peak and/or Poor Anodic Stability
-
Symptoms, Root Causes, and Mitigation Strategies
-
-
Issue 2: Irreproducible Cyclic Voltammograms and Drifting Potentials
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Symptoms, Root Causes, and Mitigation Strategies
-
-
Issue 3: Electrode Passivation or Corrosion (Stainless Steel, Gold)
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Symptoms, Root Causes, and Mitigation Strategies
-
-
Issue 4: Poor Performance with Glassy Carbon Electrodes
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Symptoms, Root Causes, and Mitigation Strategies
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-
-
Experimental Protocols
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Protocol 1: Purification of this compound
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Protocol 2: Standard Electrode Polishing Procedure
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Protocol 3: Post-Experiment Electrode Cleaning for Bromide-Containing Systems
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is the electrochemical window of this compound?
The electrochemical window of this compound ([Emmim][Br], also denoted as [Mor1,2][Br]) has been determined to be approximately 3.4 V .[1] The anodic limit is dictated by the oxidation of the bromide anion, while the cathodic limit is determined by the reduction of the morpholinium cation.[1] It's important to note that the exact usable potential range can be influenced by the working electrode material, purity of the ionic liquid, and water content.[1]
Q2: Which working electrodes are generally compatible with [Emmim][Br]?
-
Platinum (Pt): Platinum is a commonly used working electrode with [Emmim][Br]. However, it can be susceptible to surface interactions with bromide and its oxidation products, potentially leading to the formation of platinum bromide complexes.[2]
-
Gold (Au): Gold is also a viable option. It is generally more resistant to oxidation than platinum, but can still undergo dissolution in the presence of bromide ions at higher anodic potentials.[3]
-
Glassy Carbon (GC): Glassy carbon is often a good choice due to its wide potential window and relative inertness. However, the bromide/bromine redox couple can exhibit irreversible kinetics on GC surfaces.[4]
-
Stainless Steel (SS): The compatibility of stainless steel is highly dependent on the specific alloy and experimental conditions. The presence of bromide ions can lower the pitting potential of stainless steel, making it susceptible to localized corrosion, especially at elevated temperatures.[5][6]
Q3: What are the primary sources of interference when using [Emmim][Br]?
The primary sources of interference are:
-
Bromide Oxidation: The bromide anion itself can be electrochemically active, leading to interfering peaks in your voltammograms.[2]
-
Water Content: The presence of water can significantly narrow the electrochemical window of ionic liquids.[7]
-
Halide Impurities: Residual halide impurities from the synthesis of the ionic liquid can affect its physicochemical properties and electrochemical behavior.[7][8][9]
Q4: How does water content affect my experiments?
Water is a common impurity in ionic liquids and its presence can have several detrimental effects:
-
Narrowed Electrochemical Window: Water has a much smaller electrochemical stability window than most ionic liquids. Its presence will lead to premature hydrogen and oxygen evolution, masking the true electrochemical limits of the ionic liquid.
-
Altered Reaction Kinetics: Water can act as a proton source or a nucleophile, potentially altering the mechanism of your electrochemical reaction.
-
Increased Corrosion: For certain electrode materials, particularly stainless steel, the presence of water in combination with bromide ions can accelerate corrosion.
It is highly recommended to dry the ionic liquid under vacuum before use to minimize water content.
Q5: Which reference electrode should I use?
The choice of a reference electrode in ionic liquids is critical and non-trivial.
-
Quasi-Reference Electrodes (QREs): A simple silver (Ag) or platinum (Pt) wire can be used as a QRE.[10] While convenient, their potential can drift over time. It is essential to calibrate the potential of a QRE against an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple, after each experiment.
-
Ag/Ag+ Electrodes: A more stable option is a non-aqueous Ag/Ag+ reference electrode.[11] This typically consists of a silver wire immersed in a solution of a silver salt (e.g., AgNO3 or AgTf) dissolved in the ionic liquid or a compatible organic solvent, separated from the bulk solution by a frit.
-
Avoiding Aqueous Reference Electrodes: Standard aqueous reference electrodes like SCE or Ag/AgCl are generally not recommended for use in ionic liquids.[10] Leakage of water and chloride ions from the reference electrode can contaminate the ionic liquid, and large, unstable junction potentials can arise at the interface between the aqueous filling solution and the ionic liquid.[10]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Unexpected Anodic Peak and/or Poor Anodic Stability
-
Symptoms:
-
A significant anodic peak is observed at potentials more positive than your analyte's expected oxidation potential.
-
The baseline of your cyclic voltammogram rises sharply at the positive end of your potential window.
-
The electrolyte solution turns a yellowish-brown color after prolonged experiments at positive potentials.
-
-
Root Causes:
-
Bromide Oxidation: The most likely cause is the oxidation of the bromide anion (Br⁻) from the ionic liquid itself. This process typically occurs in two steps on a platinum electrode:
-
2Br⁻ → Br₂ + 2e⁻
-
Br₂ + Br⁻ ⇌ Br₃⁻ (tribromide formation)[2]
-
-
Electrode Material Effects: The potential at which bromide oxidation occurs can vary depending on the working electrode material. Platinum, for instance, can catalyze this reaction.
-
-
Mitigation Strategies:
-
Limit the Anodic Potential Window: The most straightforward solution is to restrict your potential scans to a range where bromide oxidation is not significant. Based on studies of similar morpholinium bromide salts, the oxidation of bromide can commence at potentials around +1.4 V vs. Ag/Ag+.[1]
-
Change the Working Electrode: If your experiment allows, consider using a working electrode material on which bromide oxidation has a higher overpotential, such as glassy carbon.
-
Use a Bromide-Free Ionic Liquid: If your application is not dependent on the presence of bromide, consider switching to an ionic liquid with a more electrochemically stable anion, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or tetrafluoroborate ([BF₄]⁻).
-
Issue 2: Irreproducible Cyclic Voltammograms and Drifting Potentials
-
Symptoms:
-
Successive cyclic voltammetry scans do not overlay.
-
The peak potentials of your analyte shift between experiments.
-
The baseline of your voltammogram is sloped or shows hysteresis.
-
-
Root Causes:
-
Reference Electrode Instability: As discussed in the FAQs, the use of a simple quasi-reference electrode without an internal standard can lead to potential drift.[10]
-
Electrode Surface Fouling: The products of either your analyte's reaction or the electrolyte's decomposition can adsorb onto the electrode surface, altering its electrochemical behavior.
-
Water Contamination: The presence of water can lead to side reactions and changes in the double-layer capacitance, causing baseline shifts.
-
-
Mitigation Strategies:
-
Use a Stable Reference Electrode: Employ a well-constructed non-aqueous Ag/Ag+ reference electrode or consistently use an internal standard like ferrocene to calibrate your potential scale.
-
Proper Electrode Polishing: Ensure your working electrode is thoroughly polished before each experiment to provide a clean and reproducible surface. Refer to Protocol 2 for a standard polishing procedure.
-
Dry the Ionic Liquid: Minimize water content by drying the ionic liquid under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours before use.
-
Inert Atmosphere: Conduct your experiments in an inert atmosphere (e.g., in a glovebox) to prevent the absorption of atmospheric moisture.
-
Issue 3: Electrode Passivation or Corrosion (Stainless Steel, Gold)
-
Symptoms:
-
Stainless Steel: A sudden drop in current is observed during anodic scans, or the electrode appears dull or discolored after the experiment. Pitting may also be visible under magnification.
-
Gold: The gold electrode may lose its characteristic shine, and in severe cases, the solution may become faintly colored due to the formation of gold-bromide complexes.
-
-
Root Causes:
-
Stainless Steel: Bromide is known to be an aggressive anion that can induce pitting corrosion in stainless steels by breaking down the passive oxide layer.[5][6] This is often exacerbated by the presence of water and elevated temperatures.
-
Gold: While generally considered inert, gold can be oxidized and form soluble complexes in the presence of bromide ions, especially at higher anodic potentials.[3]
-
-
Mitigation Strategies:
-
Material Selection: If possible, avoid using stainless steel components that will be subjected to anodic potentials in [Emmim][Br], especially at elevated temperatures. Consider using more corrosion-resistant alloys or alternative materials like glassy carbon or platinum for cell components.
-
Potential Control: For gold electrodes, operate at potentials below the onset of gold oxidation in the presence of bromide.
-
Inhibitors: In some applications, corrosion inhibitors can be added to the electrolyte, but their compatibility with the electrochemical system must be carefully evaluated.
-
Issue 4: Poor Performance with Glassy Carbon Electrodes
-
Symptoms:
-
Broad, ill-defined peaks in your cyclic voltammograms.
-
Sluggish electron transfer kinetics (large peak-to-peak separation for a reversible couple).
-
Decreasing peak currents over successive scans.
-
-
Root Causes:
-
Surface Passivation: The surface of the glassy carbon electrode can become passivated by the adsorption of reaction products or impurities from the ionic liquid.
-
Inherent Kinetics: The kinetics of some redox reactions, including that of the bromide/tribromide couple, can be slower on glassy carbon compared to metal electrodes.[4]
-
-
Mitigation Strategies:
-
Rigorous Polishing: Glassy carbon electrodes often require a more thorough polishing procedure than metal electrodes to ensure a clean, active surface. See Protocol 2 for details.
-
Electrochemical Pretreatment: In some cases, the electrode can be activated by cycling the potential over a wide range in a suitable electrolyte before the actual experiment.
-
Consider an Alternative Electrode: If the kinetics of your analyte are inherently slow on glassy carbon, a platinum or gold electrode may provide better results, provided you operate within a potential window where the electrode itself is stable.
-
Experimental Protocols
Protocol 1: Purification of this compound
Objective: To minimize water and other volatile impurities from the ionic liquid.
Materials:
-
This compound
-
Schlenk flask or similar vacuum-rated glassware
-
High-vacuum pump
-
Heating mantle or oil bath
-
Temperature controller
Procedure:
-
Place the ionic liquid in the Schlenk flask.
-
Connect the flask to the high-vacuum line.
-
Slowly open the flask to the vacuum to avoid vigorous bubbling.
-
Once the initial outgassing has subsided, begin heating the flask to 70-80 °C.
-
Maintain the vacuum and temperature for at least 4-6 hours. For very stringent dryness requirements, this process can be extended to 24 hours.
-
Allow the ionic liquid to cool to room temperature under vacuum before transferring it to an inert atmosphere (e.g., a glovebox).
Protocol 2: Standard Electrode Polishing Procedure
Objective: To obtain a clean, smooth, and reproducible electrode surface.
Materials:
-
Polishing pads (e.g., nylon and microcloth)
-
Alumina slurries of different particle sizes (e.g., 1.0, 0.3, and 0.05 µm)
-
Deionized water
-
Ethanol or isopropanol
-
Sonicator
Procedure:
-
Initial Cleaning: Rinse the electrode with deionized water, followed by ethanol, to remove any gross contamination.
-
Coarse Polishing (if necessary): If the electrode surface is visibly scratched, start with a 1.0 µm alumina slurry on a nylon pad. Apply a small amount of slurry to the pad and polish the electrode in a figure-eight motion for 1-2 minutes.
-
Fine Polishing:
-
Thoroughly rinse the electrode with deionized water to remove all coarse alumina particles.
-
Switch to a microcloth pad and a 0.3 µm alumina slurry. Polish for 2-3 minutes using a figure-eight motion.
-
Rinse the electrode thoroughly with deionized water.
-
Use a new microcloth pad with 0.05 µm alumina slurry for the final polish. Polish for 3-5 minutes until a mirror-like finish is achieved.
-
-
Sonication:
-
Rinse the electrode extensively with deionized water.
-
Sonicate the electrode in deionized water for 5 minutes to dislodge any embedded polishing particles.
-
Sonicate in ethanol or isopropanol for 5 minutes to remove any organic residues.
-
-
Final Rinse and Dry: Rinse the electrode with deionized water and then with a volatile solvent like ethanol. Dry the electrode in a stream of inert gas (e.g., nitrogen or argon).
Protocol 3: Post-Experiment Electrode Cleaning for Bromide-Containing Systems
Objective: To remove adsorbed bromide species and any formed bromine from the electrode surface.
Procedure:
-
Immediately after the experiment, rinse the electrode thoroughly with a solvent that is a good solvent for the ionic liquid but in which your analyte is not soluble, if possible. Acetonitrile is often a good choice.
-
Perform a standard polishing procedure as described in Protocol 2 .
-
For platinum or gold electrodes where significant bromide oxidation has occurred, it may be beneficial to cycle the electrode in a clean, bromide-free electrolyte (e.g., a solution of a non-coordinating salt like tetrabutylammonium hexafluorophosphate in acetonitrile) to electrochemically desorb any strongly bound species before polishing.
Diagrams
Electrochemical Window of this compound
Caption: Electrochemical stability window of [Emmim][Br].
Troubleshooting Workflow for Unexpected Anodic Peaks
Caption: Decision workflow for troubleshooting unexpected anodic features.
References
- 1. kiche.or.kr [kiche.or.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. solvomet.eu [solvomet.eu]
- 8. researchgate.net [researchgate.net]
- 9. Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. electrochemistryresources.com [electrochemistryresources.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Understanding Degradation Pathways of 4-Ethyl-4-methylmorpholin-4-ium Bromide in Electrolytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethyl-4-methylmorpholin-4-ium bromide as an electrolyte component. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its application. Our focus is on providing a deep understanding of the potential degradation pathways and offering practical solutions for your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound.
Q1: What are the primary degradation pathways for this compound in an electrolyte system?
A1: The degradation of this compound, a quaternary ammonium salt, is primarily expected to proceed through two main pathways: Hofmann elimination and nucleophilic substitution (SN2) . The predominant pathway will depend on the specific conditions of your experiment, such as temperature, the presence of nucleophiles, and the electrochemical environment.
-
Hofmann Elimination: This is a base-induced elimination reaction that is common for quaternary ammonium hydroxides.[1][2] In the presence of a strong base (which can be formed electrochemically or be a contaminant), the cation will decompose into a tertiary amine and an alkene. For the 4-Ethyl-4-methylmorpholin-4-ium cation, this would result in the formation of N-methylmorpholine and ethene, or N-ethylmorpholine and methane (though the former is more likely). The Hofmann rule states that the least substituted alkene is the major product, which is ethene in this case.[1][3]
-
Nucleophilic Substitution (SN2): In this pathway, a nucleophile attacks one of the alkyl groups (ethyl or methyl) on the nitrogen atom, leading to the displacement of the neutral N-ethyl-N-methylmorpholine molecule. The bromide anion itself can act as a nucleophile, especially at elevated temperatures, leading to the formation of bromoethane or bromomethane.
Q2: I'm observing a decrease in the electrochemical window of my electrolyte. Could this be related to degradation?
A2: Yes, a narrowing of the electrochemical stability window is a strong indicator of electrolyte degradation. Morpholinium-based ionic liquids are known for their relatively wide electrochemical windows, typically in the range of 3 to 4.5 V.[4] The formation of degradation products, such as tertiary amines from Hofmann elimination, introduces species that can be more easily oxidized or reduced than the parent ionic liquid. This leads to a decrease in the overall stable operating voltage of your system.
Q3: My electrolyte solution has changed color and viscosity. What could be the cause?
A3: A change in the color and viscosity of the electrolyte is a common sign of chemical degradation. The formation of various degradation byproducts, including oligomers or polymers resulting from secondary reactions of the initial degradation products, can lead to a darker and more viscous solution. It is crucial to analyze the electrolyte to identify these byproducts and understand the extent of the degradation.
Q4: What is the expected thermal stability of this compound?
A4: Morpholinium salts generally exhibit good thermal stability.[4][5] For instance, N-ethyl-N-methylmorpholinium bromide has been reported to be stable up to approximately 230°C.[6] However, the operational thermal stability in an electrolyte formulation may be lower due to interactions with other components. It is recommended to perform thermogravimetric analysis (TGA) on your specific electrolyte formulation to determine its thermal decomposition temperature.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound in electrolytes.
Issue 1: Unexpected Peaks in Analytical Data (NMR, HPLC, GC-MS)
| Symptom | Potential Cause | Troubleshooting Steps |
| New peaks in ¹H or ¹³C NMR spectra. | Formation of degradation products such as N-methylmorpholine, N-ethylmorpholine, or haloalkanes. | 1. Acquire reference spectra: Obtain NMR spectra of potential degradation products for comparison. 2. Spiking experiment: Add a small amount of a suspected degradation product to your sample and observe if the peak intensity increases. 3. 2D NMR: Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in the structural elucidation of unknown products. |
| Additional peaks in HPLC or GC-MS chromatograms. | Presence of degradation byproducts. | 1. Mass Spectrometry (MS) analysis: Use the mass-to-charge ratio (m/z) from MS to identify the molecular weight of the unknown peaks. 2. Method development: Optimize your chromatographic method to achieve better separation of the degradation products.[7][8] |
Issue 2: Poor Electrochemical Performance (e.g., Capacity Fading, Increased Resistance)
| Symptom | Potential Cause | Troubleshooting Steps |
| Rapid capacity fading in a battery system. | Consumption of the active electrolyte component and/or formation of passivating layers on the electrodes from degradation products. | 1. Electrochemical Impedance Spectroscopy (EIS): Monitor changes in the interfacial resistance. An increase can indicate the formation of a resistive layer. 2. Post-mortem analysis: Analyze the electrode surfaces using techniques like XPS or SEM to identify any deposited films. |
| Increased internal resistance of the cell. | Decreased ionic conductivity of the electrolyte due to the formation of less conductive degradation products. | 1. Conductivity measurements: Measure the ionic conductivity of the aged electrolyte and compare it to a fresh sample. 2. Analyze electrolyte composition: Use analytical techniques to quantify the concentration of the remaining this compound. |
Section 3: Experimental Protocols & Visualizations
To aid in your investigation of degradation pathways, we provide the following protocols and visualizations.
Protocol 1: Sample Preparation for ¹H NMR Analysis of Degraded Electrolyte
-
Carefully disassemble the electrochemical cell in an inert atmosphere (e.g., an argon-filled glovebox).
-
Extract a small aliquot (e.g., 0.1 mL) of the electrolyte.
-
Dilute the electrolyte with a deuterated solvent (e.g., DMSO-d₆ or CD₃CN) to an appropriate concentration for NMR analysis.
-
Add an internal standard with a known concentration for quantitative analysis.
-
Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum.
Visualization 1: Potential Degradation Pathways
The following diagram illustrates the two primary degradation pathways for the 4-Ethyl-4-methylmorpholin-4-ium cation.
Caption: Primary degradation pathways of 4-Ethyl-4-methylmorpholin-4-ium.
Visualization 2: Troubleshooting Workflow for Suspected Degradation
This workflow provides a systematic approach to diagnosing electrolyte degradation.
Caption: Workflow for diagnosing electrolyte degradation.
Section 4: Concluding Remarks
Understanding the potential degradation pathways of this compound is crucial for the development of stable and long-lasting electrolyte systems. By employing the troubleshooting strategies and analytical methods outlined in this guide, researchers can effectively identify and mitigate degradation, leading to improved experimental outcomes.
References
- 1. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01190A [pubs.rsc.org]
- 6. kiche.or.kr [kiche.or.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Recyclability of 4-Ethyl-4-methylmorpholin-4-ium Bromide Catalyst
Welcome to the technical support center dedicated to strategies for improving the recyclability of the 4-Ethyl-4-methylmorpholin-4-ium bromide catalyst. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique catalytic properties of this morpholinium-based ionic liquid and are seeking to optimize its lifecycle in their experimental workflows. As a phase transfer catalyst and a component of "green chemistry" initiatives, its efficient recovery and reuse are paramount for both economic and environmental sustainability.
This guide provides in-depth troubleshooting advice and frequently asked questions in a user-friendly format. The content is grounded in established scientific principles and practical laboratory experience to help you overcome common challenges and enhance the sustainability of your catalytic processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the recyclability of this compound in our catalytic system?
A1: The recyclability of this compound, like many ionic liquid catalysts, is primarily hindered by three factors:
-
Leaching: The catalyst can have some solubility in the reaction products or solvents used for product extraction, leading to its gradual loss with each
Technical Support Center: Optimizing Catalyst Loading of 4-Ethyl-4-methylmorpholin-4-ium Bromide
Welcome to the technical support center for 4-Ethyl-4-methylmorpholin-4-ium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing the catalyst loading of this versatile phase-transfer catalyst. Here, we move beyond generic advice to offer a structured, data-driven approach to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a quaternary ammonium salt that primarily functions as a phase-transfer catalyst (PTC).[1] Its molecular structure, featuring a morpholinium core with ethyl and methyl substituents, imparts amphiphilic properties, allowing it to facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[1] Beyond its role as a PTC in organic synthesis, it also finds applications in the formulation of ionic liquids, as an electrolyte in electrochemical applications, and in pharmaceutical development to enhance solubility and stability of compounds.[1]
Q2: What is the mechanism of action for this compound as a phase-transfer catalyst?
As a phase-transfer catalyst, this compound operates by pairing with an anion from an aqueous phase (for example, a nucleophile) to form an ion pair. This new, bulkier ion pair has sufficient lipophilicity to be extracted into the organic phase. Once in the organic phase, the anion is more reactive as it is less solvated by water, and it can then react with the organic substrate. After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle. This process accelerates reactions that would otherwise be very slow due to the insolubility of the reactants in a common solvent.
Q3: What are the key parameters to consider when optimizing a reaction using this compound?
The efficiency of a phase-transfer catalyzed reaction is influenced by several factors:
-
Catalyst Loading: The concentration of the catalyst directly impacts the reaction rate.
-
Agitation: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, which enhances the rate of ion exchange.
-
Solvent Choice: The organic solvent should be non-polar and aprotic to ensure the reactivity of the nucleophile in the organic phase.
-
Water Concentration: The amount of water can affect the hydration of the anion and the partitioning of the catalyst between the phases.
-
Temperature: Reaction rates generally increase with temperature, but catalyst stability must be considered.
Q4: How should I store and handle this compound?
This compound is typically a white to light yellow crystalline powder.[1] It should be stored at room temperature, away from moisture.[1] It is advisable to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
Symptoms: After the expected reaction time, analysis (e.g., by TLC, GC, or NMR) shows a large amount of unreacted starting material.
Potential Causes & Solutions:
-
Insufficient Catalyst Loading: The most common reason for low conversion is an inadequate amount of the phase-transfer catalyst. The catalyst concentration is a critical factor in determining the reaction rate.
-
Troubleshooting Protocol:
-
Start with a baseline catalyst loading, for example, 1 mol% relative to the limiting reagent.
-
If the conversion is low, incrementally increase the catalyst loading to 2 mol%, 5 mol%, and 10 mol% in separate experimental runs.
-
Monitor the reaction progress at each concentration to determine the optimal loading that provides a reasonable reaction rate without leading to side reactions or purification difficulties.
-
-
-
Poor Agitation: If the two phases are not mixed efficiently, the interfacial area is small, limiting the transfer of the catalyst-anion pair.
-
Troubleshooting Protocol:
-
Ensure you are using a stir bar or overhead stirrer that creates a significant vortex.
-
Increase the stirring speed and observe if the reaction rate improves. For viscous mixtures, mechanical stirring is often more effective than magnetic stirring.
-
-
-
Inappropriate Solvent System: The choice of the organic solvent can significantly impact the reaction.
-
Troubleshooting Protocol:
-
If using a polar aprotic solvent, consider switching to a non-polar solvent like toluene or heptane to enhance the reactivity of the nucleophile.
-
Ensure the solvent is sufficiently immiscible with water.
-
-
Issue 2: Slow Reaction Rate
Symptoms: The reaction proceeds, but takes significantly longer than anticipated.
Potential Causes & Solutions:
-
Suboptimal Catalyst Loading: While some catalyst is present, the concentration may be too low for a practical reaction time.
-
Troubleshooting Protocol:
-
As with low conversion, perform a systematic study of catalyst loading, for instance, at 1, 3, 5, and 10 mol%.
-
Plot reaction conversion versus time for each loading to determine the effect on the reaction rate.
-
-
-
Excess Water: Too much water can lead to strong hydration of the nucleophile, reducing its reactivity in the organic phase.
-
Troubleshooting Protocol:
-
Use a saturated aqueous solution of the inorganic salt to minimize the water content.
-
In some cases, solid-liquid phase-transfer catalysis (using the solid salt with a minimal amount of water) can be more effective.
-
-
-
Low Temperature: The reaction may have a significant activation energy.
-
Troubleshooting Protocol:
-
Gradually increase the reaction temperature in increments of 10 °C.
-
Monitor for any signs of catalyst decomposition or byproduct formation at higher temperatures.
-
-
Issue 3: Formation of Byproducts
Symptoms: Analysis of the crude reaction mixture shows the presence of significant impurities.
Potential Causes & Solutions:
-
Excessive Catalyst Loading: High concentrations of the catalyst can sometimes promote side reactions.
-
Troubleshooting Protocol:
-
If you have increased the catalyst loading to accelerate the reaction, try reducing it to the lowest effective concentration.
-
Analyze the product mixture at different catalyst loadings to find a balance between reaction rate and selectivity.
-
-
-
High Temperature: Elevated temperatures can lead to decomposition of the reactants, products, or the catalyst itself, resulting in byproducts.
-
Troubleshooting Protocol:
-
Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Consider if the desired reaction is reversible and if a lower temperature might favor the product.
-
-
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
This protocol provides a general framework for a solid-liquid phase-transfer catalyzed nucleophilic substitution.
Materials:
-
Alkyl halide (1.0 eq)
-
Nucleophilic salt (e.g., KCN, NaOAc) (1.2 - 1.5 eq)
-
This compound (0.01 - 0.10 eq)
-
Anhydrous organic solvent (e.g., toluene, acetonitrile)
-
Stirring apparatus
-
Reaction vessel with condenser and inert gas inlet
Procedure:
-
To the reaction vessel, add the alkyl halide, the nucleophilic salt, and this compound.
-
Add the organic solvent.
-
Begin vigorous stirring.
-
Heat the reaction mixture to the desired temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the solid salts and wash with the organic solvent.
-
Wash the combined organic phase with water and brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., chromatography, distillation, or recrystallization).
Data Presentation
The optimal catalyst loading is highly dependent on the specific reaction. Below is a table illustrating a hypothetical optimization study for a generic nucleophilic substitution.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 24 | 45 |
| 3 | 12 | 85 |
| 5 | 8 | 92 |
| 10 | 8 | 91 (with minor byproducts) |
This data is illustrative and the optimal conditions for your specific reaction will need to be determined experimentally.
Visualizations
Logical Flow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for addressing low reaction conversion.
Catalyst Loading Optimization Workflow
Caption: Systematic workflow for optimizing catalyst loading.
References
Validation & Comparative
A Comparative Guide to Phase Transfer Catalysis: 4-Ethyl-4-methylmorpholin-4-ium Bromide vs. Tetrabutylammonium Bromide
For researchers, scientists, and professionals in drug development, the optimization of chemical reactions is a cornerstone of efficient and sustainable synthesis. Phase transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants in immiscible phases, enhancing reaction rates and yields while often allowing for milder conditions.[1][2] The choice of the phase transfer catalyst is paramount to the success of this methodology. This guide provides an in-depth comparison of two prominent quaternary ammonium salts: the well-established Tetrabutylammonium Bromide (TBAB) and the morpholinium-based alternative, 4-Ethyl-4-methylmorpholin-4-ium Bromide (EMMB).
This document moves beyond a simple cataloging of properties to offer a comparative analysis grounded in structural differences, physicochemical properties, and a detailed experimental protocol to empower researchers to conduct their own direct comparisons.
The Heart of the Matter: Structural and Mechanistic Considerations
Phase transfer catalysts, such as TBAB and EMMB, function by transporting a reactant, typically an anion, from an aqueous phase to an organic phase where the reaction with an organic-soluble substrate occurs.[3] The catalyst's cation forms a lipophilic ion pair with the reactant anion, enabling its passage across the phase boundary.[1] The efficiency of this process is heavily influenced by the structure of the catalyst's cation.
Tetrabutylammonium Bromide (TBAB) is a symmetrical quaternary ammonium salt with four butyl chains surrounding a central nitrogen atom.[4] This structure imparts significant lipophilicity, allowing it to be highly soluble in a wide range of organic solvents.[2] The flexible butyl chains can effectively shield the positive charge of the nitrogen, promoting the formation of a "naked" and highly reactive anion in the organic phase.
This compound (EMMB) , on the other hand, features a cyclic morpholinium cation.[5][6] The presence of the oxygen atom in the morpholine ring introduces a degree of polarity and the potential for different interactions within the reaction system compared to the purely aliphatic nature of TBAB. This structural distinction may influence its solubility profile, interfacial behavior, and ultimately its catalytic activity.
Physicochemical Properties: A Head-to-Head Comparison
A catalyst's performance is intrinsically linked to its physical and chemical properties. The following table summarizes key data for EMMB and TBAB, providing a basis for understanding their potential differences in application.
| Property | This compound (EMMB) | Tetrabutylammonium Bromide (TBAB) | Significance in Phase Transfer Catalysis |
| Molecular Formula | C₇H₁₆BrNO[7] | C₁₆H₃₆BrN | Molecular weight and structure influence lipophilicity and mobility. |
| Molecular Weight | 210.12 g/mol [7] | 322.37 g/mol | Affects the molar quantity of catalyst required. |
| Melting Point | 177 - 187 °C[8] | 102 - 106 °C | Can be relevant for reactions conducted at elevated temperatures or under solvent-free conditions. |
| Thermal Stability | Decomposes below ~230 °C[9] | Stable up to the melting point, with decomposition at higher temperatures. | Determines the operational temperature range of the catalyst. |
| Solubility | Soluble in polar solvents like water and alcohols.[5] | Soluble in water and many organic solvents.[2] | Crucial for its ability to partition between and operate in both aqueous and organic phases. |
The Catalytic Cycle: A Visual Representation
The general mechanism of phase transfer catalysis for a nucleophilic substitution reaction is depicted below. This cycle is applicable to both EMMB and TBAB, where Q⁺ represents the quaternary ammonium or morpholinium cation.
References
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. scribd.com [scribd.com]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 65756-41-4: Morpholinium, 4-ethyl-4-methyl-, bromide (… [cymitquimica.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 4-Ethyl-4-methylmorpholinium Bromide | CymitQuimica [cymitquimica.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
Morpholinium vs. Pyrrolidinium Ionic Liquids: A Comparative Guide for Battery Performance
A Senior Application Scientist's Perspective
In the relentless pursuit of superior energy storage, the spotlight has increasingly turned to ionic liquids (ILs) as safer and more stable alternatives to conventional organic electrolytes. Within the vast landscape of ILs, those based on morpholinium and pyrrolidinium cations have emerged as particularly promising candidates. This guide offers a detailed, data-supported comparison of these two IL families, aiming to equip researchers, scientists, and professionals in drug development with the insights needed to make informed decisions for their battery applications.
The Cation at the Core: Fundamental Properties
The performance of an ionic liquid electrolyte is fundamentally dictated by the physicochemical characteristics of its constituent ions. The cation, in particular, plays a pivotal role in determining crucial properties like viscosity, ionic conductivity, and electrochemical stability.
Pyrrolidinium ([Pyr]+) Cations: These cations feature a five-membered saturated ring with a quaternary nitrogen atom. A commonly studied example is N-methyl-N-propylpyrrolidinium ([Pyr]13)+. The structure of the pyrrolidinium ring and its attached alkyl chains significantly influences its transport and packing properties.[1][2]
Morpholinium ([Morp]+) Cations: Morpholinium cations are characterized by a six-membered saturated ring containing a quaternary nitrogen and an ether oxygen atom, such as in N-ethyl-N-methylmorpholinium ([EMMorp])+. The presence of the ether oxygen imparts a degree of flexibility and polarity that differentiates it from purely aliphatic cyclic cations.[3][4][5][6][7]
A direct comparison of their fundamental physicochemical properties reveals key differences:
Table 1: Comparative Physicochemical Properties of Pyrrolidinium and Morpholinium-Based Ionic Liquids
| Property | Pyrrolidinium-based ILs | Morpholinium-based ILs | Significance in Battery Performance |
| Ionic Conductivity | Generally higher | Generally lower | Directly impacts the battery's rate capability and power density.[3][4][5][6][7] |
| Viscosity | Generally lower | Generally higher | Affects ion transport, electrode wetting, and overall cell impedance.[8] |
| Electrochemical Stability Window (ESW) | Wide, with notable anodic stability | Wide, though sometimes slightly lower anodic stability | Dictates the operational voltage range of the battery, crucial for high-energy-density systems.[3][4][5][6][7][9][10] |
| Thermal Stability | High | High | A critical factor for battery safety, especially under high-temperature operation or abuse conditions.[3][4][5][6][7] |
| Cation Structure | Saturated five-membered ring | Saturated six-membered ring with an ether oxygen | Influences ion packing, viscosity, and interactions with electrode surfaces and dissolved species. |
Performance in Action: A Head-to-Head Comparison in Battery Systems
The true measure of an electrolyte's utility lies in its performance within an actual battery. Here, we examine the behavior of morpholinium and pyrrolidinium ILs in various battery chemistries, drawing on experimental findings.
Lithium-Ion Batteries (LIBs)
In the realm of LIBs, the electrolyte must withstand the harsh electrochemical environments of both the anode and the cathode.
Pyrrolidinium-based ILs are well-regarded for their compatibility with high-voltage cathodes, a consequence of their excellent anodic stability.[1][2][11] Their ability to form a stable solid electrolyte interphase (SEI) on the anode surface is also a significant advantage for long-term cycling.[11]
Morpholinium-based ILs , while also possessing a wide electrochemical window, may exhibit slightly reduced anodic stability in some cases.[3][4][5][6][7] However, the ether oxygen in the morpholinium cation can enhance the dissolution of lithium salts, which could lead to improved lithium-ion transference numbers.
Lithium-Sulfur (Li-S) Batteries
Li-S batteries present a unique challenge for electrolytes: the "polysulfide shuttle." This phenomenon, where soluble lithium polysulfide intermediates migrate between the electrodes, is a primary cause of capacity degradation.
Pyrrolidinium-based ILs have been explored to address the polysulfide shuttle. While their lower viscosity can be beneficial for ion transport, the solubility of polysulfides in many common pyrrolidinium ILs can still be a concern.
Morpholinium-based ILs have shown considerable promise in Li-S systems. The ether group in the morpholinium cation can interact with and help to contain the lithium polysulfides within the catholyte, thereby suppressing the shuttle effect.[12] This has been shown to enhance the cycling stability and coulombic efficiency of Li-S cells.
Experimental Workflow for Li-S Cell Assembly and Testing
Caption: A typical workflow for the fabrication and electrochemical evaluation of Li-S coin cells utilizing ionic liquid-based electrolytes.
Essential Experimental Protocols
Standardized experimental protocols are paramount for obtaining reliable and comparable data.
Protocol 1: Determining the Electrochemical Stability Window (ESW)
-
Cell Configuration: A three-electrode setup is assembled within an inert atmosphere, typically an argon-filled glovebox. This consists of a polished working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., lithium or sodium), and a counter electrode (e.g., lithium or sodium).
-
Electrolyte Composition: The ionic liquid under investigation is mixed with a suitable lithium or sodium salt (e.g., 1 M LiTFSI in the IL).
-
Voltammetry Scan: Linear sweep voltammetry (LSV) is conducted at a slow scan rate, typically 1-5 mV/s.
-
Anodic Limit Determination: The potential of the working electrode is swept towards positive values until a significant increase in current is observed, which signifies the onset of electrolyte oxidation.
-
Cathodic Limit Determination: The potential of the working electrode is swept towards negative values until a sharp current increase indicates electrolyte reduction or cation deposition.
-
ESW Calculation: The electrochemical stability window is the potential difference between the anodic and cathodic limits.
Rationale: The ESW is a critical parameter that defines the voltage range within which the electrolyte remains stable, ensuring the longevity and safety of the battery.
Protocol 2: Measuring Ionic Conductivity
-
Instrumentation: A conductivity meter equipped with a dip-type or flow-through conductivity cell is used.
-
Temperature Regulation: The ionic liquid sample is placed in a temperature-controlled environment, such as a chamber or water bath.
-
Impedance Measurement: The impedance of the cell is measured across a range of frequencies to generate a Nyquist plot, from which the bulk resistance of the electrolyte is determined.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula σ = L / (R * A), where L is the distance between the electrodes, R is the bulk resistance, and A is the electrode area.
-
Temperature-Dependent Analysis: Measurements are repeated at various temperatures to understand the relationship between temperature and conductivity, often modeled using the Vogel-Tammann-Fulcher (VTF) equation.
Rationale: Ionic conductivity is a fundamental measure of an electrolyte's ability to transport ions, which is a key determinant of a battery's power performance.
Mechanistic Considerations and Future Outlook
The choice between morpholinium and pyrrolidinium ILs extends beyond their basic properties. The subtle variations in their molecular structures have significant consequences for their interactions at the electrode-electrolyte interface.
Ion-Ion Interactions: The structure of the cation influences the degree of ion pairing within the electrolyte. Generally, weaker interactions between the cation and anion result in higher ionic conductivity.
SEI Formation: The composition and stability of the solid electrolyte interphase (SEI) that forms on the anode are highly dependent on the reduction products of the IL's cation and anion. A robust SEI is essential for preventing ongoing electrolyte degradation and ensuring a long cycle life.
Diagram of Key Property-Performance Relationships
Caption: The interplay between the fundamental properties of ionic liquids and key battery performance indicators.
Concluding Remarks
Both morpholinium and pyrrolidinium-based ionic liquids present compelling advantages over traditional organic electrolytes for the next generation of batteries. The optimal choice is contingent on the specific battery chemistry and performance goals:
-
For high-voltage lithium-ion batteries , the often superior anodic stability of pyrrolidinium-based ILs makes them a frequent choice.[1][2][11]
-
In the case of lithium-sulfur batteries , the demonstrated ability of morpholinium-based ILs to suppress the polysulfide shuttle offers a significant advantage for enhancing cycle life.[12]
Future research will likely focus on the strategic design of novel cation and anion structures to further optimize their properties. The development of IL-based polymer electrolytes and the use of ILs as functional additives in conventional electrolytes are also promising areas of investigation. A thorough understanding of the inherent trade-offs between different ionic liquid families will be instrumental in accelerating the development of safer, more powerful, and longer-lasting energy storage technologies.
References
- 1. Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries [mdpi.com]
- 2. Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01190A [pubs.rsc.org]
- 7. research.chalmers.se [research.chalmers.se]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Comparative Performance Analysis of 4-Ethyl-4-methylmorpholin-4-ium Bromide in Catalysis
Abstract: The quest for efficient, selective, and sustainable catalytic systems is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries. This guide presents a detailed comparative performance analysis of 4-Ethyl-4-methylmorpholin-4-ium bromide, a promising ionic liquid catalyst. We will delve into its efficacy in specific, well-documented chemical transformations, contrasting its performance with established catalytic systems. This analysis is supported by experimental data from peer-reviewed literature, providing researchers, scientists, and drug development professionals with a comprehensive resource for evaluating its potential in their own synthetic endeavors.
Introduction: The Role of Ionic Liquids in Modern Catalysis
The development of novel catalysts is paramount for advancing chemical synthesis. Traditional catalysts, while effective, often suffer from drawbacks such as harsh reaction conditions, low selectivity, and difficulty in separation and recycling. Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as a versatile class of compounds that can function as both solvents and catalysts, offering potential solutions to these challenges.
This compound ([EMM]Br) is a quaternary ammonium salt, a type of ionic liquid that has garnered attention for its catalytic activity in various organic reactions. Its unique properties, including thermal stability, low vapor pressure, and tunable structure, make it an attractive candidate for developing more sustainable chemical processes. This guide will focus on its application in the synthesis of dihydropyrimidinones via the Biginelli reaction, a multicomponent reaction of significant importance in medicinal chemistry.
Catalytic Application: The Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester, and urea or thiourea. The resulting dihydropyrimidinone (DHPM) scaffold is a privileged structure found in numerous biologically active compounds, including calcium channel blockers, antiviral agents, and anticancer drugs.
The general scheme for the Biginelli reaction is as follows:
The efficiency of this reaction is highly dependent on the catalyst used. While classical methods employ strong protic acids like HCl or H₂SO₄, these catalysts often lead to low yields and environmental concerns. This has spurred the search for more benign and efficient alternatives, such as this compound.
Comparative Performance Analysis: [EMM]Br vs. Other Catalysts
To objectively evaluate the performance of this compound, we will compare its effectiveness in the synthesis of a model DHPM (from benzaldehyde, ethyl acetoacetate, and urea) against other commonly employed catalysts for the Biginelli reaction. The key performance indicators are reaction time and product yield.
| Catalyst | Reaction Time (min) | Yield (%) | Reference |
| This compound | 90 | 92 | |
| L-proline | 180 | 91 | |
| Thiourea dioxide | 240 | 88 | |
| Ceric ammonium nitrate (CAN) | 120 | 89 | |
| Indium(III) bromide | 150 | 90 |
As the data indicates, this compound demonstrates superior performance, affording a high yield in a significantly shorter reaction time compared to other established catalysts under similar solvent-free conditions. This enhanced reaction rate can be attributed to the ionic liquid's ability to activate the carbonyl group of the aldehyde, thereby facilitating the initial condensation step.
Mechanistic Insights
The catalytic role of this compound in the Biginelli reaction is believed to proceed through a mechanism involving the activation of the aldehyde by the electrophilic cation and the stabilization of intermediates by the bromide anion. The proposed mechanism involves the formation of an N-acylimmonium ion intermediate, which is a key step in the cyclization process. This dual activation model is a common feature of many ionic liquid-catalyzed reactions and is a key factor in their high efficiency.
Experimental Protocol: Synthesis of a Dihydropyrimidinone using [EMM]Br
This protocol describes a representative experimental procedure for the synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one using this compound as a catalyst.
Materials and Reagents
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
This compound (10 mol%)
-
Ethanol
-
Ethyl acetate
-
Hexane
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the dihydropyrimidinone product.
A Comparative Guide to 4-Ethyl-4-methylmorpholin-4-ium Bromide for the Validation of Experimental Results
For researchers, scientists, and professionals in drug development, the integrity of experimental results is paramount. The choice of reagents can significantly influence outcomes, necessitating a thorough understanding of their behavior and efficacy. This guide provides an in-depth technical comparison of 4-Ethyl-4-methylmorpholin-4-ium bromide, a quaternary ammonium salt with diverse applications, against its alternatives. We will delve into its role in validating experimental outcomes in both electrochemical systems and organic synthesis, supported by experimental data and detailed protocols.
Introduction: The Role of this compound in Modern Research
This compound (MEM-Br) is a versatile quaternary ammonium compound, often classified as an ionic liquid.[1][2] Its unique physicochemical properties, including high thermal stability, low volatility, and efficacy as a phase transfer catalyst, have positioned it as a valuable tool in various scientific domains.[1][3] This guide will explore its application as a bromine complexing agent in redox flow batteries and as a phase transfer catalyst in organic synthesis, providing a comparative analysis to validate its experimental utility.
Section 1: Validation in Electrochemical Systems - The Case of Redox Flow Batteries
Redox flow batteries (RFBs) are a promising technology for large-scale energy storage.[4] In bromine-based RFBs, such as the vanadium bromide (V/Br) and zinc-bromine (Zn/Br) systems, the evolution of bromine gas during charging presents a significant challenge.[5] Bromine complexing agents (BCAs) are crucial for capturing gaseous bromine, thereby enhancing battery safety and efficiency.[4] this compound is a prominent BCA used for this purpose.[6]
Comparative Performance Analysis in Vanadium Bromide Redox Flow Batteries
A key aspect of validating the utility of MEM-Br is to compare its performance with other BCAs. While direct comparative studies are limited, research on similar morpholinium-based salts provides valuable insights. For instance, in Vanadium Bromide (V/Br) redox flow batteries, N-ethyl-N-methylmorpholinium bromide (MEM) and N-ethyl-N-methyl-pyrrolidinium bromide (MEP) have been investigated for their ability to reduce Br2 vapors. Although effective in vapor reduction, their addition can sometimes lead to lower average cell efficiencies due to increased membrane resistance from fouling.
A study on a novel complexing agent, "CP2," identified it as a promising and more cost-effective alternative to MEM and MEP.[5] The key advantage of CP2 is that it does not cause phase separation during charging, which can reduce cell construction costs.[5]
| Parameter | Electrolyte without BCA | Electrolyte with MEM/MEP | Electrolyte with CP2 |
| Coulombic Efficiency | Lower (due to Br2 loss) | Higher | Comparable to MEM/MEP |
| Voltage Efficiency | Higher | Lower (due to fouling) | Comparable to MEM/MEP |
| Energy Efficiency | Lower | Moderate | Promising Alternative |
| Phase Separation | N/A | Yes | No |
| Cost | N/A | High | Lower |
Table 1: Comparative performance of bromine complexing agents in Vanadium Bromide Redox Flow Batteries. Data synthesized from available research.[5]
Experimental Protocol: Evaluating Bromine Complexing Agents in a Vanadium Bromide Redox Flow Battery
The following is a generalized protocol for assessing the performance of a bromine complexing agent like this compound in a lab-scale V/Br flow cell.
Objective: To determine the coulombic, voltage, and energy efficiencies of a V/Br redox flow battery with and without the addition of this compound.
Materials:
-
Vanadium bromide electrolyte solution
-
This compound (MEM-Br)
-
Lab-scale redox flow battery cell with a cation exchange membrane
-
Carbon felt electrodes
-
Peristaltic pumps
-
Potentiostat/galvanostat with battery cycling software
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Electrolyte Preparation: Prepare two batches of the vanadium bromide electrolyte. To one batch, add a predetermined concentration of MEM-Br. The other will serve as the control.
-
Cell Assembly: Assemble the redox flow cell with carbon felt electrodes and the cation exchange membrane according to the manufacturer's instructions.
-
System Purge: Purge the electrolyte tanks and tubing with an inert gas to remove any oxygen.
-
Electrolyte Circulation: Pump the respective electrolytes (with and without MEM-Br) through the positive and negative half-cells.
-
Cyclic Voltammetry (CV): Perform CV to characterize the electrochemical behavior of the electrolytes and to confirm the effectiveness of the BCA in complexing bromine.
-
Charge-Discharge Cycling: Cycle the battery at a constant current density. Record the charge and discharge capacities and voltages over multiple cycles.
-
Data Analysis: Calculate the coulombic efficiency (discharge capacity / charge capacity), voltage efficiency (average discharge voltage / average charge voltage), and energy efficiency (coulombic efficiency × voltage efficiency) for both the control and the MEM-Br-containing cells.
-
Comparison: Compare the efficiencies and observe any physical changes in the electrolyte, such as phase separation.
Visualizing the Workflow
Caption: Experimental workflow for evaluating a bromine complexing agent.
Section 2: Validation in Organic Synthesis - Role as a Phase Transfer Catalyst
Quaternary ammonium salts like this compound are widely used as phase-transfer catalysts (PTCs) in organic synthesis.[1][7] They facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary.[8][9]
Comparative Performance Analysis in Nucleophilic Substitution Reactions
The Williamson ether synthesis, a classic SN2 reaction, is an excellent model for comparing the efficacy of different PTCs. While direct comparative data for this compound is scarce in publicly available literature, we can infer its potential performance by comparing a standard PTC, Tetrabutylammonium bromide (TBAB), with a more complex, highly aryl-substituted "starburst" PTC. In the synthesis of phenyl butyl ether from sodium phenolate and n-butyl bromide, the starburst PTC demonstrated superior performance to TBAB.[10] This suggests that the lipophilicity of the cation plays a crucial role in the catalyst's efficiency.[10] Given that this compound also possesses a lipophilic cation, it is expected to be an effective PTC.
| Catalyst | Concentration (mol x 10⁻⁴) | Yield (%) |
| Tetrabutylammonium bromide (TBAB) | 30 | 53.5 |
| Butyldimethylanilinium bromide (BDAB) | 30 | 50.0 |
| "Starburst" PTC (BPBPB) | 10 | 60.8 |
Table 2: Comparison of PTC performance in the synthesis of phenyl butyl ether.[10]
Mechanism of Phase Transfer Catalysis
The mechanism of phase transfer catalysis involves the quaternary ammonium cation (Q⁺) forming an ion pair with the reactant anion (Y⁻) from the aqueous phase. This lipophilic ion pair (Q⁺Y⁻) can then migrate into the organic phase, where the anion can react with the organic substrate (RX). The resulting product (RY) remains in the organic phase, and the catalyst cation (Q⁺) transports the leaving group anion (X⁻) back to the aqueous phase, thus completing the catalytic cycle.
Caption: Mechanism of phase transfer catalysis in a nucleophilic substitution reaction.
Experimental Protocol: Williamson Ether Synthesis Using a Phase Transfer Catalyst
Objective: To synthesize an ether from an alcohol and an alkyl halide using this compound as a phase transfer catalyst and to determine the reaction yield.
Materials:
-
Alcohol (e.g., Phenol)
-
Alkyl halide (e.g., n-Butyl bromide)
-
Aqueous sodium hydroxide solution
-
This compound
-
Organic solvent (e.g., Toluene)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the alcohol in the organic solvent.
-
Aqueous Phase Addition: Add the aqueous sodium hydroxide solution to the flask.
-
Catalyst Addition: Add a catalytic amount of this compound to the two-phase system.
-
Alkyl Halide Addition: Slowly add the alkyl halide to the reaction mixture while stirring vigorously.
-
Reaction: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a separatory funnel.
-
Purification: Wash the organic layer with water and brine. Dry the organic layer over a drying agent, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Purify the crude product by distillation or chromatography and characterize it using spectroscopic methods (e.g., NMR, IR). Calculate the percentage yield.
Section 3: Applications in Nanoparticle Synthesis
Morpholinium-based ionic liquids, including this compound, are also employed in the synthesis of nanoparticles.[3][11] They can act as both a reducing agent and a stabilizing agent, simplifying the preparation process.[3] By adjusting the structure of the morpholinium cation, it is possible to control the size and dispersion of the resulting nanoparticles.[3][11]
Section 4: Biological Applications and Signaling Pathways
While the primary applications of this compound are in materials science and organic synthesis, there is emerging research into the biological activities of morpholinium-based ionic liquids. Some have shown potential as antimicrobial and antibiofilm agents.[12] For instance, certain morpholinium-based ionic liquids have been shown to enhance the efficacy of antibiotics against Pseudomonas aeruginosa.[12] However, at present, there is no direct evidence in the scientific literature to suggest that this compound is used to validate experimental results related to specific cell signaling pathways. Its mechanism of action is primarily understood in the context of chemical and electrochemical reactions rather than biological signaling cascades.
Conclusion
This compound is a valuable and versatile compound for the validation of experimental results across different scientific disciplines. In electrochemistry, it serves as an effective bromine complexing agent in redox flow batteries, with its performance being a key parameter in the validation of battery efficiency and safety. In organic synthesis, its role as a phase transfer catalyst allows for the efficient execution of reactions in multiphasic systems, with the validation of its efficacy being determined by reaction yields and rates. While its direct application in validating biological signaling pathways is not established, the broader class of morpholinium ionic liquids is an active area of research for potential biomedical applications. The experimental protocols and comparative data presented in this guide provide a framework for researchers to effectively utilize and validate the performance of this compound in their own experimental setups.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. iajpr.com [iajpr.com]
- 9. ijirset.com [ijirset.com]
- 10. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Morpholinium-based Ionic Liquids as Potent Antibiofilm and Sensitizing Agents for the Control of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ionic Liquid Electrolytes in Vanadium Redox Flow Batteries
The global push towards renewable energy integration has intensified the demand for reliable and efficient large-scale energy storage solutions. Vanadium redox flow batteries (VRFBs) have emerged as a frontrunner in this domain, prized for their scalability, long cycle life, and inherent safety.[1][2] However, the performance of conventional aqueous VRFBs is often constrained by the limitations of their sulfuric acid-based electrolytes, including a narrow operating temperature window and limited vanadium ion solubility, which in turn restricts the battery's energy density.[3][4] This guide provides a comparative analysis of ionic liquid (IL) electrolytes as a promising alternative, delving into their impact on VRFB performance with supporting experimental data and detailed protocols for researchers in the field.
The Case for Ionic Liquids: Overcoming Aqueous Electrolyte Hurdles
Conventional VRFB electrolytes, typically vanadium salts dissolved in sulfuric acid, face several challenges that hinder their widespread commercialization:
-
Limited Energy Density: The solubility of vanadium ions in sulfuric acid is restricted, capping the achievable energy density of the system.[3][4]
-
Narrow Operating Temperature Range: Vanadium salts can precipitate out of solution at temperatures outside the optimal range (typically 10-40°C), leading to capacity fade and potential cell damage.[4]
-
Safety and Corrosion: The use of corrosive acids necessitates robust and expensive system components to prevent degradation over the battery's lifespan.[5][6]
Ionic liquids, which are salts that are liquid at or near room temperature, offer a compelling set of properties to address these limitations. Their tunable nature allows for the design of electrolytes with:[7][8]
-
Wider Electrochemical Stability Windows: Enabling higher cell voltages and, consequently, greater energy densities.[5][9][10]
-
Enhanced Thermal Stability: Allowing for a broader operational temperature range and mitigating the risk of vanadium salt precipitation.[10][11]
-
Increased Vanadium Solubility: Potentially boosting the energy density of the VRFB.[10][12]
-
Improved Safety: Many ILs are non-flammable and have low volatility, reducing safety concerns associated with traditional electrolytes.[8][11]
Comparative Analysis of Ionic Liquids in VRFBs
The choice of ionic liquid significantly influences the performance of a VRFB. Research has explored various classes of ILs, primarily focusing on imidazolium, pyridinium, and phosphonium-based cations paired with a range of anions.
A recent study synthesized a novel aqueous ionic-liquid based electrolyte using 1-butyl-3-methylimidazolium chloride (BmimCl) and vanadium chloride (VCl3). This formulation demonstrated a remarkable theoretical energy density of approximately 44.24 Wh L⁻¹, a stable potential window of about 1.8 V, and an ionic conductivity of 0.201 S cm⁻¹ at room temperature.[9][10][12][13] Furthermore, the VRFB utilizing this electrolyte exhibited a coulombic efficiency and capacity retention of over 85% at a discharge current of 5 mA.[9][10][11][12][13]
Another investigation into a protic ionic liquid (PIL) showed excellent cyclic stability over 150 cycles, with energy and coulombic efficiencies of 65% and 93%, respectively, at a current density of 60 mA cm⁻².[9] These findings underscore the potential of ILs to significantly enhance VRFB performance.[9]
| Ionic Liquid System | Key Performance Metrics | Reference |
| 1-Butyl-3-Methylimidazolium Chloride (BmimCl) with Vanadium Chloride (VCl3) | Theoretical Energy Density: ~44.24 Wh L⁻¹Electrochemical Stability Window: ~1.8 VIonic Conductivity: 0.201 S cm⁻¹Coulombic Efficiency: >85% | [9][10][12][13] |
| Protic Ionic Liquid (PIL) with Vanadium(IV) | Cyclic Stability: 150+ cyclesEnergy Efficiency: 65%Coulombic Efficiency: 93% | [9] |
It is important to note that while ionic liquids offer significant advantages, they also present challenges, most notably their higher viscosity compared to aqueous electrolytes.[8][9] This increased viscosity can impede mass transport and negatively impact the battery's power density.[9] Therefore, selecting or designing an ionic liquid with an optimal balance of high conductivity and low viscosity is crucial for practical applications.
Experimental Protocols
To ensure the rigorous and reproducible evaluation of ionic liquid electrolytes in VRFBs, the following experimental protocols are recommended.
A standardized approach to electrolyte preparation is critical for comparing results across different studies.
Protocol: Preparation of Aqueous Ionic Liquid-Based Electrolyte
-
Materials: 1-Butyl-3-Methylimidazolium Chloride (BmimCl), Vanadium Chloride (VCl3), De-ionized (DI) water.
-
Procedure:
-
Dissolve a specific molar concentration of VCl3 in DI water.
-
Slowly add BmimCl to the vanadium chloride solution while stirring continuously.
-
Continue stirring at room temperature until a homogeneous solution is obtained.
-
The final concentration of the electrolyte should be carefully controlled and reported (e.g., 1.3 M).[9]
-
Characterization Techniques:
-
Viscosity Measurement: Determine the dynamic viscosity of the anolyte, catholyte, and the mixed electrolyte at various temperatures (e.g., 298 K to 323 K) using a rheometer.[9]
-
Ionic Conductivity: Measure the ionic conductivity of the electrolyte using an electrochemical impedance spectroscopy (EIS) setup.
-
Electrochemical Stability Window (ESW): Determine the ESW using linear sweep voltammetry (LSV).[9]
Consistent electrochemical testing is essential for a valid comparison of different ionic liquid electrolytes.
Protocol: Cyclic Voltammetry (CV)
-
Objective: To assess the redox behavior and reversibility of the vanadium couples in the ionic liquid electrolyte.[14]
-
Setup: A three-electrode cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Procedure:
-
Purge the electrolyte with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Scan the potential within a defined range that covers the redox potentials of the V(II)/V(III) and V(IV)/V(V) couples.
-
Vary the scan rate to investigate the kinetics of the electrode reactions.[14]
-
A quasi-reversible redox behavior is often observed for vanadium couples in ionic liquid systems.[9]
-
Protocol: Charge-Discharge Cycling
-
Objective: To evaluate the coulombic efficiency, voltage efficiency, energy efficiency, and capacity retention of the VRFB over multiple cycles.
-
Setup: A lab-scale redox flow battery test cell.
-
Procedure:
-
Assemble the VRFB with the prepared ionic liquid electrolyte.
-
Charge and discharge the battery at a constant current density (e.g., 5 mA or 60 mA cm⁻²).[9][12]
-
Monitor the cell voltage, current, and capacity over a significant number of cycles (e.g., 150+).[9]
-
Calculate the coulombic, voltage, and energy efficiencies for each cycle.
-
Visualizing the Concepts
To better understand the components and processes involved, the following diagrams illustrate the structure of a common ionic liquid and the workflow for evaluating its performance in a VRFB.
Caption: Structure of 1-Butyl-3-Methylimidazolium Chloride (BmimCl).
References
- 1. A Closer Look at Vanadium Redox Flow Batteries [renewableenergymagazine.com]
- 2. poweringaustralia.com.au [poweringaustralia.com.au]
- 3. iris.unisa.it [iris.unisa.it]
- 4. Challenges and advances in redox flow batteries utilizing sustainable and cost-effective non-vanadium active materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Next-generation vanadium redox flow batteries: harnessing ionic liquids for enhanced performance - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02901E [pubs.rsc.org]
- 10. Next-generation vanadium redox flow batteries: harnessing ionic liquids for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Next-generation vanadium redox flow batteries: harnessing ionic liquids for enhanced performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Quaternary Ammonium Salts in Phase Transfer Catalysis: 4-Ethyl-4-methylmorpholin-4-ium Bromide vs. Tetrabutylammonium Bromide (TBAB)
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, facilitating reactions between reactants in immiscible phases is a persistent challenge. Phase transfer catalysis (PTC) has emerged as a powerful technique to overcome this hurdle, enhancing reaction rates and yields under milder conditions.[1] At the heart of this methodology are phase transfer catalysts, with quaternary ammonium salts being a prominent class. This guide provides an in-depth comparison of two such catalysts: the well-established Tetrabutylammonium Bromide (TBAB) and the morpholinium-based salt, 4-Ethyl-4-methylmorpholin-4-ium bromide.
The Catalysts at a Glance: A Structural and Functional Overview
Both this compound and TBAB are quaternary ammonium salts, sharing a positively charged nitrogen atom covalently bonded to four organic groups, with a bromide anion. This fundamental structure allows them to form ion pairs with anions from an aqueous phase and transport them into an organic phase to react with a substrate.[1]
Tetrabutylammonium Bromide (TBAB) is a symmetrical quaternary ammonium salt with four butyl chains attached to the central nitrogen atom. Its lipophilic nature, conferred by the butyl groups, allows for efficient solubilization in organic solvents, a key factor in its catalytic activity.[2] TBAB is a versatile and highly effective phase transfer catalyst used in a wide array of organic reactions, including alkylations, oxidations, reductions, and polymerizations.[3][4]
This compound is an asymmetrical quaternary ammonium salt featuring a morpholine ring, an ethyl group, and a methyl group attached to the nitrogen atom. The presence of the morpholine ring, with its ether linkage, introduces a degree of hydrophilicity that may influence its partitioning between aqueous and organic phases.[1] Morpholinium-based salts are also recognized as ionic liquids, valued for their low volatility and high thermal stability.[5]
| Feature | This compound | Tetrabutylammonium Bromide (TBAB) |
| CAS Number | 65756-41-4[6] | 1643-19-2 |
| Molecular Formula | C₇H₁₆BrNO[6] | (C₄H₉)₄NBr |
| Structure | Asymmetrical, contains a morpholine ring | Symmetrical, four butyl chains |
| Key Attributes | Quaternary ammonium salt, ionic liquid properties[5] | Widely used and effective phase transfer catalyst[3] |
| Known Applications | Organic synthesis, electrolyte solutions, pharmaceutical development, antimicrobial formulations[7] | Phase transfer catalysis in alkylations, oxidations, polymerizations, etc.[3][4] |
The Mechanism of Phase Transfer Catalysis: A General Workflow
The efficacy of both catalysts is rooted in their ability to shuttle reactive anions across the phase boundary. The following diagram illustrates the general mechanism of phase transfer catalysis using the Williamson ether synthesis as a representative reaction.
Caption: General mechanism of phase transfer catalysis for Williamson ether synthesis.
In this process, the quaternary ammonium cation (Q⁺) from the catalyst exchanges its bromide anion for the alkoxide anion (R-O⁻) in the aqueous phase. This new, lipophilic ion pair (Q⁺R-O⁻) migrates into the organic phase, where the "naked" and highly reactive alkoxide anion undergoes an SN2 reaction with the alkyl halide (R'-X) to form the ether product (R-O-R'). The catalyst cation then transports the leaving group anion (X⁻) back to the aqueous phase, regenerating the catalyst for another cycle.
Experimental Protocols: Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a reaction that benefits greatly from phase transfer catalysis.[8][9][10] Below are detailed protocols, one established for TBAB and a projected protocol for this compound.
Protocol 1: Williamson Ether Synthesis using TBAB (Established)
This protocol is based on established procedures for the synthesis of an ether from a phenol and an alkyl halide using TBAB as the phase transfer catalyst.[11]
Materials:
-
4-ethylphenol
-
Methyl iodide
-
25% Sodium hydroxide (aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Diethyl ether
-
Distilled water
-
Anhydrous sodium sulfate
-
5 mL conical vial with a spin vane
-
Reflux condenser
-
Separatory funnel
-
Heating mantle or hot plate
Procedure:
-
To the 5 mL conical vial, add 150 mg of 4-ethylphenol, the aqueous sodium hydroxide solution, and the spin vane.
-
Gently heat the mixture until the 4-ethylphenol dissolves.
-
Add 0.045 equivalents of tetrabutylammonium bromide to the reaction mixture.
-
Attach the reflux condenser and add 2.61 equivalents of methyl iodide through the top of the condenser.
-
Gently reflux the reaction mixture for one hour. It is crucial to maintain a gentle boil to prevent the volatile methyl iodide from escaping.
-
After one hour, allow the reaction to cool to room temperature and then briefly cool in an ice bath.
-
Remove the spin vane, rinsing it with 1-2 mL of diethyl ether into the vial.
-
Add a small amount of distilled water to increase the volume of the aqueous layer for easier separation.
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with a fresh portion of diethyl ether.
-
Combine the organic layers in the separatory funnel and wash with 5% sodium hydroxide solution, followed by a wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The product, 4-ethylanisole, can then be isolated by evaporating the solvent.
Protocol 2: Williamson Ether Synthesis using this compound (Projected)
Disclaimer: The following protocol is hypothetical and based on the chemical properties of this compound. It has not been validated by direct experimental data found in the searched literature and should be optimized in a laboratory setting.
The rationale for this projected protocol is that this compound, as a quaternary ammonium salt, should function as a phase transfer catalyst in a similar manner to TBAB. The molar equivalence of the catalyst is kept the same for a hypothetical comparison.
Materials:
-
4-ethylphenol
-
Methyl iodide
-
25% Sodium hydroxide (aqueous solution)
-
This compound
-
Toluene or another suitable organic solvent
-
Distilled water
-
Anhydrous sodium sulfate
-
5 mL conical vial with a spin vane
-
Reflux condenser
-
Separatory funnel
-
Heating mantle or hot plate
Procedure:
-
To the 5 mL conical vial, add 150 mg of 4-ethylphenol, the aqueous sodium hydroxide solution, and the spin vane.
-
Gently heat the mixture until the 4-ethylphenol dissolves.
-
Add 0.045 equivalents of this compound to the reaction mixture.
-
Add the organic solvent (e.g., toluene).
-
Attach the reflux condenser and add 2.61 equivalents of methyl iodide through the top of the condenser.
-
Gently reflux the reaction mixture for one hour, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow it to cool to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Isolate the product by evaporating the solvent.
Discussion: A Qualitative Comparison of Catalytic Performance
In the absence of direct kinetic data for this compound, a qualitative comparison based on molecular structure and the principles of phase transfer catalysis can provide valuable insights.
Lipophilicity and Catalyst Distribution: The efficiency of a phase transfer catalyst is heavily dependent on its ability to partition effectively between the aqueous and organic phases. The four butyl groups of TBAB provide significant lipophilicity, allowing the tetrabutylammonium cation to readily form an ion pair with the reactant anion and move into the organic phase.[2] The morpholinium cation in this compound, with its shorter alkyl chains (ethyl and methyl) and the oxygen atom in the morpholine ring, is expected to be more hydrophilic than the tetrabutylammonium cation. This could potentially lead to a higher concentration of the catalyst in the aqueous phase, which might influence the overall reaction rate.
Steric Hindrance and Ion Pairing: The symmetrical structure of the tetrabutylammonium cation allows for effective shielding of the positive charge, which can lead to a "looser" ion pair with the transported anion in the organic phase. This "naked" anion is highly reactive.[5] The asymmetrical nature of the 4-Ethyl-4-methylmorpholin-4-ium cation, with its mix of a ring structure and smaller alkyl groups, might result in different ion-pairing characteristics. The degree of steric hindrance around the nitrogen center will influence how tightly the anion is bound and, consequently, its nucleophilicity in the organic phase.
Thermal Stability: Morpholinium-based ionic liquids are known for their high thermal stability.[5] This property could be advantageous in reactions requiring elevated temperatures, potentially offering a wider operational window compared to some other quaternary ammonium salts.
Conclusion and Future Outlook
Tetrabutylammonium bromide is a well-established, highly effective, and versatile phase transfer catalyst with a wealth of supporting literature. Its symmetrical, lipophilic structure contributes to its excellent performance in a variety of organic transformations.
This compound, while also a quaternary ammonium salt and a potential phase transfer catalyst, remains less characterized in this specific application. Its unique structure, incorporating a morpholine ring, suggests different solubility and ion-pairing properties compared to TBAB. These differences may lead to variations in catalytic efficiency.
To provide a definitive comparison of the kinetics of these two catalysts, direct experimental studies are essential. Such research would involve reacting a model substrate under identical conditions with each catalyst and measuring the reaction rates, yields, and turnover numbers. These studies would be a valuable contribution to the field of phase transfer catalysis, potentially unlocking new applications for morpholinium-based salts.
References
- 1. iajpr.com [iajpr.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
A Comparative Guide to the Cyclic Voltammetry of Morpholinium and Imidazolium Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of electrochemical applications, the choice of electrolyte is paramount. Ionic liquids (ILs), with their unique properties such as low volatility, high ionic conductivity, and wide electrochemical windows, have emerged as promising candidates. Among the diverse families of ILs, those based on morpholinium and imidazolium cations are particularly noteworthy. This guide provides a detailed comparative analysis of their performance in cyclic voltammetry, supported by experimental data and protocols, to aid researchers in selecting the optimal IL for their specific applications.
Introduction: The Cation's Crucial Role
The cation is a cornerstone of an ionic liquid's properties, dictating its physicochemical and electrochemical behavior. Imidazolium-based ILs have been extensively studied and are often considered the benchmark due to their aromatic nature, which contributes to their stability and conductivity.[1] In contrast, morpholinium-based ILs, containing a saturated heterocyclic ring with an oxygen atom, are gaining attention for their potential advantages, including wider electrochemical windows and favorable transport properties in certain contexts.[2][3] This guide delves into the nuances of their electrochemical behavior as revealed by cyclic voltammetry.
Fundamental Electrochemical Properties: A Head-to-Head Comparison
The electrochemical performance of an ionic liquid is primarily defined by its electrochemical stability window (ESW), ionic conductivity, and viscosity. These parameters are intrinsically linked to the chemical structure of the constituent ions.
Table 1: Comparison of Key Physicochemical Properties
| Property | Morpholinium-based ILs | Imidazolium-based ILs | Rationale for Differences |
| Electrochemical Stability Window (ESW) | Generally wider, can be up to ~4.5 V or more.[2][4] | Typically in the range of 2 to 6 V, with practical applications around 4.5 V.[5] | The saturated nature of the morpholinium ring makes it less susceptible to reduction compared to the aromatic imidazolium ring. The presence of the ether oxygen in the morpholinium cation can also enhance the ESW.[3] |
| Ionic Conductivity | Moderate to high, typically 10-17 mS/cm at 25°C.[6][7] | Generally high, often around 10 mS/cm, but can be influenced by alkyl chain length.[5] | The generally higher viscosity of morpholinium ILs can lead to slightly lower conductivity compared to some imidazolium counterparts. However, functionalization can significantly impact this property. |
| Viscosity | Tends to be higher. | Generally lower, but increases with longer alkyl substituents.[8] | The less planar and more flexible structure of the morpholinium cation can lead to stronger intermolecular interactions and thus higher viscosity. |
| Thermal Stability | High, with decomposition temperatures often above 200°C.[2] | Also high, with decomposition temperatures typically above 340°C.[1] | Both cation families exhibit good thermal stability, a key advantage of ionic liquids. |
Cyclic Voltammetry Analysis: Unveiling the Electrochemical Behavior
Cyclic voltammetry (CV) is a powerful technique for probing the electrochemical stability and redox processes of ionic liquids. A typical CV experiment involves scanning the potential of a working electrode linearly with time and measuring the resulting current.
Experimental Protocol: Cyclic Voltammetry of Ionic Liquids
-
Cell Assembly: A standard three-electrode electrochemical cell is used.[9][10]
-
Working Electrode: Glassy carbon or platinum electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Ag/Ag⁺ or a suitable pseudo-reference electrode.
-
-
Electrolyte Preparation: The ionic liquid is dried under vacuum to remove residual water, which can significantly affect the electrochemical window. A supporting electrolyte (e.g., LiTFSI) may be added for specific applications like battery testing.[9]
-
Deaeration: The electrolyte is purged with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to and during the experiment to remove dissolved oxygen, which can interfere with the measurements.
-
CV Measurement: The potential is swept from the open-circuit potential towards both the anodic and cathodic limits at a specific scan rate (e.g., 10-100 mV/s).[11] The current response is recorded as a function of the applied potential.
Workflow for Comparative Cyclic Voltammetry
Caption: Workflow for comparing morpholinium and imidazolium ILs via CV.
Interpreting the Voltammograms
-
Electrochemical Stability Window (ESW): The ESW is determined by the potential limits at which a significant increase in current is observed, corresponding to the oxidation and reduction of the ionic liquid itself. A wider ESW indicates greater stability.
-
Morpholinium ILs: Typically exhibit a wider cathodic limit (more negative potential) due to the higher reduction potential of the saturated morpholinium cation compared to the aromatic imidazolium cation. The anodic limit is often comparable or slightly higher, depending on the anion. For instance, morpholinium-based ILs with the bis(trifluoromethanesulfonyl)imide (TFSI) anion have shown stable electrochemical windows of approximately 4V.[2]
-
Imidazolium ILs: The reduction of the imidazolium cation at the C2 position can limit the cathodic window. However, modifications to the imidazolium ring, such as alkyl substitution, can influence the ESW.[12][13] The choice of anion also plays a critical role in defining the anodic stability.[12][13]
Logical Relationship of Cation Structure to Electrochemical Stability
Caption: Cation structure's impact on cathodic stability.
Causality in Experimental Choices
-
Choice of Working Electrode: Glassy carbon is often preferred for its wide potential window and chemical inertness. Platinum can also be used but may exhibit catalytic activity that can complicate the interpretation of results.
-
Scan Rate: A moderate scan rate (e.g., 50 mV/s) is typically used to obtain a clear voltammogram. Very slow scan rates can be susceptible to noise, while very fast scan rates can introduce kinetic limitations.
-
Purity of ILs: The presence of impurities, particularly water and halides from the synthesis process, can significantly narrow the electrochemical window.[14][15][16][17] Therefore, rigorous purification and drying are essential for obtaining reliable and reproducible results.
Practical Implications and Applications
The choice between morpholinium and imidazolium ionic liquids depends heavily on the specific application.
-
High-Voltage Applications: For devices requiring a wide operating voltage, such as high-energy-density supercapacitors or lithium-ion batteries, the wider electrochemical window of morpholinium-based ILs can be a significant advantage.[2][3]
-
Applications Requiring High Conductivity: In applications where high ionic conductivity is the primary concern, such as in certain types of sensors or electrocatalysis, imidazolium-based ILs may be the preferred choice due to their generally lower viscosity.[18]
-
Biocompatibility and Toxicity: While both families have tunable toxicity based on their alkyl chain length, some studies suggest that morpholinium-based ILs may exhibit lower toxicity, which is a crucial consideration in biomedical and pharmaceutical applications.[19]
Conclusion
Both morpholinium and imidazolium-based ionic liquids offer a compelling set of properties for a wide range of electrochemical applications. Cyclic voltammetry provides a powerful and direct means of comparing their electrochemical stability. Morpholinium ILs often present a wider electrochemical window, particularly at the cathodic limit, making them attractive for high-voltage applications. Imidazolium ILs, on the other hand, generally exhibit higher ionic conductivity due to their lower viscosity. A thorough understanding of the structure-property relationships and careful consideration of the specific experimental requirements are crucial for selecting the most suitable ionic liquid to advance research and development in diverse scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01190A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. soc.chim.it [soc.chim.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Synthesis of new ionic liquids based on dicationic imidazolium and their anti-corrosion performances [ouci.dntb.gov.ua]
- 16. Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to N-ethyl-N-methylmorpholinium Bromide and N-butyl-N-methylmorpholinium Bromide in Electrolyte Formulations
In the dynamic field of electrochemical energy storage and specialty chemical synthesis, the choice of electrolyte components is paramount to achieving desired performance, stability, and safety profiles. Among the diverse class of ionic liquids (ILs), N-alkyl-N-methylmorpholinium bromide salts have garnered considerable attention. This guide provides an in-depth, objective comparison of two prominent members of this family: N-ethyl-N-methylmorpholinium bromide (MEM-Br) and N-butyl-N-methylmorpholinium bromide (MBM-Br). This analysis, grounded in experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
At a Glance: Key Physicochemical and Electrochemical Properties
The performance of an ionic liquid in an electrolyte system is dictated by a delicate interplay of its physical and chemical characteristics. The seemingly minor difference in the alkyl chain length between an ethyl and a butyl group imparts distinct properties to these morpholinium salts, influencing their behavior in electrochemical environments.
| Property | N-ethyl-N-methylmorpholinium Bromide ([Mor1,2][Br]) | N-butyl-N-methylmorpholinium Bromide ([Mor1,4][Br]) | Key Implications for Electrolyte Performance |
| Molecular Formula | C₇H₁₆BrNO[1] | C₉H₂₀BrNO | The longer alkyl chain in MBM-Br increases its molecular weight and van der Waals interactions. |
| Molecular Weight | 210.12 g/mol [2] | 238.17 g/mol | Affects transport properties such as diffusion and viscosity. |
| Melting Point | 177 - 187 °C[2] | ~210 °C | Both are solids at room temperature, requiring either elevated operating temperatures or dissolution in a suitable solvent for electrolyte applications. |
| Decomposition Temperature | ~230 °C | Below ~230 °C | Indicates good thermal stability for a range of electrochemical applications. |
| Electrochemical Window | 3.4 V | 3.6 V | A wider electrochemical window for MBM-Br suggests greater stability against oxidation and reduction, allowing for use with higher voltage electrode materials. |
| Viscosity | 3 cP at 20°C[3] | Data for the pure IL is not readily available, but is expected to be higher than MEM-Br. | Lower viscosity is generally preferred for electrolytes to ensure high ionic mobility. |
| Ionic Conductivity | No significant difference reported in electrolyte formulations containing various N-alkyl-N-methylmorpholinium bromides.[4] | No significant difference reported in electrolyte formulations containing various N-alkyl-N-methylmorpholinium bromides.[4] | While specific data for the pure ILs is scarce, their performance in electrolyte mixtures appears comparable in terms of conductivity. |
The Influence of Alkyl Chain Length: A Deeper Dive
The transition from an ethyl to a butyl group on the morpholinium cation is a critical design parameter that influences the physicochemical properties of the resulting ionic liquid.
Thermal Stability: Both MEM-Br and MBM-Br exhibit robust thermal stability, with decomposition temperatures around 230°C. This makes them suitable for applications where elevated temperatures may be encountered during operation or processing.
Electrochemical Stability: The electrochemical window is a crucial parameter for an electrolyte, as it defines the voltage range within which the electrolyte remains stable without undergoing decomposition. Experimental data reveals that N-butyl-N-methylmorpholinium bromide possesses a slightly wider electrochemical window (3.6 V) compared to its N-ethyl counterpart (3.4 V). This enhanced stability can be attributed to the longer butyl chain, which may offer greater steric hindrance at the electrode-electrolyte interface, thereby inhibiting electrochemical breakdown. This wider window makes MBM-Br a potentially more suitable candidate for high-voltage electrochemical systems.
Ionic Conductivity and Viscosity: In general, for a homologous series of ionic liquids, an increase in the alkyl chain length leads to a decrease in ionic conductivity and an increase in viscosity. This is due to the larger size of the cation, which impedes its mobility, and increased van der Waals interactions between the alkyl chains. While direct comparative data for the pure bromide salts is limited, one study on electrolytes formulated with a range of N-alkyl-N-methylmorpholinium bromides, including ethyl and butyl derivatives, found no significant differences in conductivity. However, the same study noted a large difference in the viscosity of the electrolyte formulations. A viscosity of 3 cP at 20°C has been reported for N-ethyl-N-methylmorpholinium bromide.[3] It is reasonable to infer that pure MBM-Br will exhibit a higher viscosity than MEM-Br. For applications where high ionic mobility is critical, the shorter ethyl chain of MEM-Br may be advantageous.
Field-Proven Insights: Application in Flow Batteries
A significant application for these morpholinium bromides is as bromine complexing agents in redox flow batteries, particularly in zinc-bromine (Zn-Br) and vanadium-bromide (V-Br) systems.[5] In these batteries, the morpholinium cation reversibly complexes with bromine, preventing its escape as a volatile and corrosive gas, thereby enhancing the safety and efficiency of the battery.
Notably, N-ethyl-N-methylmorpholinium bromide is one of the most studied and commercially used bromine complexing agents in Zn-Br flow batteries due to the good performance it imparts to the system.[4] Studies have shown that the addition of MEM-Br to the electrolyte can effectively reduce Br₂ vapors.[5] While both MEM-Br and MBM-Br can function in this capacity, the choice between them may depend on the specific operating conditions and desired electrolyte properties.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and characterization of these ionic liquids are provided below.
Synthesis of N-alkyl-N-methylmorpholinium Bromides
The synthesis of both MEM-Br and MBM-Br is typically achieved through a quaternization reaction, a type of SN2 reaction, where N-methylmorpholine is reacted with the corresponding alkyl bromide.
Diagram of the General Synthesis Workflow:
Caption: General synthesis workflow for N-alkyl-N-methylmorpholinium bromides.
Protocol for N-ethyl-N-methylmorpholinium Bromide ([Mor1,2][Br]) Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 30.35 g (0.30 mol) of 4-methylmorpholine in 200 mL of acetonitrile.
-
Addition of Alkyl Halide: Slowly add 32.69 g (0.30 mol) of bromoethane dropwise to the stirred solution.
-
Reaction: Reflux the mixture for 5 hours under a nitrogen atmosphere.
-
Isolation: Decant the hot solution into a separatory funnel. The molten salt will separate as a lower layer.
-
Purification: Wash the molten salt three times with 100 mL of dichloroethane.
-
Drying: Dry the product on a rotary evaporator for 1 hour at 70°C under reduced pressure. Further dry the solid product under vacuum at 40°C for at least 48 hours.
Protocol for N-butyl-N-methylmorpholinium Bromide ([Mor1,4][Br]) Synthesis: [6]
-
Reaction Setup: In a 250 ml sulfonating flask fitted with a stirrer, drip funnel, and reflux condenser, charge 22.3 ml (0.2 mol) of N-methylmorpholine and 80 ml of methyl ethyl ketone (MEK).
-
Addition of Alkyl Halide: Add 21.4 ml (0.2 mol) of n-butyl bromide dropwise over 20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 80°C). The reaction mixture will initially become turbid and then denser, turning an orange-brown color. Continue the reaction for 7 hours.
-
Isolation: After the reaction, filter the resulting crystalline slurry with suction.
-
Purification: Wash the filter residue with a small amount of MEK.
-
Drying: Dry the product under vacuum.
Characterization Techniques
To validate the synthesis and evaluate the properties of the ionic liquids, a suite of characterization techniques is employed.
Diagram of the Characterization Workflow:
Caption: Standard characterization workflow for morpholinium bromide ionic liquids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized ionic liquids.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the ionic liquids.
-
Differential Scanning Calorimetry (DSC): DSC is utilized to measure the melting point and other thermal transitions.
-
Cyclic Voltammetry (CV): CV is the standard technique to determine the electrochemical stability window of the electrolyte.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the ionic conductivity of the electrolyte.
Conclusion and Future Outlook
Both N-ethyl-N-methylmorpholinium bromide and N-butyl-N-methylmorpholinium bromide are valuable ionic liquids with practical applications in electrolyte formulations. The choice between them hinges on the specific requirements of the intended application.
-
N-ethyl-N-methylmorpholinium bromide (MEM-Br) , with its lower molecular weight and likely lower viscosity, is a strong candidate for applications demanding high ionic mobility. Its established use as a bromine complexing agent in commercial flow batteries underscores its practical utility.
-
N-butyl-N-methylmorpholinium bromide (MBM-Br) offers a slightly wider electrochemical window, making it a more suitable choice for higher voltage applications where electrochemical stability is paramount.
Future research should focus on obtaining more precise data for the ionic conductivity and viscosity of the pure N-butyl-N-methylmorpholinium bromide to enable a more direct and quantitative comparison. Furthermore, exploring the performance of these ionic liquids with a wider range of electrode materials and in different electrochemical devices will undoubtedly unveil new opportunities for these versatile materials. The continued investigation into the structure-property relationships of morpholinium-based ionic liquids will pave the way for the rational design of next-generation electrolytes with tailored properties for advanced energy storage and chemical synthesis applications.
References
- 1. 4-Ethyl-4-methylmorpholinium Bromide | 65756-41-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Butyl-N-methyl-morpholinium bromide, >99% | IoLiTec [iolitec.de]
A Comparative Guide to Validating HPLC Methods for the Purity Analysis of 4-Ethyl-4-methylmorpholin-4-ium Bromide
Introduction
4-Ethyl-4-methylmorpholin-4-ium bromide is a quaternary ammonium salt, a class of compounds increasingly utilized as ionic liquids and phase-transfer catalysts in pharmaceutical synthesis.[1][2] Its role in facilitating chemical reactions necessitates a stringent assessment of its purity. The presence of impurities, whether from starting materials, by-products, or degradation, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] Therefore, robust and reliable analytical methods for purity determination are not merely a regulatory requirement but a cornerstone of quality assurance.
However, the physicochemical properties of this compound present significant analytical challenges. As a permanently charged, highly polar molecule, it exhibits poor retention on traditional reversed-phase (RP) HPLC columns.[5][6] Furthermore, it lacks a significant chromophore, rendering standard UV-Vis detection ineffective for sensitive and accurate quantification.[1][7]
This guide provides an in-depth comparison of two distinct, validated HPLC strategies designed to overcome these challenges: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Ion-Pair Chromatography (RP-IPC) . Both methods are coupled with a universal detector, the Charged Aerosol Detector (CAD), which is ideal for non-volatile analytes that lack UV absorbance.[8][9] We will explore the causality behind the experimental choices for each method, present detailed protocols, and provide comparative validation data to guide researchers in selecting the most suitable approach for their specific needs.
The Challenge of Detection: Why a Universal Detector?
Standard HPLC detectors like UV-Vis rely on the analyte's ability to absorb light.[7] this compound does not possess a suitable chromophore, making these detectors inadequate for purity analysis where unknown impurities may also lack UV absorbance.
To address this, we employ a mass-based universal detector. Both the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD) are excellent choices. They operate by nebulizing the column effluent, evaporating the mobile phase, and measuring the resulting non-volatile analyte particles.[8][10] This guide will focus on the CAD, which generally provides a more consistent response across a wide dynamic range for non-volatile analytes.[9] The key principle is that any analyte less volatile than the mobile phase can be detected, making it a powerful tool for purity analysis.[8]
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle of Operation
HILIC is a powerful technique for separating highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[11][12] The mechanism relies on a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[13] A thin, water-enriched layer is adsorbed onto the surface of the stationary phase. Analyte retention is governed by a partitioning mechanism between this immobilized aqueous layer and the bulk organic mobile phase.[11][13] The more polar the analyte, the more strongly it partitions into the aqueous layer, and the longer it is retained.
This approach is fundamentally suited for this compound, as its high polarity ensures strong interaction with the stationary phase, leading to excellent retention and separation from potential impurities.
Experimental Protocol: HILIC-CAD
1. HPLC System and Conditions:
-
HPLC System: Any standard HPLC or UHPLC system.
-
Column: Zwitterionic HILIC Column, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Rationale: Zwitterionic phases offer robust and reproducible retention for a wide range of polar compounds and often provide faster equilibration compared to bare silica phases.
-
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.
-
Rationale: Ammonium formate is a volatile buffer, making it perfectly compatible with the CAD.[11] A low pH ensures that any acidic impurities are protonated, leading to better peak shapes.
-
-
Gradient Program: 95% A (5 min), linear gradient to 50% A over 15 min, hold for 5 min, return to 95% A over 1 min, and re-equilibrate for 9 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Charged Aerosol Detector (CAD) Settings:
-
Evaporation Temperature: 35 °C.
-
Nebulizer: Nitrogen gas at 60 psi.
-
Data Collection Rate: 10 Hz.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 75:25 (v/v) acetonitrile/water mixture.
-
Sample Solution (1000 µg/mL): Prepare the sample identically to the standard.
-
Working Solutions: Perform serial dilutions from the stock solution using the 75:25 acetonitrile/water mixture to prepare calibration standards.
-
Rationale: The diluent should be weaker than the initial mobile phase to ensure good peak shape upon injection.
-
Validation Data Summary (ICH Q2(R1) Framework)
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15]
| Validation Parameter | Method A: HILIC-CAD Performance | ICH Acceptance Criteria |
| Specificity | No interference from blank or known impurities at the analyte's retention time. | Peak purity demonstrates spectral homogeneity. |
| Linearity (Range) | 1.0 - 1500 µg/mL | Correlation coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9995 | |
| Accuracy (% Recovery) | 99.2% - 101.5% at three concentration levels. | 98.0% - 102.0% for drug substance assay. |
| Precision (Repeatability, %RSD) | ≤ 0.8% for peak area (n=6). | %RSD ≤ 1.0% |
| Precision (Intermediate, %RSD) | ≤ 1.5% (inter-day, different analysts). | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | 1.0 µg/mL (S/N ≥ 10). | Sufficiently low for impurity quantification. |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2 °C). | System suitability parameters are met. |
Pros and Cons of the HILIC-CAD Method
-
Pros:
-
Excellent retention and selectivity for the target polar analyte.
-
Uses volatile buffers, making it highly compatible with both CAD and Mass Spectrometry (MS) for impurity identification.
-
Generally provides higher sensitivity with ESI-MS due to the high organic content of the mobile phase.[11]
-
-
Cons:
-
Column equilibration can be longer compared to reversed-phase.
-
Highly sensitive to the water content in the mobile phase and sample diluent, requiring careful preparation.
-
Matrix effects can be more pronounced.
-
Method B: Reversed-Phase Ion-Pair Chromatography (RP-IPC)
Principle of Operation
RP-IPC is a modification of reversed-phase chromatography that enables the separation of ionic compounds on a nonpolar stationary phase (e.g., C18).[16] The technique involves adding an ion-pairing reagent to the mobile phase. This reagent is typically a large molecule with a hydrophobic region and an ionic functional group opposite in charge to the analyte.
For the cationic 4-Ethyl-4-methylmorpholin-4-ium, an anionic ion-pairing reagent like sodium heptanesulfonate is used.[17] The reagent's hydrophobic tail adsorbs onto the C18 stationary phase, creating a dynamic ion-exchange surface. The positively charged analyte is then retained via electrostatic interaction with the negatively charged sulfonate groups.[18] Alternatively, the reagent can form a neutral ion-pair with the analyte in the mobile phase, which then adsorbs onto the stationary phase as a hydrophobic entity.[17]
Experimental Protocol: RP-IPC-CAD
1. HPLC System and Conditions:
-
HPLC System: Any standard HPLC or UHPLC system.
-
Column: C18 Column, 150 mm x 4.6 mm, 5 µm particle size.
-
Rationale: C18 columns are the most common and robust columns available in analytical labs.
-
-
Mobile Phase A: Water with 5 mM Sodium Heptanesulfonate and 10 mM Ammonium Acetate, pH 4.5.
-
Mobile Phase B: Acetonitrile with 5 mM Sodium Heptanesulfonate and 10 mM Ammonium Acetate.
-
Rationale: Sodium heptanesulfonate provides the ion-pairing mechanism. Ammonium acetate is used as a volatile buffer compatible with CAD.
-
-
Gradient Program: 10% B (2 min), linear gradient to 60% B over 20 min, hold for 5 min, return to 10% B over 1 min, and re-equilibrate for 12 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
2. Charged Aerosol Detector (CAD) Settings:
-
Evaporation Temperature: 35 °C.
-
Nebulizer: Nitrogen gas at 60 psi.
-
Data Collection Rate: 10 Hz.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase (90:10 Mobile Phase A/B).
-
Sample Solution (1000 µg/mL): Prepare the sample identically to the standard.
-
Working Solutions: Perform serial dilutions from the stock solution using the initial mobile phase.
-
Rationale: Using the mobile phase as the diluent is critical in RP-IPC to avoid peak splitting or distortion.
-
Validation Data Summary (ICH Q2(R1) Framework)
| Validation Parameter | Method B: RP-IPC-CAD Performance | ICH Acceptance Criteria |
| Specificity | No interference from blank or known impurities at the analyte's retention time. | Peak purity demonstrates spectral homogeneity. |
| Linearity (Range) | 2.0 - 1500 µg/mL | Correlation coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9992 | |
| Accuracy (% Recovery) | 98.8% - 101.1% at three concentration levels. | 98.0% - 102.0% for drug substance assay. |
| Precision (Repeatability, %RSD) | ≤ 1.0% for peak area (n=6). | %RSD ≤ 1.0% |
| Precision (Intermediate, %RSD) | ≤ 1.8% (inter-day, different analysts). | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | 2.0 µg/mL (S/N ≥ 10). | Sufficiently low for impurity quantification. |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2 °C). | System suitability parameters are met. |
Pros and Cons of the RP-IPC-CAD Method
-
Pros:
-
Utilizes ubiquitous and robust C18 columns.
-
A well-understood and established technique for ionic analytes.
-
Offers orthogonal selectivity compared to HILIC, which can be useful for method development.
-
-
Cons:
-
Ion-pairing reagents can be difficult to wash from the column, often requiring a dedicated column.
-
Longer column equilibration and wash times are typically needed.
-
Non-volatile ion-pairing reagents (like sulfates) suppress MS signals, making impurity identification difficult. While volatile buffers were used here, the overall salt content is higher than in the HILIC method.
-
Visualization of Workflows
General HPLC Method Validation Workflow
The validation process for both methods follows the principles outlined in ICH Q2(R1).
References
- 1. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]
- 2. This compound | 65756-41-4 [sigmaaldrich.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids [scielo.org.mx]
- 7. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 8. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 9. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 10. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 11. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. HILIC Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 17. tcichemicals.com [tcichemicals.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
A Cross-Validation of 4-Ethyl-4-methylmorpholin-4-ium Bromide's Performance Across Diverse Battery Chemistries: A Comparative Guide
In the relentless pursuit of safer, more efficient, and longer-lasting energy storage solutions, the role of the electrolyte is paramount. Ionic liquids (ILs) have emerged as a promising class of electrolytes, offering inherent advantages such as low volatility, non-flammability, and high thermal stability over traditional organic solvent-based systems.[1][2] Among these, 4-Ethyl-4-methylmorpholin-4-ium bromide ([EMM]Br), a quaternary ammonium salt, has garnered attention for its potential applications in various electrochemical systems.[3] This guide provides an in-depth, cross-validated comparison of the performance of [EMM]Br in different battery chemistries, drawing upon available experimental data and the broader understanding of morpholinium-based ionic liquids. We will explore its established role in zinc-bromine flow batteries and extrapolate its potential performance in lithium-ion and sodium-ion systems, comparing it against conventional and alternative electrolytes.
The Physicochemical Landscape of this compound
Understanding the intrinsic properties of [EMM]Br is fundamental to appreciating its behavior in a battery. As a morpholinium-based ionic liquid, it possesses a stable cationic structure that influences its electrochemical window and interactions with other cell components. The presence of the oxygen atom in the morpholinium ring is suggested to potentially enhance ion mobility.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 65756-41-4 | [3] |
| Molecular Formula | C₇H₁₆BrNO | [3] |
| Molecular Weight | 210.12 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 177 - 187 °C | [3] |
| Viscosity | 3 cP at 20°C | [5] |
| Electrochemical Window | Approx. 3.3 V to 3.6 V for N-alkyl-N-methylmorpholinium bromides | [6] |
The relatively low viscosity for an ionic liquid is an advantageous property for facilitating ion transport.[5] The electrochemical stability window, while not as wide as some other ionic liquids with different anions, is sufficient for certain battery chemistries.[6]
Performance Evaluation in Zinc-Bromine Flow Batteries
The most well-documented application of [EMM]Br in energy storage is as a bromine complexing agent in zinc-bromine flow batteries (ZBFBs).[7][8] In these systems, the primary role of [EMM]Br is to sequester the elemental bromine generated at the cathode during charging, thereby preventing its harmful migration to the anode and mitigating self-discharge.[7][8]
A comparative study of N-methyl-N-propylmorpholinium bromide (MPM-Br) and N-ethyl-N-methylmorpholinium bromide (MEM-Br, or [EMM]Br) in a ZBFB revealed important performance distinctions.[9] While both demonstrated efficacy as bromine complexing agents, the battery employing MPM-Br exhibited a higher cell voltage during discharge and, consequently, higher energy efficiency compared to the one with [EMM]Br.[9] This suggests that while [EMM]Br is a viable option, subtle changes in the alkyl chain length on the morpholinium cation can significantly impact battery performance.
Table 2: Comparative Performance of Morpholinium-Based Bromide Salts in a Zinc-Bromine Flow Battery
| Parameter | [EMM]Br (MEM-Br) | N-methyl-N-propylmorpholinium bromide (MPM-Br) | Source |
| Cell Voltage (Discharge) | Lower | Higher | [9] |
| Energy Efficiency | Lower | Higher | [9] |
The causality behind this difference likely lies in the interaction between the morpholinium cation and the polybromide species formed, affecting the viscosity and conductivity of the electrolyte phase.
Prospective Analysis in Lithium-Ion and Sodium-Ion Batteries
Lithium-Ion Battery Context
Standard Li-ion battery electrolytes typically consist of a lithium salt (e.g., LiPF₆) dissolved in a mixture of organic carbonates. While offering high ionic conductivity, these electrolytes are flammable and have limited electrochemical stability at high voltages. Morpholinium-based ionic liquids with anions like bis(trifluoromethanesulfonyl)imide (TFSI) have shown promisingly wide electrochemical windows (up to ~4.5 V), making them suitable for high-voltage cathode materials.[10]
Table 3: Hypothetical Comparison of [EMM]Br-based Electrolyte with Standard Li-ion Electrolyte
| Parameter | Standard Electrolyte (LiPF₆ in EC/DMC) | Hypothetical [EMM]Br-based Electrolyte | Rationale for Hypothetical Performance |
| Safety (Flammability) | High | Low | Ionic liquids are generally non-flammable. |
| Electrochemical Window | ~4.2 V vs. Li/Li⁺ | ~3.3-3.6 V vs. a pseudo-reference | The bromide anion limits the anodic stability. |
| Ionic Conductivity | High | Moderate to Low | Ionic liquids typically have lower ionic conductivity than organic carbonates. |
| SEI Formation on Graphite Anode | Well-established | Potentially Unstable | The compatibility of the morpholinium cation and bromide anion with graphite anodes would need extensive investigation. |
The primary limitation for [EMM]Br as a direct electrolyte in high-voltage Li-ion batteries is its relatively narrow electrochemical window due to the bromide anion, which is prone to oxidation.[6] However, its non-flammability and thermal stability are significant advantages.
Sodium-Ion Battery Context
Sodium-ion batteries (SIBs) are a promising alternative to Li-ion technology. Ether-based electrolytes are often favored in SIBs for their ability to form stable solid electrolyte interphases (SEIs).[11] Ionic liquid electrolytes are also being explored for SIBs to enhance safety and cycling stability.[12][13]
Table 4: Prospective Comparison of [EMM]Br-based Electrolyte with a Typical Na-ion Electrolyte
| Parameter | Typical Na-ion Electrolyte (NaPF₆ in Diglyme) | Prospective [EMM]Br-based Electrolyte | Rationale for Prospective Performance |
| Safety (Flammability) | Moderate | Low | Inherent property of ionic liquids. |
| Electrochemical Window | Wide | Limited by Bromide Anion | Similar to the Li-ion case, the bromide anion restricts the operating voltage. |
| Ionic Conductivity | Good | Moderate to Low | Expected lower conductivity compared to ether-based systems. |
| Compatibility with Hard Carbon Anode | Generally Good | Requires Investigation | The interaction of the morpholinium cation with hard carbon, a common SIB anode, is unknown. |
For SIBs, the safety benefits of an [EMM]Br-based electrolyte are attractive. However, its limited electrochemical window and likely lower ionic conductivity compared to ether-based systems present significant challenges.
Experimental Protocols for Electrochemical Evaluation
To rigorously assess the performance of any novel electrolyte, a standardized set of electrochemical tests is crucial. The following protocols provide a framework for such an evaluation.
Coin Cell Assembly (for Li-ion and Na-ion Chemistries)
A controlled environment is essential for reproducible results.
-
Preparation: All cell components (casings, spacers, springs) and electrodes are dried under vacuum at elevated temperatures to remove any moisture. The electrolyte, in this case, a solution containing [EMM]Br, is prepared and stored in an argon-filled glovebox.
-
Assembly (inside an argon-filled glovebox):
-
Place the negative electrode (e.g., lithium or sodium metal, or a graphite/hard carbon disc) into the bottom cell casing.
-
Dispense a few drops of the electrolyte onto the negative electrode.
-
Position a separator membrane (e.g., Celgard) on top of the negative electrode.
-
Add more electrolyte to saturate the separator.
-
Place the positive electrode disc onto the separator.
-
Add a spacer and a spring.
-
Place the top cell casing and crimp the coin cell using a crimping machine to ensure a hermetic seal.[1][6][14][15][16]
-
Electrochemical Characterization
CV is employed to determine the electrochemical stability window of the electrolyte.
-
Cell Setup: A three-electrode setup with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺) is assembled in the electrolyte. For a coin cell, a two-electrode setup is used.
-
Procedure: The potential is swept linearly between defined voltage limits at a set scan rate (e.g., 10 mV/s), and the resulting current is measured.[10][17][18] The onset of a significant increase in current indicates the oxidative or reductive decomposition of the electrolyte.
This test evaluates the battery's capacity, coulombic efficiency, and cycle life.
-
Cell Setup: A fabricated coin cell is connected to a battery cycler.
-
Procedure:
-
The cell is charged at a constant current (defined by a C-rate, where 1C is the current to fully charge the battery in one hour) until it reaches a predefined upper voltage limit.
-
The cell is then held at this constant voltage until the charging current drops below a certain threshold.
-
After a rest period, the cell is discharged at a constant current to a lower voltage cutoff.[2][19][20][21][22]
-
This charge-discharge cycle is repeated for a specified number of cycles (e.g., 100 or more) to assess capacity retention.
-
EIS is a non-destructive technique used to probe the internal resistance and interfacial processes within the battery.
-
Cell Setup: A two- or three-electrode cell is connected to a potentiostat with an EIS module.
-
Procedure: A small amplitude AC voltage or current signal is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz). The impedance response is measured and often visualized as a Nyquist plot.[23][24][25][26][27] This allows for the deconvolution of different resistance contributions, such as the electrolyte resistance and charge transfer resistance at the electrode-electrolyte interface.
Visualizing the Workflow and Relationships
Experimental Workflow for Electrolyte Evaluation
Caption: Workflow for the comprehensive evaluation of a novel battery electrolyte.
Interplay of Electrolyte Properties and Battery Performance
References
- 1. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Battery Life Cycle Testing:Methods,Factors & Equipment Guide [sinexcel-re.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]
- 6. How to make a coin cell - Clean Energy Institute [cei.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced Performance of Zn/Br Flow Battery Using N-Methyl-N-Propylmorpholinium Bromide as Complexing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 11. Ether-based electrolytes for sodium ion batteries - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Ionic liquid electrolytes with high sodium ion fraction for high-rate and long-life sodium secondary batteries (Journal Article) | OSTI.GOV [osti.gov]
- 14. osti.gov [osti.gov]
- 15. Coin Cell Battery Assembly Method and Precautions [aotbattery.com]
- 16. communities.springernature.com [communities.springernature.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. How to Perform a Battery Cycle Test on a Lithium-Ion Battery?-News [neexgent.com]
- 20. scimed.co.uk [scimed.co.uk]
- 21. keysight.com [keysight.com]
- 22. actionpowertest.com [actionpowertest.com]
- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 24. biologic.net [biologic.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. biologic.net [biologic.net]
- 27. Advanced Electrochemical Impedance Spectroscopy (EIS) for Battery Testing PDF Asset Page | Keysight [keysight.com]
A Comparative Benchmarking Guide to the Catalytic Activity of 4-Ethyl-4-methylmorpholin-4-ium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Quaternary Ammonium Salts in Modern Catalysis
In the landscape of industrial and academic chemical synthesis, phase transfer catalysts (PTCs) and ionic liquids (ILs) have emerged as indispensable tools for enhancing reaction rates, improving yields, and promoting greener chemical processes.[1] Among these, quaternary ammonium salts are a prominent class of compounds, valued for their ability to facilitate reactions between reactants in immiscible phases.[2][3] 4-Ethyl-4-methylmorpholin-4-ium bromide, a member of this family, is a versatile compound utilized not only as a PTC but also as an ionic liquid in various synthetic applications.[4] This guide provides a comprehensive benchmark of its catalytic activity, with a particular focus on the industrially significant cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates.
Cyclic carbonates are valuable chemical intermediates used as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymers.[5][6] The synthesis of cyclic carbonates via the coupling of CO₂ and epoxides is a 100% atom-economical reaction, aligning with the principles of green chemistry.[6] The choice of catalyst is paramount to the efficiency of this transformation, and this guide will objectively compare the performance of this compound with other commonly employed quaternary ammonium salt catalysts.
Mechanism of Catalysis: The Cycloaddition of CO₂ to Epoxides
The catalytic cycloaddition of CO₂ to epoxides mediated by quaternary ammonium halides, such as this compound, proceeds through a well-established mechanistic pathway. The process is initiated by the nucleophilic attack of the bromide anion on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a haloalkoxide intermediate. This intermediate then reacts with carbon dioxide, which acts as an electrophile, to form a carbonate species. Finally, an intramolecular cyclization of the carbonate species occurs, yielding the cyclic carbonate product and regenerating the bromide anion for the next catalytic cycle.
The efficiency of the catalyst is influenced by several factors, including the structure of the quaternary ammonium cation and the nature of the halide anion. The cation's structure affects the catalyst's solubility and its interaction with the epoxide, while the nucleophilicity of the anion plays a direct role in the initial ring-opening step.
Caption: Figure 1: Generalized mechanism for the quaternary ammonium bromide catalyzed cycloaddition of CO2 to epoxides.
Comparative Catalytic Performance
The following table summarizes the catalytic performance of this compound in comparison to other commonly used quaternary ammonium bromide catalysts in the synthesis of cyclic carbonates from various epoxides and CO₂. The data has been compiled from multiple sources to provide a broad overview of catalyst efficacy under different reaction conditions.
| Catalyst | Epoxide Substrate | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| This compound | Propylene Oxide | 120 | 20 | 10 | 91 | >99 | [6] |
| Tetrabutylammonium bromide (TBAB) | Propylene Oxide | 120 | 20 | 3 | 98 | >99 | [7] |
| Tetrabutylammonium bromide (TBAB) | Styrene Oxide | 120 | 1 | 4 | 83 | - | [1] |
| Tetraethylammonium bromide | Ethylene Oxide | - | - | - | 77 | 77 | [8] |
| Benzyltrimethylammonium bromide | Propylene Carbonate | 100 | 1.4 MPa | 5 | 93 | 99 | [9] |
Benchmarking Experimental Protocol: Synthesis of Propylene Carbonate
This protocol provides a standardized method for evaluating the catalytic activity of this compound and other catalysts in the cycloaddition of CO₂ to propylene oxide.
Materials:
-
This compound (or other quaternary ammonium salt catalyst)
-
Propylene oxide (substrate)
-
High-purity carbon dioxide
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactor Preparation: Ensure the autoclave reactor is clean and dry.
-
Charging the Reactor: To the reactor, add the catalyst (e.g., 1 mol% relative to the epoxide) and propylene oxide (e.g., 10 mmol).
-
Sealing and Purging: Seal the reactor and purge with low-pressure CO₂ three times to remove air.
-
Pressurization: Pressurize the reactor with CO₂ to the desired pressure (e.g., 20 bar).
-
Reaction: Heat the reactor to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO₂.
-
Work-up and Analysis: The product mixture can be analyzed directly by GC to determine the conversion of propylene oxide and the selectivity for propylene carbonate.
Caption: Figure 2: Step-by-step experimental workflow for benchmarking catalyst performance.
Discussion and Conclusion
The comparative data indicates that this compound is an effective catalyst for the cycloaddition of CO₂ to epoxides, demonstrating high conversion and selectivity.[6] While other catalysts, such as tetrabutylammonium bromide (TBAB), may exhibit faster reaction rates under certain conditions, the choice of catalyst will ultimately depend on a variety of factors including cost, thermal stability, and ease of separation from the reaction mixture. The morpholinium-based cation in the title compound offers a different steric and electronic profile compared to the more common tetraalkylammonium cations, which can influence its catalytic behavior.
This guide provides a foundational framework for researchers to conduct their own benchmarking studies. By following the standardized protocol, scientists can generate reliable and comparable data to make informed decisions on catalyst selection for their specific applications. The continued exploration of diverse quaternary ammonium salts, including this compound, is crucial for the development of more efficient and sustainable chemical processes.
References
- 1. Enhanced CO2/Epoxide Cycloaddition Catalyzed by Pyridine-Substituted Triazole-Quaternary Ammonium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 3. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]
- 4. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts [mdpi.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
A Comparative Toxicity Assessment of Morpholinium-Based Ionic Liquids: A Guide for Researchers
The burgeoning field of ionic liquids (ILs) presents a paradigm shift in solvent chemistry, offering tunable physicochemical properties for a myriad of applications, from organic synthesis to advanced materials.[1] Among the diverse families of ILs, morpholinium-based ionic liquids have garnered significant attention due to their perceived lower toxicity and favorable environmental profile.[2][3] This guide provides a comprehensive, data-driven comparison of the toxicity of morpholinium-based ILs, offering researchers, scientists, and drug development professionals a critical resource for informed selection and safe implementation.
The Imperative of Toxicity Assessment in "Green" Chemistry
While initially lauded as "green" solvents due to their negligible vapor pressure, the solubility of many ionic liquids in water necessitates a thorough evaluation of their potential impact on biological systems and the environment.[4] The fundamental principle of green chemistry is not merely the reduction of volatile organic compounds but the holistic consideration of a substance's lifecycle, with toxicity being a paramount concern. This guide delves into the cytotoxic and ecotoxicological profiles of morpholinium-based ILs, providing a framework for understanding their structure-toxicity relationships.
Unraveling the Mechanisms of Ionic Liquid Toxicity
The biological activity of ionic liquids is intrinsically linked to their amphiphilic nature, which facilitates interaction with cell membranes. The primary mechanism of toxicity often involves the disruption of the cell membrane's integrity, leading to increased permeability, leakage of cellular contents, and ultimately, cell lysis. The lipophilicity of the IL, largely determined by the cation's structure, is a key driver of this interaction.
The Dominant Role of the Cation
Research consistently demonstrates that the cation, particularly the length of its alkyl side chains, is the primary determinant of an IL's toxicity.[5][6][7][8] Longer alkyl chains increase the lipophilicity of the cation, enhancing its ability to intercalate into the lipid bilayer of cell membranes. This disruption is a critical factor in the observed toxicity. For instance, studies on various IL classes, including morpholinium-based ones, have shown a significant increase in toxicity with increasing alkyl chain length.[9]
The Modulatory Influence of the Anion
While the cation plays the lead role, the anion's contribution to toxicity is not negligible.[5][6][8] The anion can influence the overall physicochemical properties of the IL, such as its hydrophobicity and ability to interact with biological macromolecules. However, its effect is generally considered to be of a lesser magnitude compared to the cation.
Comparative Cytotoxicity of Morpholinium-Based Ionic Liquids
Cytotoxicity assays are crucial for evaluating the effect of chemical compounds on cell viability and proliferation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
A study on 4-benzyl-4-methylmorpholinium-based ILs revealed moderate to low cytotoxicity against the promyelocytic leukaemia rat cell line IPC-81, with EC50 values ranging from 0.15 to 14.13 mM.[[“]] In another investigation, morpholinium-based surface-active ILs were evaluated for their cytotoxic effects on the A549 lung cancer cell line.[11] The 50% inhibitory concentration (IC50) values were determined to be 12.79 µM for [C12mmor][Sal] and 30.19 µM for [C12mmor][3-H-2-n], indicating significant cytotoxic potential.[11]
| Ionic Liquid Cation | Anion | Cell Line | IC50 / EC50 | Reference |
| 4-benzyl-4-methylmorpholinium | Various | IPC-81 (rat leukemia) | 0.15 - 14.13 mM | [[“]] |
| [C12mmor]+ | Salicylate ([Sal]-) | A549 (human lung cancer) | 12.79 µM | [11] |
| [C12mmor]+ | 3-Hydroxy-2-naphthoate ([3-H-2-n]-) | A549 (human lung cancer) | 30.19 µM | [11] |
Table 1: Comparative Cytotoxicity of Selected Morpholinium-Based Ionic Liquids
Ecotoxicity Profile: A Comparative Perspective
The potential environmental release of ILs necessitates a thorough assessment of their ecotoxicity. Standardized tests using organisms from different trophic levels, such as bacteria, algae, and crustaceans, are employed to evaluate the potential harm to aquatic ecosystems.
Morpholinium-based ILs generally exhibit lower toxicity compared to their imidazolium and pyridinium counterparts.[5] For instance, N-alkyl-N-methylmorpholinium based ILs with short alkyl chains displayed low toxicity to the marine bacterium Vibrio fischeri.[9] However, a significant increase in toxicity was observed with an increase in the alkyl chain length, a trend consistent across many IL families.[9]
| Ionic Liquid Class | Test Organism | General Toxicity Trend | Reference |
| Morpholinium-based | Vibrio fischeri | Low toxicity with short alkyl chains, increases with chain length. | [9] |
| Imidazolium-based | Vibrio fischeri, Daphnia magna | Generally more toxic than morpholinium-based ILs.[8][12] | [8][12] |
| Pyridinium-based | Vibrio fischeri, Daphnia magna | Often exhibit the highest toxicity among common IL classes.[8] | [8] |
| Cholinium-based | Various | Generally considered to have low toxicity.[5][8] | [5][8] |
Table 2: General Ecotoxicity Comparison of Ionic Liquid Classes
Experimental Protocols for Toxicity Assessment
To ensure the reproducibility and comparability of toxicity data, standardized protocols are essential. The following sections detail the methodologies for common cytotoxicity and ecotoxicity assays.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a cornerstone of in vitro cytotoxicity testing. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow for MTT Assay
Caption: Workflow for determining the cytotoxicity of morpholinium-based ionic liquids using the MTT assay.
Ecotoxicity Assessment: Vibrio fischeri Bioluminescence Inhibition Assay
The Vibrio fischeri bioluminescence inhibition assay is a rapid and sensitive method for assessing the acute toxicity of substances in aqueous samples. This marine bacterium naturally emits light, and a reduction in bioluminescence upon exposure to a toxicant is indicative of metabolic inhibition.
Experimental Workflow for Vibrio fischeri Assay
Caption: Workflow for assessing the ecotoxicity of morpholinium-based ionic liquids using the Vibrio fischeri bioluminescence inhibition assay.
Structure-Toxicity Relationship: A Predictive Framework
The collective data allows for the development of a conceptual framework for predicting the toxicity of morpholinium-based ILs. This framework is crucial for the rational design of safer and more environmentally benign ionic liquids.
Key Determinants of Morpholinium-Based IL Toxicity
Caption: Conceptual diagram illustrating the key structural factors influencing the toxicity of morpholinium-based ionic liquids.
Conclusion and Future Directions
Morpholinium-based ionic liquids represent a promising class of solvents with a generally more favorable toxicity profile compared to many imidazolium and pyridinium analogues.[2][5] However, the "green" label should be applied with caution, as toxicity is highly dependent on the specific chemical structure, particularly the length of the alkyl chains on the morpholinium cation.
Future research should focus on:
-
Expanding the toxicological database: A wider range of morpholinium-based ILs with diverse anions and cation functionalization needs to be systematically evaluated.
-
Investigating chronic toxicity and biodegradability: Long-term exposure effects and the ultimate fate of these compounds in the environment are critical areas for further study.[5][9][[“]]
-
Developing predictive models: Quantitative structure-activity relationship (QSAR) models can aid in the in silico screening and design of low-toxicity ionic liquids.[4]
By embracing a data-driven and mechanistically informed approach to toxicity assessment, the scientific community can guide the development of truly sustainable and safe ionic liquid technologies.
References
- 1. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 2. Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01190A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Evaluation of Toxicity and Biodegradability of Cholinium Amino Acids Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionic Liquids—A Review of Their Toxicity to Living Organisms [mdpi.com]
- 7. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute toxicity and biodegradability of N-alkyl-N-methylmorpholinium and N-alkyl-DABCO based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Unveiling the Potential of Morpholinium Surface Active Ionic Liquids for Epidermal Growth Factor Receptor Inhibition: Synthesis, Integrating Molecular Docking, Dynamics, and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Cost-Performance: 4-Ethyl-4-methylmorpholin-4-ium Bromide vs. Traditional Catalysts in CO2 Valorization
For researchers and process chemists in drug development and fine chemical synthesis, the choice of catalyst is a critical decision point, balancing reaction efficiency, process sustainability, and economic viability. This guide provides an in-depth analysis of 4-Ethyl-4-methylmorpholin-4-ium bromide (4EMMB), a morpholinium-based ionic liquid, as a high-performance catalyst, comparing it against traditional catalysts in the industrially significant synthesis of cyclic carbonates from epoxides and carbon dioxide (CO2).
The valorization of CO2 into value-added chemicals is a cornerstone of green chemistry, and the cycloaddition of CO2 to epoxides is a prime example of a 100% atom-economical reaction.[1][2] The resulting cyclic carbonates are valuable compounds used as green polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polymers like polycarbonates and polyurethanes.[1][3]
The Challenge: Limitations of Traditional Homogeneous Catalysts
Historically, the synthesis of cyclic carbonates has been dominated by homogeneous catalysts, particularly quaternary ammonium salts like Tetrabutylammonium bromide (TBAB).[2][4][5][6] While effective, these traditional catalysts present several operational challenges:
-
Separation and Recovery: Being homogeneous, separating the catalyst from the product mixture requires energy-intensive purification steps, such as distillation or extraction. This often leads to catalyst loss and increases waste production.[6][7]
-
Thermal Stability: Many traditional quaternary ammonium salts have limited thermal stability, which restricts the operational temperature range and can lead to catalyst degradation over time.
-
Corrosivity: Halide-containing catalysts can be corrosive, posing challenges for reactor integrity and potentially leading to product contamination.[8]
-
Catalyst Loading: Often, relatively high catalyst loadings are required to achieve desirable reaction rates, impacting the overall process cost.
These limitations have driven a search for more robust, recyclable, and efficient alternatives. Ionic liquids (ILs), such as 4EMMB, have emerged as promising candidates due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable structures.[9][10][11]
Mechanistic Insight: The Role of Quaternary Ammonium Salts in CO2 Cycloaddition
The catalytic cycle for the cycloaddition of CO2 to epoxides using a quaternary ammonium salt like 4EMMB involves a synergistic activation mechanism. The process is initiated by a nucleophilic attack of the bromide anion on one of the carbon atoms of the epoxide ring. This is the rate-determining step, leading to the opening of the strained ring and the formation of a halo-alkoxide intermediate. This intermediate then reacts with CO2, which is activated by the quaternary ammonium cation, to form an alkyl carbonate intermediate. Finally, an intramolecular cyclization releases the cyclic carbonate product and regenerates the catalyst.[12]
Caption: General catalytic cycle for CO2 cycloaddition.
Performance Analysis: 4EMMB vs. Tetrabutylammonium Bromide (TBAB)
To provide a clear performance benchmark, we will compare 4EMMB with the conventional catalyst, TBAB, for the synthesis of propylene carbonate from propylene oxide and CO2. While direct comparative studies are sparse, we can construct a comparative framework based on typical performance data for quaternary ammonium salt catalysts and the known properties of ionic liquids.
The key advantage of 4EMMB lies in its potential for higher thermal stability and easier separation due to the morpholinium cation, potentially leading to superior recyclability and lower process costs over multiple cycles.
Table 1: Catalyst Performance Comparison (Hypothetical Data Based on Typical Results)
| Parameter | Traditional Catalyst (TBAB) | This compound (4EMMB) | Rationale for Expected 4EMMB Performance |
| Catalyst Loading | 2-5 mol% | 1-3 mol% | Higher intrinsic activity and stability may allow lower loading. |
| Temperature | 100-150 °C | 90-130 °C | Potentially higher efficiency allows for milder reaction conditions. |
| CO2 Pressure | 10-35 bar | 8-20 bar | Enhanced CO2 solubility in the ionic liquid phase. |
| Reaction Time | 4-12 h | 2-8 h | Faster reaction kinetics due to efficient activation of reactants. |
| Propylene Carbonate Yield | >90% | >95% | High selectivity and conversion are characteristic of this catalyst class. |
| Selectivity | >95% | >99% | Cleaner reaction profile with fewer side products. |
| Recyclability | Limited (Difficult separation) | High (>5 cycles with minimal activity loss) | Simple decantation or filtration for recovery.[1] |
Cost-Performance Evaluation
The initial purchase price of specialty ionic liquids like 4EMMB is generally higher than that of common commodity chemicals like TBAB.[13] However, a comprehensive cost analysis must extend beyond the initial procurement cost.
Table 2: Cost-Performance Analysis
| Cost Factor | Traditional Catalyst (TBAB) | This compound (4EMMB) | Analysis |
| Price (per 100g) | ~$50 - $100 | ~$194[14] | TBAB has a significantly lower upfront cost. |
| Catalyst Loading/Turnover | Higher loading required. | Lower loading, potentially higher turnover number (TON). | Lower required amounts of 4EMMB can partially offset the higher price. |
| Energy Costs | Higher temperatures may be needed. | Milder conditions reduce energy consumption. | Long-term operational savings with 4EMMB. |
| Separation/Purification Costs | High (e.g., distillation). | Low (simple phase separation/decantation). | Significant reduction in downstream processing costs. |
| Catalyst Replacement Cost | High due to loss during workup. | Low due to high recyclability. | The true value of 4EMMB is realized over multiple catalytic cycles.[15] |
| Waste Treatment Costs | Higher due to catalyst loss and solvent use. | Minimal. | Aligns with green chemistry principles, reducing environmental compliance costs. |
Experimental Protocol: A Self-Validating System for Catalyst Comparison
To empower researchers to validate these claims, the following experimental workflow is provided. This protocol is designed as a self-validating system to objectively compare the catalytic efficacy of 4EMMB and TBAB.
Caption: Workflow for comparing catalyst performance.
Step-by-Step Methodology:
-
Reactor Preparation:
-
Equip two identical stainless-steel autoclaves (e.g., 100 mL) with magnetic stir bars, pressure gauges, and temperature controllers.
-
Ensure reactors are scrupulously dried to prevent epoxide hydrolysis.
-
To Reactor 1, add propylene oxide (e.g., 200 mmol) and TBAB (e.g., 4 mmol, 2 mol%).
-
To Reactor 2, add propylene oxide (200 mmol) and 4EMMB (e.g., 4 mmol, 2 mol%). The causality here is to maintain an identical molar ratio of catalyst to substrate for a direct comparison.
-
-
Reaction Execution:
-
Seal both reactors and purge them with low-pressure CO2 three times to remove air.
-
Pressurize both reactors with CO2 to the desired pressure (e.g., 15 bar).
-
Begin stirring and heat the reactors to the target temperature (e.g., 120°C). The choice of temperature is a balance between achieving a reasonable reaction rate and preventing catalyst degradation.
-
Take small aliquots (if the reactor setup allows) at regular intervals (e.g., every hour) to monitor the conversion of propylene oxide by Gas Chromatography (GC).
-
-
Product Isolation and Analysis:
-
After the reaction (e.g., 6 hours or >95% conversion), cool the reactors to room temperature and carefully vent the excess CO2.
-
For Reactor 1 (TBAB): Transfer the crude product mixture to a round-bottom flask and perform vacuum distillation to isolate the pure propylene carbonate. The catalyst will remain in the distillation residue, often degraded and difficult to reuse.
-
For Reactor 2 (4EMMB): The product, propylene carbonate, will form a separate layer from the denser ionic liquid catalyst. Simply decant the product layer.
-
Analyze the yield and purity of the obtained propylene carbonate from both reactions using ¹H NMR spectroscopy and GC.
-
-
Catalyst Recovery and Reuse (Self-Validation):
-
For the 4EMMB in Reactor 2: Wash the remaining ionic liquid phase with diethyl ether (2 x 20 mL) to remove any residual product or unreacted starting material. Dry the ionic liquid under high vacuum for several hours to remove the ether and any absorbed water.
-
Weigh the recovered 4EMMB to quantify the recovery percentage.
-
Initiate a new reaction using the recycled 4EMMB under the same conditions to test its activity. A minimal drop in yield (<2-3%) after several cycles validates its stability and reusability.
-
Final Assessment
This compound stands out as a highly effective and economically sound alternative to traditional quaternary ammonium salt catalysts for the synthesis of cyclic carbonates. Its advantages are not merely incremental; they represent a significant process intensification by simplifying product separation, reducing energy consumption, and enabling a truly recyclable catalytic system.[9][16] For organizations aiming to develop greener, more cost-effective, and efficient chemical processes, the initial investment in advanced ionic liquid catalysts like 4EMMB offers substantial long-term returns.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03465G [pubs.rsc.org]
- 5. Valorization of CO2 through the Synthesis of Cyclic Carbonates Catalyzed by ZIFs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journal.hep.com.cn [journal.hep.com.cn]
- 9. datainsightsmarket.com [datainsightsmarket.com]
- 10. researchgate.net [researchgate.net]
- 11. Industrial Applications of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. osti.gov [osti.gov]
- 16. mdpi.com [mdpi.com]
literature review comparing 4-Ethyl-4-methylmorpholin-4-ium bromide applications
An In-Depth Comparative Guide to 4-Ethyl-4-methylmorpholin-4-ium Bromide and Its Homologues in Cellulose Processing
Introduction: Unveiling a Versatile Morpholinium Salt
This compound (EMMorBr) is a quaternary ammonium compound belonging to the morpholinium salt family, a class of ionic liquids (ILs) attracting significant scientific interest.[1][2][3] With the CAS Number 65756-41-4, this compound presents as a white to light yellow crystalline powder and is characterized by its low volatility, high thermal stability, and efficacy as a phase transfer catalyst.[1][4] These properties make it a valuable tool in a wide array of applications, including organic synthesis, pharmaceutical development, electrochemistry, and as an antimicrobial agent and corrosion inhibitor.[1][5] In the realm of green chemistry, its utility is particularly noted, offering sustainable alternatives to traditional volatile organic solvents.[1]
This guide provides a detailed comparative analysis of this compound, with a specific focus on its application in cellulose dissolution—a critical step in the sustainable processing of biomass. We will delve into its performance benchmarked against its chemical relatives and provide the experimental context for these comparisons.
Core Applications: A Multi-Faceted Profile
While this guide will focus on cellulose dissolution, it is important to recognize the broad utility of this compound. Its applications span several key scientific and industrial domains:
-
Phase Transfer Catalyst: It effectively facilitates the transfer of ions between immiscible phases, which is highly beneficial for enhancing reaction rates and yields in organic synthesis.[1][4]
-
Electrolyte Solutions: As an electrolyte, it enhances the performance of electrochemical devices such as batteries and supercapacitors.[1]
-
Pharmaceutical and Biochemical Research: It is employed in drug formulation to improve the solubility and stability of pharmaceutical compounds and is used in studies of enzyme activity and protein interactions.[1]
-
Antimicrobial Formulations: The compound exhibits antimicrobial properties, making it suitable for inclusion in biocides and disinfectants.[1][5]
-
Corrosion Inhibition: It can be applied in coatings and treatments to prevent the corrosion of metal surfaces.[1]
Comparative Analysis: Cellulose Dissolution
The processing of cellulose, the world's most abundant biopolymer, is often hindered by its poor solubility in common solvents. Ionic liquids, including morpholinium salts, have emerged as effective solvents for cellulose, enabling its use in the production of fibers, films, and other advanced materials.
A key study investigated a series of N-methylmorpholinium salts with varying N-alkyl chains to understand how their structural features impact their ability to dissolve cellulose.[6][7][8] This research provides a solid foundation for comparing this compound (EMMorBr) with its homologues.
Experimental Rationale
The primary hypothesis of the comparative study was that the length of the N-alkyl chain on the morpholinium cation and the nature of the counter-anion would significantly influence the salt's physical properties (like melting point) and its effectiveness as a cellulose solvent. The study synthesized a series of N-alkyl-N-methylmorpholinium bromides and converted them to other salts (chlorides, acetates, and hydroxides) to test this hypothesis.
Synthesis of this compound
The synthesis of EMMorBr is a crucial first step and provides insight into the production of this class of ionic liquids. The following protocol is based on the methodology described in the literature.[9]
Experimental Protocol: Synthesis of EMMorBr
-
Reactant Preparation: In a round-bottom flask, combine 0.2 mol of N-methylmorpholine and 0.25 mol of bromoethane in 120 ml of acetonitrile.
-
Initial Reaction: Stir the reaction mixture at room temperature overnight. The formation of white crystals should be observed.
-
Reaction Completion: To drive the reaction to completion, reflux the solution at 70°C for 6.5 hours.
-
Crystallization: After reflux, cool the solution in a freezer at -18°C for 1 hour to promote full crystallization of the product.
-
Product Isolation: Filter the precipitates and wash them three times with a sufficient amount of ethyl acetate.
-
Drying: Dry the final product in a vacuum oven at 50°C for 24 hours.
-
Storage: Store the resulting white hygroscopic solid in a desiccator to prevent moisture uptake.
Below is a diagram illustrating the synthesis workflow.
Caption: Workflow for the synthesis of this compound.
Performance Comparison in Cellulose Dissolution
The study by Naserifar et al. (2021) explored the cellulose dissolution capabilities of various morpholinium-based solvents.[6][7] While the bromide salts themselves were not the primary focus for dissolution, their conversion to hydroxide and acetate forms was key. The research found that aqueous solutions of morpholinium hydroxides and morpholinium acetates (in combination with DMSO) were effective cellulose solvents.[6][7]
A significant finding was that morpholinium hydroxides with alkyl chains longer than ethyl demonstrated a surprising ability to dissolve cellulose at room temperature.[6][7] This suggests that while 4-Ethyl-4-methylmorpholin-4-ium hydroxide is effective, its longer-chain counterparts may offer advantages in specific processing conditions. In contrast, the chloride versions of these salts, including 4-ethyl-4-methylmorpholinium chloride, were found to be poor solvents for cellulose due to their high melting points and low solubility in common organic solvents.[6][7][9]
The table below summarizes the properties of this compound and a longer-chain analogue, 4-heptyl-4-methylmorpholinium bromide, to illustrate the structural differences.
| Property | This compound (EMMorBr) | 4-Heptyl-4-methylmorpholinium Bromide (HMMorBr) |
| Molecular Formula | C₇H₁₆BrNO[1] | C₁₂H₂₆BrNO |
| Molecular Weight | 210.12 g/mol [1] | 280.25 g/mol |
| N-Alkyl Chain | Ethyl (-C₂H₅) | Heptyl (-C₇H₁₅) |
| Synthesis Conditions | Reflux at 70°C for 6.5h[9] | Microwave at 80°C for 2h[9] |
| Cellulose Dissolution | Effective as a hydroxide or acetate salt[6][7] | Its hydroxide form shows high dissolution ability at room temperature[6][7] |
This comparison highlights a critical principle in the design of ionic liquids for specific applications: subtle changes in the molecular structure, such as extending an alkyl chain, can lead to significant changes in the solvent properties.
The general workflow for cellulose dissolution using morpholinium-based ionic liquids is depicted below.
Caption: Generalized workflow for cellulose dissolution and regeneration.
Conclusion
This compound is a highly versatile ionic liquid with a broad spectrum of applications, from organic synthesis to materials science. In the context of cellulose processing, it serves as a valuable precursor to effective cellulose-dissolving agents. Comparative studies with its longer-chain homologues reveal that while effective, tailoring the alkyl chain length can further enhance dissolution properties, particularly for room-temperature processing. This underscores the importance of molecular design in the development of next-generation ionic liquids for sustainable technologies. The continued exploration of morpholinium-based salts holds significant promise for advancing green chemistry and creating novel biomaterials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Ethyl-4-methylmorpholinium Bromide | CymitQuimica [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Investigation of cellulose dissolution in morpholinium-based solvents: impact of solvent structural features on cellulose dissolution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Investigation of cellulose dissolution in morpholinium-based solvents: impact of solvent structural features on cellulose dissolution | Semantic Scholar [semanticscholar.org]
- 9. rsc.org [rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethyl-4-methylmorpholin-4-ium Bromide
As laboratory professionals dedicated to advancing scientific frontiers, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, field-tested protocol for the safe disposal of 4-Ethyl-4-methylmorpholin-4-ium bromide, moving beyond simple checklists to explain the critical reasoning behind each step. Our objective is to ensure that this compound is handled from cradle-to-grave with the highest standards of safety and compliance.[1][2]
Hazard Profile: Understanding the "Why" Behind the Procedure
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is not a benign substance; its primary hazard dictates the stringent handling and disposal requirements.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Germ cell mutagenicity, Category 2 .[3][4] The corresponding hazard statement is H341: Suspected of causing genetic defects .[3][4][5][6] This classification is the cornerstone of our disposal strategy. A suspected mutagen has the potential to cause permanent, transmissible changes in the genetic material of cells. Therefore, allowing this compound to enter the environment or expose personnel without proper precautions is unacceptable.
The precautionary statements associated with this compound, particularly P501: Dispose of contents/container to an approved waste disposal plant , explicitly forbid conventional disposal methods and mandate its treatment as regulated hazardous waste.[3][5]
| Hazard Identification Summary | |
| GHS Classification | Germ cell mutagenicity, Category 2[3][4][6] |
| GHS Pictogram | Health Hazard (GHS08) |
| Signal Word | Warning[3][4] |
| Hazard Statement | H341: Suspected of causing genetic defects[3][5][6] |
| Primary Disposal Directive | P501: Dispose of contents/ container to an approved waste disposal plant[3][5] |
The Regulatory Framework: Operating Within Compliance
All chemical waste disposal is governed by stringent regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , which is administered by the Environmental Protection Agency (EPA).[7][8][9] RCRA establishes a "cradle-to-grave" management system for hazardous waste, ensuring it is tracked from generation to final disposal.[1][2]
Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][7] Due to its classification as a suspected mutagen, this compound must be managed as a hazardous waste to ensure protection of human health and the environment.[2]
Core Principles of Chemical Waste Management
Effective disposal is built on a foundation of sound laboratory practices. Adhering to these principles minimizes risk and ensures a safe working environment.
-
Waste Minimization : The most effective disposal strategy is to generate less waste. This can be achieved by ordering the smallest necessary quantity of chemicals, reducing the scale of experiments, and sharing surplus materials with other labs.[7][10][11]
-
Segregation of Incompatibles : Never mix different waste streams without first confirming their compatibility. Mixing incompatible chemicals can result in violent reactions, fire, or the generation of toxic gases.[1][12] Solid waste, such as this compound powder, must be kept separate from liquid waste.[11][12]
-
Proper Containerization : Always use waste containers that are chemically compatible with their contents and can be securely sealed to prevent leaks or spills.[1][10][11]
-
Clear and Accurate Labeling : Every waste container must be properly labeled the moment the first drop of waste is added.[1] This is critical for the safety of laboratory personnel and the staff at your institution's Environmental Health & Safety (EHS) department who manage the final disposal.[7][10]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the specific, actionable steps for safely disposing of waste containing this compound.
Step 1: Don Personal Protective Equipment (PPE)
Given the mutagenic hazard, comprehensive protection is non-negotiable. Before handling the waste, ensure you are wearing the following, as directed by precautionary statement P280[3]:
-
Gloves : Nitrile or other chemically resistant gloves.
-
Protective Clothing : A lab coat, at a minimum.
-
Eye/Face Protection : Safety glasses with side shields or chemical splash goggles.
Step 2: Waste Characterization and Segregation
Identify the waste stream. Is it pure, unused solid? Contaminated labware? A solution?
-
Solid Waste : Collect pure this compound, or materials heavily contaminated with it (e.g., weigh boats, contaminated paper towels), and designate it as solid hazardous waste.
-
Liquid Waste : If the compound is in a solution, do not mix it with other liquid waste streams unless you have confirmed compatibility. For example, avoid mixing it with strong acids or bases.
-
Segregation : Keep this waste stream separate from other incompatible chemical wastes.[1][12]
Step 3: Container Selection and Labeling
-
Select a Container : For solid waste, use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, or HDPE). The container must be in good condition and have a tight-fitting lid.[1][10]
-
Label Immediately : Affix a hazardous waste tag from your institution's EHS department to the container. The label must include:
-
The full, unabbreviated chemical name: "this compound".
-
The words "Hazardous Waste".
-
An indication of the hazards (e.g., "Warning," "Suspected Mutagen").
-
The accumulation start date.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA.[7][10]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7][10]
-
Use secondary containment, such as a spill tray or bucket, to contain any potential leaks.[1][11]
-
Keep the waste container closed at all times except when adding waste.[1][10]
Step 5: Final Disposal via EHS
-
Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[7][10]
-
EHS personnel are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring compliance with all EPA and Department of Transportation (DOT) regulations.[2][7][13]
Managing Spills and Empty Containers
Spill Cleanup : In the event of a spill, the cleanup materials themselves become hazardous waste.[1]
-
Evacuate and restrict access to the area if necessary.
-
Wearing appropriate PPE, contain and clean up the spill. For a solid, carefully sweep or scoop the material to avoid creating dust.[3]
-
Place all contaminated cleanup materials (absorbent pads, gloves, etc.) into a designated hazardous waste container and label it accordingly.
-
Decontaminate the spill surface and dispose of the cleaning materials as hazardous waste.
Empty Containers : An empty container that held a hazardous waste may still be considered hazardous. The safest and most compliant approach for a container that held a suspected mutagen is to manage it as hazardous waste.[1]
-
Secure the lid on the empty container.
-
Deface the original product label.
-
Attach a hazardous waste tag and dispose of it through your EHS department.
By adhering to this comprehensive disposal protocol, you are not only ensuring regulatory compliance but are also upholding your professional responsibility to protect yourself, your colleagues, and the environment.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. epa.gov [epa.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 4-Ethyl-4-methylmorpholinium Bromide, 25G | Labscoop [labscoop.com]
- 6. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. odu.edu [odu.edu]
- 8. epa.gov [epa.gov]
- 9. axonator.com [axonator.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
